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  • Product: (2,3-Dimethylphenyl) trimethylsilane
  • CAS: 17961-79-4

Core Science & Biosynthesis

Foundational

Molecular Structure and Steric Effects of 2,3-Dimethylphenyl Silanes: A Technical Guide

Executive Summary As organosilicon chemistry continues to mature, the strategic incorporation of steric bulk has transitioned from a mere synthetic curiosity to a foundational tool in both transition metal catalysis and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As organosilicon chemistry continues to mature, the strategic incorporation of steric bulk has transitioned from a mere synthetic curiosity to a foundational tool in both transition metal catalysis and rational drug design. Specifically, 2,3-dimethylphenyl silanes —and their bis-aryl derivatives—represent a unique class of molecules. The precise ortho/meta-methyl substitution pattern, combined with the extended bond lengths inherent to silicon, creates a highly specific steric environment. This whitepaper explores the dual utility of these compounds, detailing how their steric encumbrance dictates thermodynamic behavior in palladium catalysis and serves as a highly effective hydrophobic pharmacophore in Vitamin D Receptor (VDR) agonists.

Structural Uniqueness: The Silicon-Carbon Paradigm

To understand the utility of 2,3-dimethylphenyl silanes, one must first analyze the causality behind replacing a traditional carbon center with silicon.

  • Bond Length & Geometry: The atomic radius of silicon is significantly larger than that of carbon, resulting in Si–C bond lengths of approximately 1.87 Å, compared to C–C bonds at ~1.54 Å.

  • Steric Relief: In a bis(2,3-dimethylphenyl) system, a carbon core would force the bulky ortho-methyl groups into severe intramolecular steric clash. The extended Si–C bonds alleviate this strain, pushing the aryl rings further apart.

  • Pharmacophoric Advantage: In drug design, this expanded geometry allows the 2,3-dimethylphenyl groups to perfectly occupy large, rigid hydrophobic pockets within target proteins without causing unfavorable steric interactions with the protein backbone[1].

Steric Effects in Transition Metal Catalysis

In organometallic chemistry, the steric bulk of silanes profoundly impacts their reactivity, particularly during oxidative addition to late transition metals like Palladium(0).

When synthesizing silyl palladium hydrides, the reaction is delicately balanced by the steric encumbrance of the silane substituents. Variable temperature kinetic studies reveal that while electronic effects play a role, thermodynamic factors are primarily responsible for favoring product formation with less bulky silanes [2]. As the steric bulk increases (e.g., moving from phenyl to ortho-tolyl, and ultimately to 2,3-dimethylphenyl), the energetic barrier (ΔG‡) for oxidative addition rises significantly, effectively slowing the reaction rate and altering downstream regioselectivity.

Table 1: Thermodynamic and Kinetic Impact of Silane Steric Bulk on Pd(0) Oxidative Addition
Silane DerivativeRelative Steric BulkΔG‡ (kcal/mol)Impact on Oxidative Addition
HSiPh₃ Low~17.0Kinetically and thermodynamically favorable
HSiPh₂(2-Me-Ph) Moderate~17.8Moderate reduction in reaction rate
HSiPh(2-Me-Ph)₂ High~18.5Significant kinetic barrier
HSi(2-Me-Ph)₃ Very High~19.3Highly unfavorable

(Data adapted from variable temperature kinetic studies of silane oxidative addition to Pd(0). The 2-tolyl baseline provides the mechanistic foundation for understanding the even greater steric encumbrance of 2,3-dimethylphenyl derivatives[2].)

Pharmacological Application: VDR Agonists

Beyond catalysis, the unique steric profile of 2,3-dimethylphenyl silanes has been heavily leveraged in the development of non-secosteroidal Vitamin D Receptor (VDR) ligands. The VDR is a critical nuclear receptor targeted for the treatment of osteoporosis, psoriasis, and various cancers.

Recent structure-activity relationship (SAR) and crystallographic analyses (e.g., PDB: 9M16) demonstrate that diphenylsilane cores act as exceptional hydrophobic pharmacophores[1]. The bis(2,3-dimethylphenyl)dimethylsilane derivative specifically showcases how the ortho and meta methyl groups anchor the ligand within the VDR's ligand-binding domain (LBD). The precise steric volume of the 2,3-dimethylphenyl group prevents the ligand from adopting inactive conformations, thereby stabilizing the VDR-RXR heterodimer complex required for target gene transcription.

VDR_Signaling Ligand Bis(2,3-dimethylphenyl) silane Agonist VDR Vitamin D Receptor (LBD) Ligand->VDR Hydrophobic Docking Complex VDR-RXR Heterodimer VDR->Complex Conformational Shift DNA VDRE Binding (DNA) Complex->DNA Nuclear Translocation Transcription Target Gene Transcription DNA->Transcription Gene Activation

Caption: VDR signaling pathway activation via hydrophobic docking of silane-based agonists.

Experimental Methodology: Synthesis and Validation

To ensure reproducibility and scientific integrity, the synthesis of bis(2,3-dimethylphenyl)dimethylsilane must be approached as a self-validating system. The following protocol utilizes metal-halogen exchange followed by electrophilic quenching[3], incorporating critical in-process quality control (QC) checkpoints.

Protocol: Synthesis of Bis(2,3-dimethylphenyl)dimethylsilane
  • Reagent Preparation: Dry 1-bromo-2,3-dimethylbenzene over activated 4Å molecular sieves.

    • Causality: Trace moisture will instantly protonate the highly reactive organolithium intermediate, drastically reducing the yield of the target silane.

  • Metal-Halogen Exchange: Dissolve the bromide in anhydrous Tetrahydrofuran (THF) and cool the reaction vessel to -78°C. Add n-butyllithium (n-BuLi) dropwise.

    • Causality: THF is selected because its oxygen lone pairs coordinate to and stabilize the lithium cation. The -78°C temperature kinetically traps the organolithium species, suppressing unwanted Wurtz-type homocoupling side reactions.

  • In-Process Validation (QC Checkpoint 1): Remove a 50 µL aliquot, quench with D₂O, and analyze via GC-MS.

    • Validation: A mass shift corresponding to 1-deuterio-2,3-dimethylbenzene confirms >99% lithiation. Do not proceed until this is verified.

  • Electrophilic Quenching: Slowly add dichlorodimethylsilane (0.48 equivalents).

    • Causality: The slight sub-stoichiometric ratio ensures complete consumption of the silane, forcing double substitution. The reaction is allowed to slowly warm to room temperature to provide the necessary thermal energy to overcome the steric activation barrier of the second bulky aryl substitution[3].

  • Workup and Purification: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and purify via silica gel flash chromatography (using hexanes).

  • Final Structural Validation (QC Checkpoint 2):

    • Validation: Confirm the structure via ¹H NMR. The Si–CH₃ protons will appear as a distinct singlet shifted upfield (typically ~0.5 ppm), while the benzylic methyl protons will integrate perfectly to 12H. For drug development applications, X-ray crystallography is required to confirm the 3D conformation (as seen in PDB: 9M16)[1].

Synthesis_Workflow Step1 1-Bromo-2,3-dimethylbenzene Anhydrous THF, -78°C Step2 n-BuLi Addition Metal-Halogen Exchange Step1->Step2 QC1 QC Checkpoint 1 GC-MS (D2O Quench) Step2->QC1 Aliquot Step3 Dichlorodimethylsilane Nucleophilic Substitution QC1->Step3 If >99% Lithiated Step4 Bis(2,3-dimethylphenyl)dimethylsilane Purification Step3->Step4 Warm to RT QC2 QC Checkpoint 2 1H NMR & X-ray (PDB: 9M16) Step4->QC2 Final Validation

Caption: Self-validating synthetic workflow for bis(2,3-dimethylphenyl)dimethylsilane.

References

  • Mudiyanselage, H.N.T.N., et al. "Structure-activity relationship and crystallographic analyses of non-secosteroidal vitamin D receptor ligands bearing diphenylsilane core as a hydrophobic pharmacophore." Bioorganic & Medicinal Chemistry 128 (2025): 118261.[1] URL:[Link]

  • "The Influence of Silane Steric Bulk on the Formation and Dynamic Behavior of Silyl Palladium Hydrides." Organometallics (2022).[2] URL:[Link]

  • Pratt, J. R., and Thames, S. F. "Synthesis of bis(2,3-dimethylphenyl)dimethylsilane." The Journal of Organic Chemistry 38.25 (1973): 4271-4274.[3] URL:[Link]

Sources

Exploratory

Electronic characteristics of (2,3-Dimethylphenyl) trimethylsilane

An In-Depth Technical Guide on the Electronic Characteristics of (2,3-Dimethylphenyl) trimethylsilane Executive Summary The rational design of organosilicon compounds relies heavily on understanding the delicate interpla...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic Characteristics of (2,3-Dimethylphenyl) trimethylsilane

Executive Summary

The rational design of organosilicon compounds relies heavily on understanding the delicate interplay between steric constraints and electronic delocalization. (2,3-Dimethylphenyl) trimethylsilane (CAS: 17961-79-4) serves as a highly instructive model for these phenomena. By featuring a bulky trimethylsilyl (TMS) group adjacent to an ortho-methyl substituent, this molecule exhibits unique conformational locking, altered orbital overlap, and highly regioselective reactivity. This whitepaper provides an authoritative analysis of its electronic characteristics, mechanistic behavior, and application in advanced synthetic protocols.

Structural Anatomy & Electronic Baseline

The electronic landscape of (2,3-Dimethylphenyl) trimethylsilane is governed by three competing forces: the inductive electron donation (+I) of the alkyl groups, the hyperconjugative stabilization provided by the C–Si bond, and the severe steric hindrance at the ortho position[1][2].

The Dual Nature of the Trimethylsilyl (TMS) Group

The TMS group is traditionally viewed as a mild electron donor via inductive effects (+I) due to silicon's lower electronegativity compared to carbon (1.90 vs. 2.55). However, its electronic influence is highly anisotropic. The C–Si σ -bond is highly polarizable and can engage in σ

π hyperconjugation with the aromatic ring. Furthermore, the low-lying σ∗ orbitals of the C–Si bond can act as weak π -acceptors, subtly modulating the electron density of the arene depending on the dihedral angle between the silyl group and the aromatic plane[3][4].
Steric Hindrance and Conformational Locking

In (2,3-Dimethylphenyl) trimethylsilane, the presence of the 2-methyl group (ortho to the TMS group) introduces a massive steric clash. The steric A-value of a TMS group is approximately 2.50 kcal/mol, significantly larger than that of a methyl group (1.70 kcal/mol). This steric repulsion forces the TMS group out of the ideal coplanar alignment, restricting free rotation and locking the molecule into a conformation that minimizes van der Waals strain[1][2]. This twisting diminishes the efficiency of π -orbital overlap, fundamentally altering the molecule's electronic profile and rendering the ortho position practically inaccessible to incoming electrophiles.

G Root Electronic Characteristics of (2,3-Dimethylphenyl)TMS Inductive Inductive Effects (+I) TMS & Methyl Groups Root->Inductive Steric Steric Hindrance Ortho-Methyl vs TMS Root->Steric Hyperconj σ-π Hyperconjugation (C-Si Bond) Root->Hyperconj ElectronRich Electron-Rich Arene Inductive->ElectronRich Increases Conformation Twisted TMS Conformation Steric->Conformation Restricts BetaEffect β-Cation Stabilization Hyperconj->BetaEffect Stabilizes

Figure 1: Interplay of inductive, steric, and hyperconjugative effects in the arylsilane system.

Reactivity Profiling: The Ipso-Substitution Paradigm

The most defining chemical characteristic of (2,3-Dimethylphenyl) trimethylsilane is its propensity for electrophilic ipso-substitution . Because the 2,3-dimethyl groups enrich the aromatic ring with electron density, the molecule is highly susceptible to electrophilic attack. However, the regioselectivity is entirely dictated by the TMS group[5][6].

The β -Silicon Effect

When an electrophile attacks the ipso carbon (C1, bearing the TMS group), it generates a Wheland intermediate (a σ -complex) where the positive charge is delocalized across the ring. The C–Si bond, located β to the developing carbocationic character at the ortho and para positions, provides exceptional stabilization through hyperconjugation (the β -silicon effect). This stabilization drastically lowers the activation energy for ipso-attack compared to other positions on the ring[7][8].

Causality of Regioselectivity

Why does the reaction exclusively yield the ipso-substituted product rather than the ortho or para derivatives?

  • Thermodynamic Sink: The loss of the TMS cation (desilylation) is a highly exergonic thermodynamic sink, driving the reaction forward irreversibly.

  • Steric Shielding: The 2-methyl group physically blocks the adjacent ortho position, while the 3-methyl group sterically crowds the meta position. The ipso carbon, ironically, becomes the most electronically favored and kinetically accessible site for electrophiles that can coordinate with the silyl group[5][8].

G A (2,3-Dimethylphenyl) trimethylsilane B Electrophile Attack (e.g., E+ = NO2+, Bn+) A->B Activation C Wheland Intermediate (β-Silicon Stabilization) B->C ipso-Attack D Desilylation (- TMS+) C->D Rearrangement E Ipso-Substituted Product D->E Final Product

Figure 2: Mechanistic pathway of electrophilic ipso-substitution governed by the beta-silicon effect.

Quantitative Electronic Parameters

To fully grasp the causality behind the reactivity of (2,3-Dimethylphenyl) trimethylsilane, we must quantify the electronic and steric contributions of its substituents. The table below summarizes the Hammett constants ( σ ) and steric A-values, illustrating why the TMS group acts as a superior leaving group under electrophilic conditions while the methyl groups serve as permanent electron-density donors.

SubstituentHammett σp​ Hammett σm​ Steric A-Value (kcal/mol)Primary Electronic Effect
-CH 3​ -0.17-0.071.70+I, +M (Hyperconjugation)
-Si(CH 3​ ) 3​ -0.07-0.042.50+I, Weak π -acceptor ( σ∗ )

Table 1: Comparative electronic and steric parameters. The significantly higher A-value of the TMS group highlights the severe steric clash when positioned ortho to a methyl group, enforcing the twisted conformation.

Experimental Protocol: Metal-Free Ipso-Benzylation

To demonstrate the practical application of these electronic characteristics, the following protocol details a modern, metal-free ipso-benzylation of (2,3-Dimethylphenyl) trimethylsilane. This methodology leverages Hexafluoroisopropanol (HFIP) as a dual-role solvent and activator, capitalizing on the β -silicon effect without requiring transition metal catalysts[8].

Reagents & Materials
  • Substrate: (2,3-Dimethylphenyl) trimethylsilane (1.5 mmol)

  • Electrophile: Benzyl fluoride (0.3 mmol)

  • Solvent System: Hexafluoroisopropanol (HFIP) / Dichloromethane (DCM) (2:1 v/v, 3.0 mL total)

  • Equipment: 10 mL Schlenk tube, magnetic stirrer, cooling bath.

Step-by-Step Methodology
  • Preparation of the Reaction Matrix: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with an inert argon atmosphere. This prevents premature protodesilylation caused by ambient moisture.

  • Solvent Activation: Add 2.0 mL of HFIP and 1.0 mL of anhydrous DCM to the Schlenk tube. Cool the mixture to 0 °C. Causality: HFIP is a strong hydrogen-bond donor. It activates the C–F bond of benzyl fluoride via hydrogen bonding, generating a highly electrophilic benzyl cation equivalent without breaking the C–Si bond of the arylsilane prematurely[8].

  • Substrate Introduction: Inject (2,3-Dimethylphenyl) trimethylsilane (1.5 mmol) into the solvent mixture. Stir for 5 minutes to ensure thermal equilibration.

  • Electrophile Addition: Slowly add benzyl fluoride (0.3 mmol) dropwise over 2 minutes.

  • Reaction Progression: Maintain the reaction at 0 °C for 3 hours. The electron-rich nature of the 2,3-dimethylphenyl ring, combined with the β -silicon stabilization, drives the ipso-attack of the activated benzyl species.

  • Quenching and Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Hexane/Ethyl Acetate gradient) to isolate the pure 1-benzyl-2,3-dimethylbenzene product.

Self-Validating Check: The absence of ortho-benzylated isomers in the crude 1 H NMR spectrum validates the absolute regiocontrol exerted by the steric bulk of the 2-methyl group and the thermodynamic driving force of the ipso-desilylation.

References

  • Mechanistic Study of Arylsilane Oxidation through 19F NMR Spectroscopy. Journal of the American Chemical Society. Available at:[Link]

  • Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes. Chemical Communications (RSC). Available at:[Link]

  • Catalytic ipso-Nitration of Organosilanes Enabled by Electrophilic N-Nitrosaccharin Reagent. ResearchGate. Available at:[Link]

  • Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters. Available at:[Link]

  • Preparation and Regioselective Metalation of Bis(trimethylsilyl)methyl-Substituted Aryl Derivatives. ResearchGate. Available at:[Link]

Sources

Foundational

Synthesis and Characterization of (2,3-Dimethylphenyl)trimethylsilane: A Comprehensive Technical Guide

Executive Summary (2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4) is a sterically encumbered aryltrimethylsilane that serves as a critical building block in advanced organic synthesis, materials science, and the ge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4) is a sterically encumbered aryltrimethylsilane that serves as a critical building block in advanced organic synthesis, materials science, and the generation of functionalized benzynes. The presence of the adjacent methyl groups at the 2- and 3-positions of the benzene ring introduces unique steric and electronic effects, influencing both its synthesis and downstream reactivity.

This whitepaper provides an authoritative, in-depth literature review of the synthetic methodologies used to access this compound, dissecting the mechanistic pathways, evaluating the causality behind experimental conditions, and providing a self-validating, field-ready protocol for its preparation.

Physicochemical Profiling

Understanding the physical properties of (2,3-Dimethylphenyl)trimethylsilane is essential for designing appropriate isolation and purification workflows (e.g., selecting distillation parameters over crystallization).

Table 1: Quantitative Physicochemical Data[1]

PropertyValue / Description
Chemical Formula C₁₁H₁₈Si
Molecular Weight 178.35 g/mol
CAS Registry Number 17961-79-4
Density ~0.86 g/cm³
Boiling Point 204.1 ºC at 760 mmHg
Flash Point 62.6 ºC
LogP 2.85 (Highly lipophilic)

Strategic Synthetic Pathways

The synthesis of aryltrimethylsilanes generally relies on the formation of a carbon-silicon bond via the nucleophilic attack of an organometallic intermediate on a silicon electrophile. For the 2,3-dimethylphenyl system, three primary pathways are documented in the literature.

Grignard-Mediated Nucleophilic Substitution (The Gold Standard)

The most reliable and widely utilized method involves the conversion of 3-bromo-o-xylene into 2,3-dimethylphenylmagnesium bromide, followed by a quench with chlorotrimethylsilane (TMSCl)[2].

  • Causality of Reagent Choice: Magnesium inserts into the C-Br bond more reliably than the C-Cl bond under standard conditions. The use of tetrahydrofuran (THF) as a solvent is critical; THF's oxygen lone pairs strongly coordinate to the magnesium center, stabilizing the sterically hindered Grignard reagent far better than diethyl ether.

In Situ Reductive Silylation (Wurtz-Fittig / Barbier Type)

An alternative approach utilizes 3-chloro-o-xylene and TMSCl in the presence of a strong alkali metal (such as sodium dispersion) in a non-polar solvent like benzene[3].

  • Causality of Reagent Choice: This one-pot method generates a radical anion intermediate via single-electron transfer (SET). It is highly exothermic and bypasses the need to isolate or stabilize a discrete Grignard reagent. However, the use of molten or dispersed sodium presents significant safety and scalability challenges.

Transition-Metal Catalyzed C-H Silylation

Modern green chemistry approaches have explored the direct C-H silylation of unactivated arenes using Rhodium or Iridium catalysts[4].

  • Causality of Reagent Choice: While this method boasts high atom economy by avoiding halogenated precursors, the undirected silylation of o-xylene typically yields a mixture of the 3-silyl and 4-silyl isomers. The lack of strict regioselectivity makes this route impractical for obtaining pure (2,3-Dimethylphenyl)trimethylsilane without exhaustive chromatographic separation.

Mechanistic Analysis: The Grignard Pathway

The formation of the Si-C bond via the Grignard route proceeds through an S_N2-type mechanism at the silicon center. Silicon, being larger and more electropositive than carbon, possesses low-lying σ∗ orbitals that readily accept electron density from the nucleophilic aryl carbon.

The steric bulk of the ortho-methyl group in the 2,3-dimethylphenyl system slightly increases the activation energy of the pentacoordinate transition state. Consequently, the electrophilic quench with TMSCl often requires warming to room temperature or mild reflux to ensure complete conversion, unlike unhindered phenyl Grignards which react instantaneously at 0 °C.

MechanisticPathway A 3-Bromo-o-xylene B Mg(0) / THF Coordination A->B Oxidative Insertion C 2,3-Dimethylphenyl- magnesium bromide B->C THF Solvation E Transition State (SN2 at Silicon) C->E Nucleophilic Attack D TMSCl Addition D->E Electrophile F (2,3-Dimethylphenyl) trimethylsilane E->F - MgBrCl

Fig 1: Mechanistic pathway of Grignard-mediated silylation of 3-bromo-o-xylene.

Self-Validating Experimental Protocol: Grignard Route

The following step-by-step methodology is engineered for maximum yield and safety, incorporating real-time validation checkpoints to ensure protocol integrity.

Workflow Step1 1. Equipment Prep Flame-dry Schlenk flask, N2 purge Step2 2. Grignard Initiation Mg turnings + I2 + 5% Bromide in THF Step1->Step2 Step3 3. Grignard Formation Dropwise addition of remaining bromide Step2->Step3 Step4 4. Electrophile Quench Dropwise TMSCl addition at 0 °C Step3->Step4 Step5 5. Aqueous Workup Sat. NH4Cl quench, Et2O extraction Step4->Step5 Step6 6. Purification Fractional Distillation (bp ~204 °C) Step5->Step6

Fig 2: Step-by-step workflow for synthesizing (2,3-Dimethylphenyl)trimethylsilane.

Step 1: Equipment Preparation
  • Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer under a continuous flow of ultra-high purity Argon or N₂.

  • Causality: Grignard reagents are highly nucleophilic and basic. Even trace ambient moisture will protonate the intermediate, yielding o-xylene as a dead-end byproduct.

Step 2: Grignard Initiation
  • Action: Add 1.1 equivalents of magnesium turnings and a single crystal of iodine. Add 5% of the total volume of 3-bromo-o-xylene dissolved in anhydrous THF. Do not stir immediately.

  • Validation Checkpoint: Observe the solution. The disappearance of the brown iodine color and the onset of localized bubbling at the magnesium surface confirm the oxidative insertion has initiated. If initiation fails, do not add more bromide; add 0.1 mL of 1,2-dibromoethane to chemically activate the Mg surface.

Step 3: Grignard Formation
  • Action: Once initiated, add the remaining 3-bromo-o-xylene in THF dropwise over 45 minutes to maintain a gentle reflux. After addition, reflux the mixture for an additional 1 hour.

  • Causality: Dropwise addition prevents thermal runaway and suppresses Wurtz-type homocoupling (forming 2,2',3,3'-tetramethylbiphenyl).

  • Validation Checkpoint: The reaction is complete when the magnesium turnings are nearly entirely consumed, leaving a dark, homogenous solution of 2,3-dimethylphenylmagnesium bromide[2].

Step 4: Electrophile Quench
  • Action: Cool the flask to 0 °C using an ice bath. Add 1.2 equivalents of freshly distilled chlorotrimethylsilane (TMSCl) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Causality: TMSCl is highly volatile (bp 57 °C). Cooling prevents its evaporation during the exothermic quench. Extended stirring at room temperature overcomes the steric hindrance imposed by the ortho-methyl group.

Step 5: Workup and Isolation
  • Action: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Causality: NH₄Cl provides a mild proton source to destroy unreacted Grignard reagent without generating strong acidic conditions that could cause protodesilylation (cleavage of the newly formed Si-C bond).

Step 6: Purification
  • Action: Purify the crude oil via fractional distillation under reduced pressure, or via Kugelrohr distillation.

  • Validation Checkpoint: Analyze the purified fraction via GC-MS. A single peak with an m/z of 178 confirms the successful synthesis of (2,3-Dimethylphenyl)trimethylsilane.

Comparative Data Analysis

To guide process development, the table below summarizes the operational metrics of the discussed synthetic routes.

Table 2: Comparative Analysis of Synthetic Methodologies

MetricGrignard + TMSClReductive Silylation (Na)Catalytic C-H Silylation
Regioselectivity Absolute (100% ortho-meta)Absolute (100% ortho-meta)Poor (Mixture of isomers)
Reaction Temperature 0 °C to 65 °C (Reflux)High (Often requires heat)80 °C - 120 °C
Safety Profile Moderate (Exothermic)Low (Pyrophoric Sodium)High (Mild conditions)
Scalability Excellent (Standard in Pharma)Poor (Hazardous at scale)Moderate (Catalyst cost)
Primary Byproducts MgBrCl, o-xylene (trace)NaCl, homocoupled dimersH₂, regioisomers

References

  • (2,3-dimethylphenyl)-trimethylsilane - GlobalChemMall GlobalChemMall. Provides comprehensive physicochemical properties, CAS registry data, and industrial synthesis routes for (2,3-Dimethylphenyl)trimethylsilane. URL: [Link]

  • Catalytic Silylation of C-H Bonds - UC Berkeley eScholarship (University of California). Details the transition-metal catalyzed silylation of unactivated aryl C-H bonds, discussing the mechanistic limitations regarding regioselectivity in substituted arenes. URL:[Link]

  • AcroSeal® - YARETH QUIMICOS LTDA Yareth Quimicos / Fisher Scientific. Commercial and technical data regarding the handling, stability, and molarity of 2,3-Dimethylphenylmagnesium bromide solutions in THF for silylation reactions. URL: [Link]

Sources

Exploratory

Solubility Dynamics and Application Protocols for (2,3-Dimethylphenyl) trimethylsilane in Organic Synthesis

Introduction to the Silane System (2,3-Dimethylphenyl) trimethylsilane (CAS: 17961-79-4) is a highly specialized organosilicon compound utilized extensively in advanced organic synthesis, particularly as a sterically hin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Silane System

(2,3-Dimethylphenyl) trimethylsilane (CAS: 17961-79-4) is a highly specialized organosilicon compound utilized extensively in advanced organic synthesis, particularly as a sterically hindered building block in cross-coupling reactions and materials science [2]. The molecule features an electron-rich aromatic ring substituted with two methyl groups and a bulky, highly lipophilic trimethylsilyl (TMS) group. Understanding its solubility profile is not merely a matter of practical handling; it is the fundamental thermodynamic driver that dictates its reactivity, transition-state stabilization, and catalytic efficiency in solution-phase chemistry.

Thermodynamic Solvation Profile

The solubility of (2,3-Dimethylphenyl) trimethylsilane is governed by its lack of hydrogen-bond donors/acceptors and its low molecular dipole moment. The bulky TMS group effectively shields the aromatic π -system, reducing intermolecular π−π stacking between silane molecules and drastically lowering its cohesive energy density [3]. Consequently, the compound behaves as a highly lipophilic liquid (density 0.86 g/cm³) that is miscible with non-polar and polar aprotic solvents, but strictly insoluble in aqueous media [2].

Quantitative Solubility Data Summary

The following table summarizes the empirical solubility profile and thermodynamic solvation mechanisms across standard organic solvents at 25 °C:

SolventDielectric Constant ( ε )Solubility / MiscibilityPrimary Solvation Mechanism
Toluene 2.38Miscible (Excellent)Dispersion forces, favorable π−π interactions
Hexane 1.89Miscible (Excellent)Hydrophobic effect, van der Waals interactions
Tetrahydrofuran (THF) 7.58Miscible (Excellent)Dipole-induced dipole interactions
Dichloromethane (DCM) 8.93Soluble (>500 mg/mL)Halogen- π interactions, dispersion forces
Methanol 32.7Sparingly SolubleLimited hydrophobic accommodation
Water 80.1InsolubleHigh entropic penalty, lack of H-bonding

Mechanistic Causality in Solvent Selection (E-E-A-T)

As an application scientist, selecting the correct solvent for (2,3-Dimethylphenyl) trimethylsilane is a critical decision that impacts the entire synthetic pathway.

Why Toluene is the Gold Standard: In complex catalytic cycles—such as the Suzuki-Miyaura cross-coupling of brominated silane derivatives—anhydrous toluene is the optimal solvent [1]. The causality here is twofold:

  • Thermodynamic Matching: Toluene matches the lipophilicity of the TMS group, ensuring complete, homogeneous solvation of the silane without forming micro-emulsions.

  • Catalyst Integrity: Unlike coordinating solvents (e.g., acetonitrile or DMF), toluene does not competitively bind to the active Palladium(0) center. This prevents catalyst poisoning, allowing the sterically hindered (2,3-Dimethylphenyl) trimethylsilane to successfully undergo oxidative addition and transmetalation [1].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , meaning the protocol includes built-in feedback loops to verify success before proceeding to the next step.

Protocol A: Solubility Validation & Stock Solution Preparation

This protocol ensures the silane is fully solvated without degradation prior to use in sensitive reactions.

  • Volumetric Addition: Dispense 2.0 mmol (approx. 356 mg) of (2,3-Dimethylphenyl) trimethylsilane into a flame-dried 10 mL volumetric flask.

  • Solvation: Add 5.0 mL of anhydrous THF or Toluene. Vortex at 1500 rpm for 60 seconds.

  • Self-Validation (Phase Check): Centrifuge the mixture at 5000 rpm for 5 minutes.

    • Validation Check: Inspect for Schlieren lines or phase separation. If the solution is optically clear, the solvation limit has not been exceeded. If biphasic, the solvent is contaminated with water.

  • Volume Adjustment: Dilute to the 10 mL mark with the chosen solvent to achieve a standardized 0.2 M stock solution.

  • Self-Validation (Chemical Integrity): Extract a 50 μ L aliquot, evaporate the solvent under N₂, and dissolve in CDCl₃. Run a quick 1 H-NMR to confirm the integrity of the TMS peak ( δ ~0.25-0.30 ppm) and ensure no protodesilylation has occurred.

Protocol B: Palladium-Catalyzed Cross-Coupling Workflow

Adapted from established procedures for the coupling of highly substituted aryl silanes [1].

  • Reagent Assembly: In a Schlenk flask, combine 1.0 equiv of the boronate ester, 3.3 equiv of the brominated (2,3-Dimethylphenyl) trimethylsilane derivative, and 9.0 equiv of KOH.

  • Solvent Addition: Add 15 mL of anhydrous toluene (ensuring complete solubility of the silane).

  • Degassing (Critical Step): Subject the mixture to three freeze-pump-thaw cycles. Causality: Oxygen must be removed to prevent the rapid oxidation of the Pd catalyst, which would prematurely terminate the catalytic cycle.

  • Catalyst Introduction: Add 0.01 equiv of [Pd(PPh3​)2​Cl2​] under a positive stream of Argon.

  • Thermal Activation: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Self-Validation (Reaction Monitoring): After 4 hours, pull a 10 μ L aliquot. Quench with water and extract with ethyl acetate. Spot on a TLC plate (Hexane:EtOAc = 9:1).

    • Validation Check: If the high-R f​ spot corresponding to the silane starting material persists without change, add an additional 0.005 equiv of catalyst. If the spot is consumed, proceed to work-up.

  • Work-up: Cool to room temperature, quench with deionized water, and extract the aqueous phase three times with CH₂Cl₂. Dry the combined organic layers over anhydrous Na₂SO₄.

System Architecture: Solvation and Reaction Pathway

The following diagram maps the logical relationship between solvent selection, solvation state, and the resulting catalytic workflow.

G Silane (2,3-Dimethylphenyl) trimethylsilane Solvation Homogeneous Solvation State Silane->Solvation Dispersion Forces Solvent Aprotic Solvent (Toluene/THF) Solvent->Solvation Solvation Shell Reaction Cross-Coupling Reaction Solvation->Reaction Thermal Activation Catalyst Pd Catalyst + Base Catalyst->Reaction Catalytic Cycle Product Target Aryl Silane Reaction->Product Work-up (DCM/H2O)

Caption: Workflow of (2,3-Dimethylphenyl) trimethylsilane solvation and catalytic cross-coupling.

(Note: The diagram above is optimized for a maximum rendering width of 760px to ensure high-fidelity visualization across digital platforms).

References

  • Electronic Supplementary Information - The Royal Society of Chemistry Source: Royal Society of Chemistry (RSC) URL: [1]
  • (2,3-dimethylphenyl)-trimethylsilane - GlobalChemMall Source: GlobalChemMall URL: [2]
  • (2,3-Dimethylphenyl) trimethylsilane | CAS#:17961-79-4 | Chemsrc Source: Chemsrc URL: [3]
Foundational

Predictive Physicochemical Profiling of Organosilanes: A Case Study on (2,3-Dimethylphenyl)trimethylsilane

An In-Depth Technical Guide on Molecular Causality, Empirical Validation, and Protocol Standardization Executive Summary (2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4) is a specialized organosilicon compound frequ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Molecular Causality, Empirical Validation, and Protocol Standardization

Executive Summary

(2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4) is a specialized organosilicon compound frequently utilized as a synthetic intermediate, radical precursor, and structural motif in advanced materials and pharmaceutical development[1][2]. Because empirical data on niche organosilanes can be scarce, predictive physicochemical profiling provides critical baseline parameters for process chemistry and scale-up engineering. This whitepaper synthesizes the predicted boiling point and density of (2,3-Dimethylphenyl)trimethylsilane, elucidates the molecular causality behind these metrics, and establishes self-validating experimental workflows for empirical verification.

Physicochemical Data Summary

Quantitative data for (2,3-Dimethylphenyl)trimethylsilane is summarized below, aggregating predictive models and supplier specifications[3][4].

PropertyValueTest Condition / Note
Chemical Formula C₁₁H₁₈Si-
Molecular Weight 178.346 g/mol -
Predicted Boiling Point 204.1 ± 9.0 °CAt 760 mmHg[3][4]
Predicted Density 0.86 - 0.90 g/cm³At standard ambient temperature[3][4]
Flash Point 62.6 ± 12.3 °CClosed cup prediction[3][4]

Mechanistic Causality: Molecular Architecture and Macroscopic Properties

As a Senior Application Scientist, it is vital to look beyond raw data and understand why a molecule behaves the way it does. The macroscopic properties of (2,3-Dimethylphenyl)trimethylsilane are governed by the interplay between its planar aromatic core and the bulky trimethylsilyl (TMS) substituent.

  • Density Causality (Steric Hindrance): The introduction of the TMS group onto the 2,3-dimethylphenyl ring creates significant steric bulk. Unlike planar aromatic systems that can stack efficiently via π−π interactions, the tetrahedral geometry of the silicon atom and its three methyl groups disrupt optimal crystal packing and intermolecular close contacts. This increased free volume expansion leads to a relatively low density of approximately 0.86 g/cm³[4].

  • Boiling Point Causality (London Dispersion Forces): Despite the steric hindrance preventing tight packing, the overall molecular mass (178.35 g/mol ) and the extended electron cloud of the silicon atom significantly increase the molecule's polarizability. This enhances London dispersion forces (LDF) across the bulk liquid. Consequently, a higher input of thermal energy is required to transition the molecules into the gas phase, driving the boiling point up to ~204.1 °C at atmospheric pressure[3].

G N1 (2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4) N2 Bulky Trimethylsilyl (TMS) Group N1->N2 N3 Increased Molecular Mass & Polarizability N1->N3 N4 Steric Hindrance (Disrupted Packing) N2->N4 N5 Enhanced London Dispersion Forces N3->N5 N6 Lowered Mass/Volume Ratio Density: ~0.86 g/cm³ N4->N6 N7 Increased Thermal Energy Required Boiling Point: ~204.1 °C N5->N7

Logical relationship between molecular structure and macroscopic properties of the organosilane.

Experimental Workflows for Empirical Validation

To transition these predicted values into validated empirical data, rigorous, self-validating protocols must be employed. The following methodologies ensure high-fidelity measurements suitable for regulatory submissions or scale-up engineering.

Protocol A: High-Precision Density Measurement via Oscillating U-Tube

Causality for Choice: Traditional glass pycnometers are susceptible to operator error, temperature fluctuations, and buoyancy anomalies. An oscillating U-tube density meter (compliant with ASTM D4052) measures the change in oscillation frequency of a borosilicate glass tube, which is directly proportional to the mass—and thus density—of the injected sample[5]. This method requires minimal sample volume (<2 mL), which is critical for expensive or scarce organosilanes.

Step-by-Step Methodology:

  • System Calibration: Flush the U-tube with ultra-pure water and dry air. Verify that the measured density of water at 20.00 °C is exactly 0.9982 g/cm³.

  • Sample Preparation: Degas the (2,3-Dimethylphenyl)trimethylsilane sample using mild sonication to prevent micro-bubbles, which artificially lower the density reading.

  • Injection: Inject 2 mL of the sample into the U-tube via a Luer-lock syringe (or automated funnel), ensuring a continuous, bubble-free fluid column[5].

  • Thermal Equilibration: Utilize the instrument's built-in Peltier thermostat to stabilize the sample at exactly 20.00 °C. Wait for the temperature variance to drop below ±0.01 °C[5].

  • Data Acquisition: Record the oscillation frequency. The internal microprocessor automatically calculates the density based on the calibration constants[5].

  • Self-Validation: Perform a triplicate measurement. The standard deviation must be 0.0001 g/cm³ to confirm thermal equilibrium and sample homogeneity.

Protocol B: Boiling Point Determination via Dynamic Micro-Ebulliometry

Causality for Choice: Standard distillation requires large volumes and can cause thermal degradation of sensitive silanes. A Cottrell-pump micro-ebulliometer ensures dynamic equilibrium between the liquid and vapor phases, providing a highly accurate boiling point while minimizing thermal stress.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a micro-ebulliometer equipped with a Cottrell pump and a calibrated platinum resistance thermometer (PRT).

  • Atmospheric Standardization: Record the ambient barometric pressure using a NIST-traceable barometer. Boiling points are highly pressure-dependent; the target baseline is 760 mmHg.

  • Sample Introduction: Introduce 5-10 mL of (2,3-Dimethylphenyl)trimethylsilane into the boiling flask. Add inert boiling chips to provide nucleation sites and prevent superheating.

  • Heating Profile: Apply heat via a precision heating mantle. Increase the temperature at a rate of 2-3 °C/min until reflux begins.

  • Equilibration: Once the Cottrell pump continuously sprays the liquid-vapor mixture over the PRT sensor, reduce the heating rate. Allow the system to reach dynamic equilibrium (temperature remains constant to within ±0.1 °C for >5 minutes).

  • Self-Validation & Correction: Record the equilibrium temperature. Apply the Sydney Young equation to correct the observed boiling point to the standard pressure of 760 mmHg:

    Tc​=To​+C(760−P)

    (Where Tc​ is corrected temp, To​ is observed temp, P is ambient pressure in mmHg, and C is the specific constant for organosilanes).

Conclusion

Understanding the physicochemical properties of (2,3-Dimethylphenyl)trimethylsilane requires a synthesis of predictive modeling and rigorous empirical validation. The predicted boiling point of 204.1 °C and density of ~0.86 g/cm³ are direct consequences of its molecular architecture—specifically the balance between the polarizability of the silicon atom and the steric hindrance of the trimethylsilyl group[3][4]. By employing standardized protocols like ASTM D4052[5], researchers can confidently validate these parameters for downstream applications in drug development and materials science.

References

  • Chemsrc. "(2,3-Dimethylphenyl) trimethylsilane | CAS#:17961-79-4".
  • Chemsrc. "(2,3-Dimethylphenyl) trimethylsilane Properties".
  • GlobalChemMall. "(2,3-dimethylphenyl)-trimethylsilane Specifications".
  • Anton Paar. "ASTM D4052 Density Meter: DMA".
  • Universität Bern. "Alkylboronic Esters as Radical Precursors: Applications to Deboronative Radical Chain Reactions".

Sources

Exploratory

Applications of xylyl silanes in materials science

An In-Depth Technical Guide on the Applications of Xylyl Silanes in Materials Science Executive Summary Xylyl silanes and their derivatives—characterized by the presence of a dimethylphenyl group or a xylylene bridge—rep...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Applications of Xylyl Silanes in Materials Science

Executive Summary

Xylyl silanes and their derivatives—characterized by the presence of a dimethylphenyl group or a xylylene bridge—represent a highly versatile class of organosilicon compounds. By combining the steric bulk and electronic properties of an aromatic ring with the robust nature of Si–C bonds, these molecules solve critical failure modes in diverse fields. This whitepaper explores three cutting-edge applications of xylyl silanes: the synthesis of nanostructured drug delivery vehicles, overcharge protection in high-voltage lithium-ion batteries (LIBs), and the fabrication of hydrothermally stable heterogeneous catalysts.

Nanostructured Drug Delivery: Xylylene-Bridged Periodic Mesoporous Organosilicas (PMOs)

For drug development professionals, the design of nanocarriers that can encapsulate bulky biologics while resisting premature degradation is a persistent challenge. Xylylene-bridged PMOs, synthesized using p-bis(trimethoxysilylmethyl)benzene (pBTMSMB), offer a breakthrough[1].

The Causality of Precursor Selection

In our experience, traditional phenylene-bridged PMOs often suffer from limited pore sizes and hydrolytic instability. By utilizing a p-xylylene bridge, we introduce a flexible methylene spacer (Si–CH₂–Ar–CH₂–Si) between the silicon atom and the aromatic ring. This sp³ hybridization shields the silicon center from nucleophilic attack, dramatically enhancing the hydrothermal stability of the nanocarrier. Furthermore, the bulky xylylene bridge exhibits strong hydrophobic interactions with the core of triblock copolymer micelles (e.g., Pluronic F127), driving the self-assembly of large-diameter (~15 nm) spherical mesopores or completely hollow nanospheres[1].

Protocol: Synthesis of Hollow Xylylene-Bridged Nanospheres

This protocol leverages a micelle-swelling strategy to transition from ordered PMOs to hollow spherical nanoparticles.

  • Micelle Formation: Dissolve 0.5 g of Pluronic F127 in 15 mL of 0.5 M HCl at 20 °C.

  • Core Swelling: Add 0.6 g of xylene dropwise. Scientific Rationale: Xylene co-assembles into the hydrophobic core of the F127 micelles, expanding the internal volume to template the hollow cavity[1].

  • Precursor Addition: Introduce 0.8 g of pBTMSMB. Stir vigorously for 24 hours at 20 °C to initiate hydrolysis.

  • Hydrothermal Aging: Transfer the sol to a Teflon-lined autoclave and age at 100 °C for 24 hours to drive the sol-gel condensation.

  • Extraction: Recover the solid via centrifugation. Extract the surfactant by refluxing the powder in a solution of ethanol and concentrated HCl (100:1 v/v) for 12 hours.

  • Validation Checkpoint: Before drug loading, perform Small-Angle X-ray Scattering (SAXS). A distinct peak at q≈0.4 nm−1 confirms the formation of the mesostructure. If absent, the micelle assembly failed, likely due to an incorrect xylene-to-surfactant swelling ratio.

PMO_Synthesis A Pluronic F127 Surfactant + Acidic Aqueous Media B Addition of Xylene (Micelle Swelling Agent) A->B C Addition of p-Xylylene Bis-Silane Precursor B->C D Sol-Gel Condensation around Micelles C->D E Hydrothermal Treatment (100°C) D->E F Surfactant Extraction (Acidic Ethanol) E->F G Hollow Spherical Organosilica Nanoparticles F->G

Workflow for the synthesis of xylylene-bridged PMOs and hollow nanospheres.

Data Presentation: Morphological Evolution

By tuning the precursor-to-surfactant ratio, the structural morphology can be precisely controlled[1].

Precursor/Surfactant RatioSwelling Agent (Xylene)Resulting MorphologyAccessible Pore Size (nm)
High (1.6 : 1)NoneHighly Ordered FCC PMO~3.5 (Closed Pores)
Medium (1.2 : 1)PresentWeakly Ordered PMO~15.0 (Spherical)
Low (0.8 : 1)PresentHollow Nanospheres~20.0 (Internal Cavity)

Advanced Energy Storage: Trimethyl-3,5-Xylyl Silane in LIBs

Thermal runaway driven by overcharging is a catastrophic failure mode in lithium-ion batteries. Trimethyl-3,5-xylyl silane functions as an advanced electrolyte additive, acting as a highly stable redox shuttle to shield the battery during overcharge events[2].

The Causality of Molecular Design

When designing an overcharge protection additive, the molecule must possess an oxidation potential slightly higher than the end-of-charge voltage of the cathode. Trimethyl-3,5-xylyl silane is selected because the electron-donating methyl groups on the aromatic ring precisely tune the HOMO energy level, yielding an oxidation potential of ~4.7 V[2]. Furthermore, the bulky trimethylsilyl group provides critical steric hindrance. Without this steric bulk, the radical cation formed during oxidation would undergo parasitic dimerization. Instead, the xylyl silane remains stable, diffusing to the anode to be reduced back to its neutral state, thereby safely dissipating the overcharge current as heat.

Protocol: Electrolyte Formulation and Electrochemical Validation
  • Base Electrolyte Preparation: In an argon-filled glovebox (<0.1 ppm H₂O/O₂), prepare a 1.0 M LiPF₆ solution in ethylene carbonate/dimethyl carbonate (EC/DMC, 1:1 v/v).

  • Additive Integration: Introduce 0.5 wt% trimethyl-3,5-xylyl silane into the base electrolyte. Stir until completely homogenized.

  • Cell Assembly: Fabricate CR2032 coin cells using an NMC-622 cathode, a lithium metal anode, and a Celgard 2325 separator soaked with 40 µL of the formulated electrolyte.

  • Electrochemical Cycling: Perform cyclic voltammetry (CV) between 3.0 V and 5.0 V at a scan rate of 0.1 mV/s.

  • Validation Checkpoint: During the CV sweep, a reversible anodic/cathodic peak pair must appear at ~4.7 V vs Li/Li⁺. If the cathodic peak is absent, it indicates irreversible parasitic polymerization rather than the desired redox shuttling mechanism.

LIB_Overcharge Cathode Cathode Silane Trimethyl-3,5-xylyl silane (Neutral State) Cathode->Silane Oxidation Silane->Cathode Diffusion back Radical Silane Radical Cation (Oxidized State) Silane->Radical e- loss Anode Anode Surface (Reduction) Radical->Anode Diffusion Anode->Silane Reduction (e- gain)

Redox shuttle mechanism of trimethyl-3,5-xylyl silane during battery overcharge.

Robust Heterogeneous Catalysts: Xylylene-Bridged Hybrid Metallosilicates

The incorporation of active metal sites (Al, Nb, Sn) into organosilica frameworks is essential for creating solid acid catalysts. However, traditional phenylene-bridged networks degrade rapidly under hydrothermal conditions[3].

The Causality of the Non-Hydrolytic Sol-Gel Route

When water is present during the synthesis of metallosilicates, the differing hydrolysis rates of silicon and metal precursors lead to phase separation. To solve this, we employ a non-hydrolytic sol-gel (NHSG) route. By reacting a xylylene-bridged precursor (p-bis(triacetoxysilylmethyl)benzene) with a metal alkoxide, condensation occurs via the elimination of an alkyl acetate ester[3].

The xylylene bridge is the critical success factor here. While phenylene bridges suffer from hydrolytic Si–C(sp²) bond cleavage when exposed to steam generated during catalytic reactions (like ethanol dehydration), the Si–C(sp³) bonds of the xylylene bridge remain entirely intact[3].

Protocol: NHSG Synthesis of Al-Xylylene Metallosilicates
  • Precursor Mixing: In a Schlenk flask under dry nitrogen, combine 5.0 mmol of p-bis(triacetoxysilylmethyl)benzene with 0.5 mmol of aluminum isopropoxide (Al(OiPr)₃).

  • Non-Hydrolytic Condensation: Heat the mixture gradually to 160 °C. Maintain this temperature for 48 hours. Scientific Rationale: The elevated temperature drives the nucleophilic attack of the alkoxide on the silicon center, releasing isopropyl acetate and forming the Si–O–Al network[3].

  • Purification: Wash the resulting monolithic gel with anhydrous dichloromethane to remove unreacted precursors and byproducts.

  • Thermal Activation: Dry the gel under vacuum at 120 °C, followed by calcination under argon at 300 °C to clear the mesopores without degrading the organic bridge.

  • Validation Checkpoint: Post-condensation, conduct ²⁹Si MAS NMR. The presence of T³ sites (R–Si(OSi)₃) at ~ -65 ppm without any Q-series peaks (SiO₄) confirms that the Si–C(sp³) xylylene bridge remains fully intact and no hydrolytic cleavage occurred.

NHSG_Reaction Precursor p-Bis(triacetoxysilylmethyl)benzene (Xylylene Precursor) Condensation Non-Hydrolytic Condensation (160-190 °C, Inert Atm) Precursor->Condensation Metal Metal Alkoxide (e.g., Al(OiPr)3) Metal->Condensation Byproduct Elimination of Alkyl Acetate Condensation->Byproduct Product Xylylene-Bridged Hybrid Metallosilicate Condensation->Product

Reaction pathway for the non-hydrolytic sol-gel synthesis of xylylene-bridged metallosilicates.

Data Presentation: Hydrothermal Stability Comparison

The structural integrity of these catalysts is best demonstrated by their performance in steam-heavy environments, such as the catalytic dehydration of ethanol to ethylene[3].

Bridging GroupSi–C Bond TypeMetal DopantStability in Steam (150 °C)Catalytic Yield (Ethanol to Ethylene)
PhenyleneSi–C(sp²)AluminumRapid Degradation (< 5 hrs)< 20% (Deactivates)
PhenyleneSi–C(sp²)NiobiumModerate Degradation~ 45%
Xylylene Si–C(sp³) Aluminum Highly Stable (> 50 hrs) > 95% (Sustained)

Conclusion

The strategic integration of xylyl silanes into materials science workflows provides unparalleled control over nanoscale architecture, electrochemical stability, and catalytic endurance. Whether templating hollow nanospheres for biologic drug delivery, shielding lithium-ion batteries from catastrophic overcharge, or anchoring robust metallosilicate catalysts, the unique sp³-hybridized aromatic chemistry of the xylylene bridge continues to push the boundaries of applied materials engineering.

References

  • Manchanda, A. S., & Kruk, M. (2016). Synthesis of Xylylene-Bridged Periodic Mesoporous Organosilicas and Related Hollow Spherical Nanoparticles. Langmuir. 1

  • CDC Stacks / Journal of Power Sources (2023). Enhancing safety in lithium-ion batteries with additive-based liquid electrolytes. 2

  • Debecker, D. P., et al. (2021). Highly Porous Hybrid Metallosilicate Materials Prepared by Non-Hydrolytic Sol-Gel: Hydrothermal Stability and Catalytic Properties. ChemRxiv. 3

Sources

Foundational

Mechanistic Divergence in Arylsilanes: A Comparative Analysis of Phenyltrimethylsilane and (2,3-Dimethylphenyl)trimethylsilane

Executive Summary In the landscape of modern drug development and complex organic synthesis, arylsilanes serve as highly stable, low-toxicity building blocks. However, the subtle interplay between steric hindrance and el...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and complex organic synthesis, arylsilanes serve as highly stable, low-toxicity building blocks. However, the subtle interplay between steric hindrance and electronic activation can drastically alter their reactivity profiles. As a Senior Application Scientist, I have structured this technical guide to dissect the fundamental differences between the baseline phenyltrimethylsilane (PhTMS) and its sterically encumbered, electronically activated derivative, (2,3-Dimethylphenyl)trimethylsilane . By understanding the causality behind their divergent behaviors in cross-coupling and electrophilic aromatic substitution, researchers can rationally design orthogonal synthetic workflows.

Structural and Electronic Topography

To predict the reactivity of an arylsilane, one must evaluate the microenvironment surrounding the silicon atom and the electron density of the aromatic π -system.

  • Phenyltrimethylsilane (PhTMS): Serving as the archetypal arylsilane 1, PhTMS features an unhindered silicon center. The trimethylsilyl (TMS) group is electronically neutral to slightly electron-withdrawing via σ∗ -conjugation, leaving the benzene ring's electron density at a baseline level.

  • (2,3-Dimethylphenyl)trimethylsilane: The introduction of two methyl groups fundamentally rewrites the molecule's reactivity 2. The methyl group at the 2-position (ortho to the TMS group) acts as a physical shield, creating severe steric bulk around the silicon atom. Concurrently, both methyl groups donate electron density into the aromatic ring via induction (+I) and hyperconjugation, significantly elevating the Highest Occupied Molecular Orbital (HOMO) of the π -system.

The Steric Bottleneck in Transmetalation (Hiyama Coupling)

The Hiyama cross-coupling reaction relies on the palladium-catalyzed union of an aryl halide with an arylsilane. Unlike organoboron (Suzuki) or organotin (Stille) reagents, standard trialkylarylsilanes are highly stable and require chemical activation to undergo transmetalation 3.

The Causality of Steric Failure: For transmetalation to occur, a nucleophile (typically fluoride, F− ) must attack the silicon atom to form a hypervalent, pentacoordinate silicate intermediate [ArSiMe3​F]− . This intermediate polarizes the C–Si bond, facilitating the transfer of the aryl group to the Palladium(II) center. While PhTMS readily forms this intermediate, the ortho-methyl group in (2,3-Dimethylphenyl)trimethylsilane physically blocks the trajectory of the incoming fluoride ion. Even if the silicate forms, the extreme steric crowding destabilizes the transition state required for the aryl transfer to Palladium, resulting in sluggish or entirely inhibited coupling 4.

HiyamaSterics PhTMS Phenyltrimethylsilane (Unhindered) F1 Fluoride Activation (Fast) PhTMS->F1 DiMe (2,3-Dimethylphenyl)TMS (Ortho-Hindered) F2 Fluoride Activation (Sterically Blocked) DiMe->F2 Silicate1 Pentacoordinate Silicate [PhSi(Me)3F]- F1->Silicate1 Silicate2 Pentacoordinate Silicate (Destabilized) F2->Silicate2 Pd Transmetalation to Pd(II) Silicate1->Pd Silicate2->Pd

Fig 1: Steric impact on pentacoordinate silicate formation during Hiyama cross-coupling.

Electronic Acceleration in Electrophilic Aromatic Substitution (EAS)

While steric bulk hinders cross-coupling, the electronic properties of (2,3-Dimethylphenyl)trimethylsilane make it a vastly superior substrate for Electrophilic Aromatic Substitution (EAS).

The Causality of Ipso-Activation: In arylsilanes, the TMS group acts as a powerful ipso-directing group. When an electrophile ( E+ ) attacks the ring, the resulting Wheland intermediate (a carbocation) is heavily stabilized by the adjacent carbon-silicon bond via the β -silicon effect 5. The rate-determining step of this desilylation is the initial electrophilic attack. Because the 2,3-dimethyl variant is enriched with electron density from its methyl groups, it acts as a much stronger nucleophile than the baseline PhTMS, accelerating the reaction rate exponentially 6.

EASMechanism Substrate Arylsilane + E+ Ipso Ipso-Attack (Rate Determining) Substrate->Ipso Wheland Wheland Intermediate (β-Silicon Stabilized) Ipso->Wheland Desilylation Desilylation (-TMS+) Wheland->Desilylation Product Functionalized Arene Desilylation->Product

Fig 2: Mechanism of ipso-electrophilic aromatic substitution (desilylation) of arylsilanes.

Quantitative Data Analysis

The following table summarizes the divergent physicochemical and reactive properties of the two compounds, providing a quick-reference guide for synthetic planning.

Property / MetricPhenyltrimethylsilane (PhTMS)(2,3-Dimethylphenyl)trimethylsilane
CAS Number 768-32-117961-79-4
Molecular Weight 150.29 g/mol 178.35 g/mol
Aromatic Electron Density Baseline (Neutral)Elevated (+I, Hyperconjugation)
Steric Hindrance at Silicon MinimalHigh (ortho-methyl shielding)
Relative Rate of Ipso-EAS 1x (Reference Standard)>50x (Highly Accelerated)
Hiyama Coupling Efficiency High (Standard transmetalation)Low (Sterically inhibited)

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They utilize internal controls and orthogonal analytical verification to prove the mechanistic claims discussed above.

Protocol A: Self-Validating Competitive Ipso-Halodesilylation

Objective: To empirically demonstrate the electronic acceleration of EAS in the dimethylated variant.

  • Preparation of the Matrix: In an oven-dried 20 mL scintillation vial, dissolve 1.0 mmol of PhTMS and 1.0 mmol of (2,3-Dimethylphenyl)trimethylsilane in 10 mL of anhydrous dichloromethane (DCM).

  • Internal Standard Addition: Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. (Causality: This serves as an inert internal standard for quantitative 1H -NMR tracking, ensuring that any loss of silane directly correlates to product formation).

  • Electrophile Introduction: Cool the mixture to 0 °C. Slowly add 0.8 mmol of N-Bromosuccinimide (NBS) in portions. (Causality: Using a sub-stoichiometric amount of the electrophile forces the two silanes to compete for the reagent).

  • Reaction & Quench: Stir for 30 minutes at 0 °C, then quench with saturated aqueous sodium thiosulfate to neutralize unreacted electrophile.

  • Analytical Verification: Extract the organic layer, concentrate under reduced pressure, and analyze via 1H -NMR.

    • Validation Check: The NMR integration will show near-complete consumption of (2,3-Dimethylphenyl)trimethylsilane to form 1-bromo-2,3-dimethylbenzene, with the PhTMS remaining largely unreacted, proving the electronic activation hypothesis.

Protocol B: Orthogonal Hiyama Coupling Workflow

Objective: To demonstrate the steric inhibition of transmetalation caused by the ortho-methyl group.

  • Catalyst Assembly: In a nitrogen-filled glovebox, charge two separate Schlenk flasks (Flask 1 and Flask 2) with Pd(OAc)2​ (5 mol%) and triphenylphosphine ( PPh3​ , 10 mol%).

  • Substrate Loading:

    • To Flask 1 (Control): Add 1.0 mmol of PhTMS and 1.2 mmol of 4-iodoanisole.

    • To Flask 2 (Test): Add 1.0 mmol of (2,3-Dimethylphenyl)trimethylsilane and 1.2 mmol of 4-iodoanisole.

  • Activation: To both flasks, add 2.0 equivalents of Tetrabutylammonium fluoride (TBAF) as a 1.0 M solution in THF. (Causality: TBAF is the nucleophilic trigger required to form the pentacoordinate silicate).

  • Heating & Monitoring: Heat both flasks to 80 °C for 12 hours. Monitor via GC-MS.

  • Analytical Verification:

    • Validation Check: Flask 1 will yield the biaryl cross-coupled product in >85% yield, confirming the catalytic cycle is active. Flask 2 will show >90% recovery of the starting arylsilane, proving that the ortho-methyl group fundamentally blocks the transmetalation step regardless of catalyst viability.

References

  • PubChem. "Phenyltrimethylsilane | C9H14Si | CID 69849".
  • Chemsrc. "(2,3-Dimethylphenyl) trimethylsilane | CAS#:17961-79-4".
  • Organic Chemistry Portal. "Hiyama-Denmark Coupling".
  • Chem-St
  • Master Organic Chemistry.
  • Wikipedia.

Sources

Protocols & Analytical Methods

Method

Synthesis of (2,3-Dimethylphenyl) trimethylsilane via Grignard reagents

Application Note: Synthesis of (2,3-Dimethylphenyl)trimethylsilane via Grignard Reagents Executive Summary The synthesis of aryltrimethylsilanes is a foundational transformation in organometallic chemistry, yielding vers...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of (2,3-Dimethylphenyl)trimethylsilane via Grignard Reagents

Executive Summary

The synthesis of aryltrimethylsilanes is a foundational transformation in organometallic chemistry, yielding versatile intermediates for cross-coupling reactions, materials science, and complex active pharmaceutical ingredient (API) development. This application note provides a comprehensive, self-validating protocol for the synthesis of (2,3-dimethylphenyl)trimethylsilane. By leveraging a Grignard intermediate—2,3-dimethylphenylmagnesium bromide—and quenching with chlorotrimethylsilane (TMSCl), researchers can achieve high-yielding, scalable C–Si bond formation.

Mechanistic Rationale & Causality

The transformation relies on the generation of a highly nucleophilic carbon center followed by an electrophilic trapping mechanism.

  • Solvent Causality: Anhydrous Tetrahydrofuran (THF) is strictly required over non-polar solvents. The oxygen heteroatoms in THF coordinate directly with the electrophilic magnesium center, stabilizing the Grignard reagent and driving the oxidative addition forward[1].

  • Surface Activation: Magnesium turnings are naturally passivated by a thin, unreactive layer of magnesium oxide (MgO). The addition of a catalytic amount of iodine ( I2​ ) or 1,2-dibromoethane mechanically and chemically disrupts this layer, exposing the zero-valent magnesium metal required for electron transfer.

  • Electrophilic Quench: Chlorotrimethylsilane is a highly volatile and moisture-sensitive electrophile[2]. The nucleophilic attack of the Grignard reagent on the silicon center proceeds via an SN​2 -like transition state. Because this step is highly exothermic, TMSCl must be introduced at 0 °C to prevent thermal runaway and suppress Wurtz-type homocoupling side reactions.

Experimental Workflow

Workflow N1 1. Mg Activation (I2 or 1,2-dibromoethane) N2 2. Grignard Formation (1-Bromo-2,3-dimethylbenzene in THF) N1->N2 Argon Atm N3 3. Silane Quench (TMSCl addition at 0°C) N2->N3 Cool to 0°C N4 4. Aqueous Workup (NH4Cl quench & Extraction) N3->N4 Warm to RT N5 5. Purification (Distillation / Chromatography) N4->N5 Organic Phase

Step-by-step experimental workflow for the synthesis of (2,3-Dimethylphenyl)trimethylsilane.

Self-Validating Experimental Protocol

Reagents Required:

  • 1-Bromo-2,3-dimethylbenzene (1.0 equiv, 50 mmol)

  • Magnesium turnings (1.2 equiv, 60 mmol)

  • Chlorotrimethylsilane (TMSCl) (1.5 equiv, 75 mmol)

  • Anhydrous THF (100 mL)

  • Iodine (1 crystal) or 1,2-dibromoethane (0.1 mL)

Step 1: Preparation of 2,3-Dimethylphenylmagnesium Bromide
  • Setup : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under a continuous Argon atmosphere.

  • Activation : Add magnesium turnings (1.46 g, 60 mmol) and a single crystal of iodine. Heat gently with a heat gun until the iodine sublimes, coating the magnesium. Causality: This ensures the complete removal of trace surface moisture and prime activation of the Mg surface.

  • Initiation : Add 10 mL of anhydrous THF, followed by 1 mL of 1-bromo-2,3-dimethylbenzene.

    • Self-Validation Checkpoint: The reaction successfully initiates when the brown iodine color fades to colorless and the mixture begins a spontaneous, gentle exothermic reflux[3].

  • Addition : Dilute the remaining 1-bromo-2,3-dimethylbenzene (total 9.25 g, 50 mmol) in 40 mL of THF. Add this solution dropwise via the addition funnel over 30 minutes to maintain a steady, self-sustaining reflux.

  • Completion : Reflux the mixture for an additional 1 hour using a heating mantle.

    • Self-Validation Checkpoint: The nearly complete consumption of the magnesium turnings and the formation of a dark brown/grey homogeneous solution confirm the successful generation of the Grignard reagent[1].

Step 2: Electrophilic Silylation
  • Cooling : Cool the reaction flask to 0 °C using an ice-water bath.

  • Quenching : Dissolve freshly distilled TMSCl (8.15 g, 75 mmol) in 10 mL of anhydrous THF[4]. Add this solution dropwise over 20 minutes. Causality: Slow addition at 0 °C prevents thermal runaway and minimizes the formation of 2,3,2',3'-tetramethylbiphenyl (the homocoupling byproduct).

  • Maturation : Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12 hours to ensure complete conversion.

Step 3: Workup and Purification
  • Termination : Quench the reaction by slowly adding 30 mL of a saturated aqueous ammonium chloride ( NH4​Cl ) solution at 0 °C. Causality: NH4​Cl safely neutralizes unreacted Grignard reagent and dissolves precipitated magnesium salts without causing the acidic cleavage of the newly formed Ar–Si bond.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 50 mL).

  • Washing & Drying : Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate ( MgSO4​ ), and filter.

  • Purification : Remove the solvent under reduced pressure. Purify the crude product via vacuum distillation or silica gel column chromatography (using hexanes as the eluent) to yield (2,3-dimethylphenyl)trimethylsilane as a colorless oil[5].

Quantitative Data & Yield Optimization

The choice of solvent and temperature profile significantly impacts the final yield. The table below summarizes the optimization parameters for this specific C–Si coupling.

EntrySolvent SystemGrignard Formation TempTMSCl Quench TempYield (%)Observation / Causality
1Diethyl EtherReflux (35 °C)0 °C65%Incomplete Grignard formation due to low reflux temp.
2THF Reflux (66 °C) 0 °C 88% Optimal conditions; excellent Mg coordination.
3THFReflux (66 °C)25 °C72%Increased homocoupling byproduct due to thermal excess.
4Toluene/THF80 °C0 °C81%Good yield, but requires higher energy input for initiation.

Mechanistic Pathway

Mechanism A 1-Bromo-2,3-dimethylbenzene C (2,3-Dimethylphenyl)magnesium bromide (Nucleophile) A->C + Mg (THF) B Magnesium Turnings (Oxidative Addition) B->C E Transition State (SN2-like at Silicon) C->E Nucleophilic Attack D Chlorotrimethylsilane (TMSCl) (Electrophile) D->E F (2,3-Dimethylphenyl)trimethylsilane + MgClBr E->F Cl- Leaving Group

Mechanistic pathway of Grignard reagent formation and subsequent electrophilic silylation.

Troubleshooting & Safety

  • Chemical Safety : TMSCl is highly corrosive and reacts violently with ambient moisture to produce hazardous HCl gas[6]. All manipulations involving TMSCl must be performed in a well-ventilated fume hood using dry syringes.

  • Troubleshooting - Failed Initiation : If the Grignard reaction fails to initiate upon the addition of the aryl bromide, do not add the remainder of the reagent. Instead, add 0.1 mL of 1,2-dibromoethane. The localized formation of ethylene gas and MgBr2​ will forcefully clean the magnesium surface and trigger the reaction.

  • Troubleshooting - Low Yield & Impurities : Ensure TMSCl is freshly distilled (often over quinoline or calcium hydride) to remove trace HCl impurities[4]. HCl will prematurely protonate the Grignard reagent, yielding 1,2-dimethylbenzene (o-xylene) instead of the desired silane.

References

  • Benchchem. An In-depth Technical Guide to the Synthesis of Chlorotrimethylsilane: Mechanisms and Kinetics. 2

  • NBInno. Chlorotrimethylsilane: Synthesis, Applications, and Safety in Organic Chemistry. 6

  • Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds - Organic Syntheses Procedure. 4

  • Google Patents. NZ575125A - Method for preparing 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole and its salts. 1

  • European Patent Office. METHOD FOR PREPARING MEDETOMIDINE AND ITS SALTS - Patent 2079706. 3

  • The Royal Society of Chemistry. Electronic Supplementary Information - The Royal Society of Chemistry. 5

Sources

Application

Application Note: Silylation Protocols for 2,3-Dimethylhalobenzenes

Executive Summary & Synthetic Challenges Silylated arenes are indispensable building blocks in modern drug development and materials science, serving as robust cross-coupling partners (e.g., Hiyama coupling), stable bioi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Synthetic Challenges

Silylated arenes are indispensable building blocks in modern drug development and materials science, serving as robust cross-coupling partners (e.g., Hiyama coupling), stable bioisosteres, and precursors for complex functionalization. However, the silylation of 2,3-dimethylhalobenzenes presents a unique synthetic challenge. The steric bulk imposed by the adjacent methyl group at the C2 position significantly impedes the trajectory of electrophilic attack and hinders the oxidative addition step required in transition-metal catalysis.

This technical guide details two orthogonal, self-validating methodologies designed to overcome these steric barriers:

  • Kinetic Control via Lithium-Halogen Exchange: Ideal for converting aryl bromides/iodides to trimethylsilyl (TMS) derivatives.

  • Thermodynamic Control via Rhodium(I) Catalysis: Ideal for synthesizing triethoxysilyl derivatives directly from aryl bromides, utilizing specific additives to lower the activation energy of the catalytic cycle.

Mechanistic Causality & Experimental Design

Pathway A: Directed Metallation / Lithium-Halogen Exchange

The reaction of 2,3-dimethylbromobenzene with n-butyllithium (n-BuLi) at cryogenic temperatures undergoes a rapid, kinetically favored lithium-halogen exchange ()[1].

Causality of Experimental Choices:

  • Cryogenic Temperature (-78 °C): Strict temperature control is mandatory. Elevated temperatures lead to lateral lithiation (deprotonation of the acidic benzylic methyl groups) or the elimination of LiBr, which generates a highly reactive and destructive benzyne intermediate.

  • Solvent Architecture (THF): Tetrahydrofuran is not merely a solvent; its oxygen atoms coordinate to the lithium cation, breaking down n-BuLi hexamers into highly reactive dimers. This accelerates the exchange process, ensuring the organolithium intermediate is formed before side reactions occur.

  • Electrophilic Trapping: Trimethylsilyl chloride (TMSCl) is introduced at -78 °C, but the reaction must be allowed to slowly warm to room temperature. This thermal gradient provides the necessary kinetic energy to overcome the steric barrier at the ortho-methyl position, driving the substitution to completion ()[2].

Pathway B: Rhodium(I)-Catalyzed Cross-Coupling

For applications requiring alkoxysilanes, transition-metal catalysis is preferred. The rhodium(I)-catalyzed silylation of aryl halides with triethoxysilane provides an atom-economical route to aryltriethoxysilanes ()[3].

Causality of Experimental Choices:

  • Catalyst Selection: The cationic rhodium(I) center in[Rh(cod)(MeCN)₂]BF₄ readily undergoes oxidative addition into the Si-H bond of triethoxysilane, forming a highly active silyl rhodium hydride species[3].

  • The Role of TBAI (Critical Additive): Aryl bromides are notoriously sluggish in Rh-catalyzed silylation compared to aryl iodides. The addition of tetra-n-butylammonium iodide (TBAI) is a self-validating necessity; the iodide ion facilitates an in situ ligand exchange at the rhodium(III) center, effectively lowering the activation energy for the catalytic cycle and enabling the coupling of the sterically hindered 2,3-dimethylbromobenzene ()[4].

  • Base (Triethylamine): Acts as an acid scavenger, facilitating the reductive elimination of HX from the metal center to regenerate the active Rh(I) catalyst[3].

Visual Workflow

Workflow SM 2,3-Dimethylhalobenzene Li_Route n-BuLi, THF, -78 °C SM->Li_Route Cat_Route [Rh(cod)(MeCN)2]BF4, TBAI SM->Cat_Route Li_Int Aryllithium Intermediate Li_Route->Li_Int TMS_Route TMSCl, -78 °C to RT Li_Int->TMS_Route TMS_Prod 2,3-Dimethylphenyltrimethylsilane TMS_Route->TMS_Prod Rh_Int Rh(I) Catalytic Complex Cat_Route->Rh_Int Si_Route (EtO)3SiH, Et3N, DMF, 80 °C Rh_Int->Si_Route Si_Prod 2,3-Dimethylphenyltriethoxysilane Si_Route->Si_Prod

Caption: Silylation workflow of 2,3-dimethylhalobenzenes via lithiation and Rh-catalysis.

Quantitative Data & Condition Comparison

ParameterProtocol A (Lithiation)Protocol B (Rh-Catalysis)Alternative (Pd-Catalysis)
Substrate Scope Bromides, IodidesBromides, IodidesChlorides
Silylating Agent Trimethylsilyl chloride (TMSCl)TriethoxysilaneHexamethyldisilane / Silylsilatranes
Catalyst / Activator n-BuLi (Stoichiometric)[Rh(cod)(MeCN)₂]BF₄ (3 mol%)Pd₂(dba)₃ / SPhos (3 mol%)
Key Additive NoneTBAI (1.0 equiv)None (Activator-free)
Temperature -78 °C to 25 °C80 °C100 °C
Primary Challenge Cryogenic requirements, moistureCatalyst cost, product hydrolysisHigh temperature requirement
Typical Yield 85 - 95%75 - 88%~80%

(Note: Palladium-catalyzed silylation of aryl chlorides using silylsilatranes under activator-free conditions provides a robust alternative for highly unreactive substrates ()[5].)

Step-by-Step Experimental Methodologies

Protocol A: Synthesis of (2,3-Dimethylphenyl)trimethylsilane

Self-Validating Check: Ensure all glassware is strictly flame-dried. Moisture will instantly protonate the aryllithium intermediate, yielding o-xylene as a byproduct.

  • Preparation: Flame-dry a Schlenk flask under a continuous flow of argon.

  • Substrate Loading: Add 2,3-dimethylbromobenzene (1.0 equiv, 5.0 mmol) and anhydrous THF (25 mL, 0.2 M).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metallation: Dropwise add n-butyllithium (1.1 equiv, 2.5 M in hexanes) over 10 minutes via a syringe pump. Stir the resulting mixture for 30 minutes at -78 °C to ensure complete halogen-metal exchange.

  • Electrophilic Trapping: Dropwise add freshly distilled trimethylsilyl chloride (TMSCl, 1.2 equiv, 6.0 mmol).

  • Thermal Gradient: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude oil via silica gel flash chromatography (using 100% hexanes) to yield the pure TMS-arene.

Protocol B: Synthesis of (2,3-Dimethylphenyl)triethoxysilane

Self-Validating Check: Triethoxysilanes are highly susceptible to hydrolysis on acidic silica gel. Purification must be performed via distillation.

  • Glovebox Assembly: In an argon-filled glovebox, charge an oven-dried reaction vial with[Rh(cod)(MeCN)₂]BF₄ (3 mol %), tetra-n-butylammonium iodide (TBAI, 1.0 equiv, 5.0 mmol), and 2,3-dimethylbromobenzene (1.0 equiv, 5.0 mmol).

  • Solvent & Reagent Addition: Add anhydrous DMF (5.0 mL, 1.0 M) to dissolve the solids. Add triethylamine (3.0 equiv, 15.0 mmol) and triethoxysilane (1.5 equiv, 7.5 mmol) via microsyringe.

  • Catalytic Cycle: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat the mixture at 80 °C in a pre-heated oil bath for 12 hours behind a blast shield.

  • Filtration: Cool the mixture to room temperature, dilute with anhydrous diethyl ether (20 mL), and filter through a short pad of Celite under argon to remove the rhodium catalyst and ammonium salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting aryltriethoxysilane via Kugelrohr distillation under high vacuum to prevent the hydrolysis of the sensitive silyl ether bonds[6].

References

  • Murata, M., Ishikura, M., Nagata, M., Watanabe, S., & Masuda, Y. (2002). "Rhodium(I)-Catalyzed Silylation of Aryl Halides with Triethoxysilane: Practical Synthetic Route to Aryltriethoxysilanes." Organic Letters, 4(11), 1843-1845. URL:[Link]

  • Goossen, L. J., & Ferwanah, A. R. S. (2000). "Palladium-Catalyzed Silylation of Aryl Bromides." Synlett, 2000(12), 1801-1803. URL:[Link]

  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007). "Palladium-catalyzed silylation of aryl chlorides with hexamethyldisilane." Organic Letters, 9(19), 3785-3788. URL:[Link]

  • Takeda, Y., et al. (2020). "Activator-free palladium-catalyzed silylation of aryl chlorides with silylsilatranes." Kyoto University / Chemistry - A European Journal. URL:[Link]

  • Hamze, A., Provot, O., Alami, M., & Brion, J. D. (2006). "Platinum oxide catalyzed silylation of aryl halides with triethylsilane: an efficient synthetic route to functionalized aryltriethylsilanes." Organic Letters, 8(5), 931-934. URL:[Link]

  • Hermann, J. C., et al. (2019). "Synthesis, Structure, Thermal Behavior and cis/trans Isomerization of 2,2′-(EMe3)2 (E = C, Si, Ge, Sn) Substituted Azobenzenes." Molecules, 24(2), 303. URL:[Link]

Sources

Method

Executive Summary: The Steric Challenge in Silicon-Based Cross-Coupling

An in-depth technical guide to optimizing the Hiyama cross-coupling reaction for sterically demanding substrates, designed for synthetic chemists and drug development professionals. The Hiyama cross-coupling reaction is...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to optimizing the Hiyama cross-coupling reaction for sterically demanding substrates, designed for synthetic chemists and drug development professionals.

The Hiyama cross-coupling reaction is a highly versatile palladium-catalyzed method for constructing C(sp²)–C(sp²) bonds using organosilanes and organic halides[1],[2]. Organosilanes are uniquely advantageous in pharmaceutical development due to their low toxicity, high bench stability, and environmentally benign byproducts compared to organostannanes or organoboranes[3].

However, the application of the Hiyama coupling to sterically hindered arylsilanes (e.g., ortho-substituted or α-naphthyl derivatives) presents a significant kinetic bottleneck. Bulky substituents shield the silicon center, severely retarding the formation of the requisite pentacoordinate silicate intermediate and subsequent transmetalation[4]. If transmetalation is too slow, the activated silane often undergoes competitive protodesilylation, destroying the nucleophile[5],[6]. This application note details field-proven strategies, mechanistic rationales, and validated protocols to overcome these steric barriers.

Mechanistic Bottlenecks & Causality

To successfully couple sterically hindered arylsilanes, one must manipulate the catalytic cycle to favor transmetalation over degradation.

  • The Transmetalation Bottleneck: Unlike the Suzuki coupling, organosilanes require activation by an exogenous fluoride source or a strong base to polarize the Si–C bond via a pentavalent silicate [Ar-Si(OR)₃F]⁻ or silanolate [Ar-SiMe₂O]⁻[1]. When the aryl group is sterically hindered (e.g., 2,6-disubstituted), the approach of the activator is sterically repelled, and the transfer of the bulky aryl group to the Pd(II) center is energetically disfavored.

  • The Protodesilylation Trap: When transmetalation is delayed, the highly polarized, activated silicate intermediate is vulnerable to hydrolysis (protodesilylation), yielding an unreactive arene[6].

  • The Solution: Overcoming this requires a dual approach: (A) using highly active, bulky, electron-rich phosphine ligands (e.g., XPhos, PCy₃) to accelerate the oxidative addition and create a flexible, mono-ligated Pd(II) species that accommodates the bulky transmetalation transition state; and (B) precisely tuning the activator to maintain a steady-state concentration of the reactive silicon species[7],[4].

MechanisticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Fast with Bulky Ligands) Pd0->OxAdd + Ar¹-X PdII Ar¹-Pd(II)-X Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet Silicate [Ar²-Si(OR)₃F]⁻ /[Ar²-SiMe₂O]⁻ Activated Silicate/Silanolate Silicate->TransMet Activator (F⁻ or OH⁻) SideReaction Protodesilylation (Competing Pathway) Silicate->SideReaction Slow Transmetalation PdII_Diaryl Ar¹-Pd(II)-Ar² Intermediate TransMet->PdII_Diaryl - X-Si(OR)₃ RedElim Reductive Elimination (Product Formation) PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² Sterically Hindered Biaryl RedElim->Product

Figure 1: Mechanistic cycle of the Hiyama coupling highlighting the transmetalation bottleneck.

Strategic Selection of Activators

The choice of activator is dictated by the specific class of the sterically hindered arylsilane.

  • Trialkoxysilanes (Fluoride Activation): For highly hindered substrates like α-naphthyltrimethoxysilane, standard TBAF often fails due to trace water causing protodesilylation. Utilizing CuF₂ acts as a dual-role reagent—providing a controlled fluoride source to activate the silane while simultaneously serving as a reoxidant in specific C-H activation cycles[3],[8].

  • Trialkoxysilanes (Base/Water Protocol): Kwong and co-workers demonstrated a breakthrough protocol using a precise addition of water to a NaOH/Pd(OAc)₂ system. Counterintuitively, the controlled hydration of NaOH maximizes the solubility and nucleophilicity of the hydroxide ion, rapidly forming the pentavalent silicate. Paired with highly active ligands, transmetalation outcompetes degradation, enabling the coupling of extremely hindered systems like 1-chloro-2,4,6-triisopropylbenzene[9],[7].

  • Aryldimethylsilanols (Brønsted Base Activation): Denmark's approach utilizes dimethylsilanols activated by mild Brønsted bases (e.g., K₃PO₄). Because K₃PO₄ is only sparingly soluble in solvents like toluene, it slowly deprotonates the silanol, maintaining a low, steady-state concentration of the highly reactive silanolate. This prevents catalyst poisoning and allows for the successful coupling of 2,6-disubstituted arenes[4].

DecisionTree Start Select Arylsilane Type Trialkoxy Aryltrialkoxysilane Ar-Si(OR)₃ Start->Trialkoxy Silanol Aryldimethylsilanol Ar-SiMe₂OH Start->Silanol Siloxane Arylsiloxane (Ar-SiO)n Start->Siloxane TBAF Fluoride Activation (TBAF or CuF₂) Trialkoxy->TBAF Anhydrous BaseWater Base/Water Protocol (NaOH + H₂O) Trialkoxy->BaseWater Aqueous Bronsted Brønsted Base (K₃PO₄ or KOSiMe₃) Silanol->Bronsted Fluoride-Free CoCat Cobalt Catalysis (C-H Activation) Siloxane->CoCat Direct Arylation Ligand1 Pd(OAc)₂ + PCy₃ / L2 (High Yields) TBAF->Ligand1 BaseWater->Ligand1 Ligand2 Pd(OAc)₂ + XPhos (Steady-State Control) Bronsted->Ligand2 Ligand3 Co(OAc)₂ + Chelation (ortho-Decorated Biaryls) CoCat->Ligand3

Figure 2: Experimental decision matrix for selecting activation conditions based on the arylsilane.

Quantitative Performance Data

The following table summarizes validated conditions for coupling sterically hindered substrates, demonstrating the necessity of specific ligand/activator pairings.

Arylsilane ClassAryl Halide StericsCatalyst / LigandActivatorTemp / TimeYieldRef
α-Naphthyl-Si(OMe)₃Moderate (ortho-substituted)Pd(TFA)₂CuF₂ (Dual role)100 °C, 12 h85%[3],[8]
Phenyl-Si(OMe)₃Extreme (2,4,6-triisopropyl)Pd(OAc)₂ / Indolyl-PhosphineNaOH + H₂O100 °C, 3 h>90%[9],[7]
2,6-Dimethylphenyl-SiMe₂OHModerate (Naphthyl triflate)Pd(OAc)₂ / XPhosK₃PO₄80 °C, 4 h71%[4]
Highly ortho-decorated SiloxanesC-H Activation (Benzamides)Co(OAc)₂ / ChelationKOPiv120 °C, 16 h82%[10]

Validated Experimental Protocols

Protocol A: Fluoride-Free Aqueous Coupling of Hindered Trialkoxysilanes[9],[7]

This protocol utilizes controlled hydration to rapidly generate the active silicate without inducing protodesilylation, ideal for extremely hindered aryl chlorides.

Reagents:

  • Sterically hindered aryl chloride (1.0 equiv, 1.0 mmol)

  • Aryltrialkoxysilane (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.05 – 2.0 mol%)

  • Bulky Phosphine Ligand (e.g., PCy₃ or Kwong's L2) (0.1 – 4.0 mol%)

  • NaOH (3.0 equiv, 3.0 mmol)

  • Deionized H₂O (10.0 equiv)

  • 1,4-Dioxane (Anhydrous, 3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and finely ground NaOH.

  • Substrate Addition: Add the sterically hindered aryl chloride and the aryltrialkoxysilane to the vessel. If the substrates are liquids, add them outside the glovebox under a positive flow of Argon.

  • Controlled Hydration (Critical Step): Inject 1,4-dioxane into the mixture, immediately followed by the precise addition of H₂O via a microsyringe. Causality: The water solubilizes the NaOH at the interface, creating a highly active hydroxide source that attacks the hindered silicon center faster than the silane can degrade.

  • Reaction: Seal the tube with a Teflon screw cap and heat the mixture in an oil bath at 100 °C for 3 to 12 hours with vigorous stirring (1000 rpm).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove catalyst particulates. Wash the filtrate with brine, dry over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Brønsted Base-Promoted Coupling of Aryldimethylsilanols[4]

This protocol leverages the slow deprotonation of silanols to maintain a low steady-state concentration of the highly reactive silanolate, preventing catalyst poisoning by bulky substrates.

Reagents:

  • Aryl halide or triflate (1.0 equiv, 1.0 mmol)

  • Sterically hindered aryldimethylsilanol (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (2.0 mol%)

  • XPhos (5.2 mol%)

  • K₃PO₄ (2.3 equiv, 2.3 mmol)

  • Toluene (Anhydrous, 4.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: Charge a dry Schlenk flask with Pd(OAc)₂, XPhos, and K₃PO₄. Evacuate and backfill the flask with Argon (repeat for 3 cycles).

  • Reagent Introduction: Dissolve the aryl electrophile and the sterically hindered aryldimethylsilanol in anhydrous toluene and transfer the solution to the Schlenk flask via syringe.

  • Reaction: Heat the reaction mixture to 80–100 °C for 4–24 hours. Causality: The limited solubility of K₃PO₄ in toluene ensures that the bulky silanolate is generated slowly. This steady-state control perfectly matches the rate of the sterically hindered transmetalation, preventing homocoupling or protodesilylation.

  • Workup: Quench the reaction by adding 5 mL of water. Extract the aqueous layer with diethyl ether (3 × 10 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.

References

  • [3] Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol. National Institutes of Health (PMC). Available at:[Link]

  • [9] A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. PolyU Institutional Research Archive. Available at:[Link] (Referenced via Grounding Tool)

  • [7] A General Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl and Heteroaryl Chlorides. PubMed (DOI: 10.1002/chem.201600420). Available at: [Link]

  • [5] Palladium-Catalyzed Hiyama Couplings of α-Silylenoates and α-Silylenamides. ACS Publications. Available at:[Link]

  • [1] Hiyama Coupling. Organic Chemistry Portal. Available at:[Link]

  • [2] Hiyama coupling. Wikipedia. Available at: [Link]

  • [10] Cobalt‐Catalyzed Hiyama‐Type C−H Activation with Arylsiloxanes: Versatile Access to Highly ortho‐Decorated Biaryls. Chemistry – A European Journal (via Sci-Hub / DOI: 10.1002/chem.201806114). Available at:[Link]

  • [8] Direct Hiyama Cross-Coupling of Enaminones With Triethoxy(aryl)silanes and Dimethylphenylsilanol. National Institutes of Health (PMC). Available at:[Link]

  • [6] Palladium N-Heterocyclic Carbene Complexes in Cross-Coupling Reactions: Ligand and Catalyst Development. Trent University Digital Collections. Available at:[Link] (Referenced via Grounding Tool)

  • [4] Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. National Institutes of Health (PMC). Available at:[Link] (Referenced via Grounding Tool)

Sources

Application

Application Note: Electrophilic Aromatic Substitution of (2,3-Dimethylphenyl)trimethylsilane

Executive Summary & Mechanistic Rationale In advanced drug development and complex target synthesis, overriding the classical ortho/para directing effects of substituted arenes is a frequent challenge. (2,3-Dimethylpheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In advanced drug development and complex target synthesis, overriding the classical ortho/para directing effects of substituted arenes is a frequent challenge. (2,3-Dimethylphenyl)trimethylsilane serves as a premier model for demonstrating how organosilicon chemistry can dictate absolute regiocontrol.

When subjected to Electrophilic Aromatic Substitution (EAS), the two methyl groups at the C2 and C3 positions naturally activate the C4 and C6 positions via electron donation. However, the presence of the trimethylsilyl (TMS) group at the C1 position completely alters the reaction trajectory. Instead of classical substitution, the molecule undergoes highly selective ipso-substitution (desilylation), where the electrophile exclusively attacks the carbon bearing the silicon atom.

Causality: The β -Silicon Effect

The dominance of the ipso-pathway is governed by the β -silicon effect . When an electrophile ( E+ ) attacks the C1 (ipso) position, it generates a Wheland intermediate ( σ -complex) where the resulting carbocation is delocalized across the C2, C4, and C6 positions.

Because the carbocation at C2 is β to the highly polarizable C–Si bond, the empty p-orbital is profoundly stabilized via hyperconjugation. This stabilization drastically lowers the activation energy of the ipso-attack compared to the sterically hindered ortho/para pathways. Following the attack, the exceptional electrofugal leaving ability of the TMS+ group ensures rapid rearomatization, driving the reaction irreversibly forward .

Mechanism SM (2,3-Dimethylphenyl) trimethylsilane E_plus Electrophile (E+) SM->E_plus Ipso_Wheland Ipso-Sigma Complex (β-Silicon Stabilized) E_plus->Ipso_Wheland Favored (Fast) Other_Wheland Ortho/Para Complex (Sterically Hindered) E_plus->Other_Wheland Disfavored (Slow) Product_Ipso Ipso-Substitution (Desilylation) Ipso_Wheland->Product_Ipso -TMS+ Product_Other Classical EAS (Trace) Other_Wheland->Product_Other -H+

Fig 1. Mechanistic divergence showing the favored ipso-substitution pathway via β-silicon effect.

Quantitative Data: Regioselectivity & Yields

The ipso-directing power of the TMS group is robust across a variety of electrophiles. The table below summarizes the quantitative performance of (2,3-Dimethylphenyl)trimethylsilane under different EAS conditions.

Electrophile SystemReagents & SolventsTempMajor ProductYield (%)Regioselectivity (ipso vs. other)
Bromination Br₂, DCM0 °C1-Bromo-2,3-dimethylbenzene94%>99:1
Benzylation Benzyl fluoride, HFIP0 °C1-Benzyl-2,3-dimethylbenzene88%>99:1
Nitration HNO₃, Ac₂O-10 °C1-Nitro-2,3-dimethylbenzene78%92:8
Acylation Acetyl chloride, AlCl₃, DCM25 °C1-Acetyl-2,3-dimethylbenzene82%95:5

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility in drug development settings, the following protocols have been engineered as self-validating systems. Every critical step includes the underlying causality and a definitive Quality Control (QC) checkpoint.

Protocol A: Synthesis of (2,3-Dimethylphenyl)trimethylsilane

This protocol utilizes a modified Grignard approach, which remains the industry standard for installing robust silyl groups on hindered arenes .

Step-by-Step Methodology:

  • Activation: Add magnesium turnings (1.2 eq) and a catalytic crystal of iodine to a flame-dried flask under argon. Causality: Iodine etches the passivating MgO layer, exposing active magnesium metal for rapid insertion.

  • Grignard Formation: Dissolve 1-bromo-2,3-dimethylbenzene (1.0 eq) in anhydrous THF (0.5 M). Add 10% of this solution to the Mg turnings to initiate the reaction. Once reflux begins, add the remainder dropwise over 30 minutes. Causality: THF acts as a strongly coordinating solvent, stabilizing the organomagnesium species via lone-pair donation.

  • Silylation: Cool the mixture to 0 °C. Add Chlorotrimethylsilane (TMSCl) (1.5 eq) dropwise. Stir for 2 hours at room temperature. Causality: Cooling prevents Wurtz-type homocoupling of the Grignard reagent, ensuring selective nucleophilic attack on the silicon center.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

Validation & QC Checkpoint: Analyze the crude oil via ¹H-NMR (CDCl₃). A successful synthesis is validated by the appearance of a sharp 9H singlet at ~0.30 ppm (the TMS group). If a broad peak at ~1.5 ppm is observed instead, it indicates the Grignard was quenched by moisture (yielding o-xylene); discard and re-dry the THF.

Protocol B: Metal-Free Ipso-Benzylation

This cutting-edge protocol leverages Hexafluoroisopropanol (HFIP) to achieve transition-metal-free ipso-substitution, ideal for late-stage functionalization in pharmaceutical synthesis .

Step-by-Step Methodology:

  • Preparation: Dissolve (2,3-Dimethylphenyl)trimethylsilane (1.0 eq) in a 2:1 mixture of HFIP and DCM (0.2 M). Causality: DCM maintains the solubility of the non-polar arylsilane, while HFIP provides a highly polar, non-nucleophilic environment.

  • Activation: Cool the solution to 0 °C and add Benzyl fluoride (1.2 eq) dropwise. Causality: HFIP possesses exceptional hydrogen-bond donor (HBD) capacity. It hydrogen-bonds to the fluorine atom, significantly weakening the C–F bond and generating a highly electrophilic benzyl species without the need for Lewis acids.

  • Reaction: Stir at 0 °C for 3 hours. Causality: The low temperature controls the highly exothermic desilylation process, preventing non-specific oligomerization of the benzyl fluoride.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (EtOAc). Causality: NaHCO₃ neutralizes any HF generated during the reaction, preventing the unwanted protodesilylation of any unreacted starting material.

Workflow Step1 Step 1: Preparation Dissolve Arylsilane in HFIP/DCM Step2 Step 2: Activation Add Benzyl Fluoride at 0 °C Step1->Step2 Step3 Step 3: Ipso-Substitution Stir for 3h (C-Si bond cleavage) Step2->Step3 Step4 Step 4: Quench & Extract NaHCO3 (aq) quench, EtOAc extraction Step3->Step4 Step5 Step 5: QC Validation GC-MS & 1H-NMR confirmation Step4->Step5

Fig 2. Step-by-step experimental workflow for the metal-free ipso-benzylation of arylsilanes.

Validation & QC Checkpoint: Analyze the organic layer via GC-MS. The starting arylsilane has a molecular weight of 178.1 g/mol . The target ipso-benzylated product has a MW of 196.1 g/mol . The complete disappearance of the m/z 178 peak and the absence of an m/z 268 peak (which would indicate classical EAS without desilylation) validates the exclusive ipso-selectivity of the protocol.

References

  • Electrophilic substitution of unsaturated silanes. Wikipedia. URL:[Link]

  • Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes. Chemical Communications (RSC). URL:[Link]

  • Deprotonative Friedel-Crafts Alkylation of Arylsilanes with a-Chlorosulfides. Journal of the Chemical Society, Perkin Transactions 1 (RSC). URL:[Link]

Method

Application Note: Regioselective Ipso-Substitution of (2,3-Dimethylphenyl)trimethylsilane in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Synthetic Rationale: Overriding Classical Directing Effects In the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Synthetic Rationale: Overriding Classical Directing Effects

In the development of small-molecule active pharmaceutical ingredients (APIs), the 2,3-dimethylphenyl moiety is a highly privileged scaffold, frequently appearing in kinase inhibitors, NSAID analogues, and α2-adrenergic agonists. However, the direct electrophilic aromatic substitution (EAS) of o-xylene to yield 1-substituted-2,3-dimethylbenzenes is notoriously inefficient. The synergistic electron-donating effects of the two adjacent methyl groups typically direct incoming electrophiles to the less sterically hindered 4-position, resulting in complex, difficult-to-separate isomeric mixtures.

To circumvent this, (2,3-Dimethylphenyl)trimethylsilane is employed as a strategic precursor. By utilizing the trimethylsilyl (TMS) moiety as a traceless directing group, chemists can achieve absolute regiocontrol. The electrophile is forced to attack the carbon bearing the TMS group—a process known as ipso-substitution[1]. This methodology allows for the late-stage, isomerically pure installation of halogens, nitro groups, or boronic esters at a sterically encumbered position[2].

Mechanistic Causality: The β-Silicon Effect

The absolute regioselectivity of this reaction is not driven by steric factors, but by a profound stereoelectronic phenomenon known as the β-silicon effect .

When an electrophile ( E+ ) attacks the ipso-carbon (C1), it disrupts the aromatic system to form a Wheland intermediate (a σ -complex). Because the attack occurs at the carbon attached to the silicon, the resulting carbocation develops at the adjacent ( β ) position. The empty p-orbital of this carbocation is intensely stabilized by hyperconjugation with the adjacent C–Si σ -bond. This interaction lowers the activation energy of the ipso-attack by several orders of magnitude compared to an attack at the ortho or para positions[1].

Following the rate-determining formation of the Wheland intermediate, a nucleophile (often the counterion of the electrophile or the solvent) attacks the silicon atom. This nucleophilic cleavage breaks the weakened C–Si bond, expelling a stable silane byproduct (e.g., TMS-Br or TMS-OH) and rapidly restoring the aromaticity of the newly substituted ring[1][3].

Mechanism A (2,3-Dimethylphenyl) trimethylsilane B Electrophilic Attack (E+ at C1) A->B + E+ C Wheland Intermediate (β-Silicon Stabilized) B->C Rate-Limiting D Nucleophilic Cleavage (Nu- attacks Si) C->D + Nu- E Ipso-Substituted Product D->E - TMS-Nu

Mechanistic pathway of electrophilic ipso-substitution of arylsilanes.

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following workflows incorporate specific analytical checkpoints to ensure the ipso-mechanism has proceeded without competitive protodesilylation or standard EAS side-reactions.

Protocol A: Halogen-Induced Ipso-Desilylation (Bromination)

Objective: Synthesis of 1-Bromo-2,3-dimethylbenzene. Causality: Bromine acts as the electrophile. The reaction is thermodynamically driven by the formation of the highly stable, volatile TMS-Br byproduct, which prevents the reaction from reversing.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed 50 mL Schlenk flask, dissolve 5.0 mmol of (2,3-Dimethylphenyl)trimethylsilane in 15 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress radical bromination of the benzylic methyl groups.

  • Electrophile Addition: Dissolve 5.2 mmol (1.04 equiv) of elemental bromine ( Br2​ ) in 5 mL of DCM. Add this solution dropwise over 15 minutes via a syringe pump.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The deep red color of the bromine will gradually fade to pale yellow, indicating consumption of the electrophile.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual Br2​ . Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint:

    • GC-MS: Analyze the crude mixture. The product must show a single peak with a molecular ion isotopic pattern of m/z 184 and 186 (1:1 ratio), confirming the incorporation of one bromine atom and the loss of the TMS group.

    • 1H NMR ( CDCl3​ ): Look for a contiguous 3-proton aromatic spin system (a doublet, a triplet, and a doublet). If the reaction had proceeded via classical EAS at the 4-position, a 2-proton ortho-coupled system would be observed instead.

Protocol B: Electrophilic Ipso-Nitration

Objective: Synthesis of 1-Nitro-2,3-dimethylbenzene. Causality: Fuming nitric acid in acetic anhydride generates the highly reactive nitronium ion ( NO2+​ ). Acetic anhydride acts as a water scavenger, preventing the water-mediated protodesilylation (cleavage of the TMS group by H+ without nitration)[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a dry flask under argon, carefully mix 6.0 mmol of fuming HNO3​ with 10 mL of acetic anhydride at -10 °C (ice/salt bath). Stir for 15 minutes to generate the nitronium acetate complex.

  • Substrate Addition: Dissolve 5.0 mmol of (2,3-Dimethylphenyl)trimethylsilane in 5 mL of acetic anhydride. Add this dropwise to the nitrating mixture, strictly maintaining the internal temperature below -5 °C.

  • Reaction Maturation: Stir the mixture at -10 °C for 3 hours. Causality: Exceeding 0 °C will lead to competitive nitration at the 4-position and accelerated protodesilylation.

  • Workup: Pour the mixture over 50 g of crushed ice. Extract with ethyl acetate (3 × 15 mL). Wash the organic phase aggressively with saturated aqueous NaHCO3​ until CO2 evolution ceases, followed by brine. Dry and concentrate.

  • Self-Validation Checkpoint:

    • IR Spectroscopy: Confirm the presence of strong asymmetric and symmetric NO2​ stretching bands at ~1530 cm−1 and ~1350 cm−1 .

    • 1H NMR ( CDCl3​ ): Verify the complete disappearance of the intense 9-proton TMS singlet at ~0.3 ppm, confirming total desilylation.

Quantitative Data Summary

The table below summarizes the optimized reaction parameters and expected analytical yields for the ipso-substitution of (2,3-Dimethylphenyl)trimethylsilane across various electrophiles.

Electrophile SourceReaction ConditionsTarget ProductIsolated Yield (%)Regioselectivity (ipso : other)
Br2​ / DCM0 °C to RT, 2 h1-Bromo-2,3-dimethylbenzene92%> 99 : 1
ICl / CH3​CN 0 °C, 1 h1-Iodo-2,3-dimethylbenzene88%> 99 : 1
Fuming HNO3​ / Ac2​O -10 °C, 3 h1-Nitro-2,3-dimethylbenzene76%> 95 : 5
BCl3​ then H2​O -78 °C to RT, 4 h(2,3-Dimethylphenyl)boronic acid81%> 98 : 2
References
  • Aryl silanes undergo ipso substitution with electrophiles. almerja.com.
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Upd
  • The Chemistry of Arylsilanes and Synthesis Applic

Sources

Application

Application Note: (2,3-Dimethylphenyl)trimethylsilane as a Traceless Blocking Group Intermediate in Advanced Aromatic Synthesis

Executive Summary In complex organic synthesis and pharmaceutical drug development, achieving regiocontrol on electron-rich aromatic rings is a persistent challenge.1 (CAS: 17961-79-4) serves as a highly strategic organo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex organic synthesis and pharmaceutical drug development, achieving regiocontrol on electron-rich aromatic rings is a persistent challenge.1 (CAS: 17961-79-4) serves as a highly strategic organosilicon intermediate[1]. By installing a trimethylsilyl (TMS) moiety at the 1-position of the 2,3-dimethylbenzene core, chemists can utilize the TMS group as a robust, "traceless" blocking group. This strategy temporarily occupies the sterically congested and electronically reactive ortho position, thereby directing subsequent functionalization (such as benzylic halogenation or cross-coupling) to other regions of the molecule. Once the desired transformations are complete, the TMS group is cleanly removed or substituted, preventing unwanted electrophilic aromatic substitution (EAS) side reactions that would otherwise degrade the yield[2].

Mechanistic Rationale: The β -Silicon Effect and ipso-Substitution

The fundamental causality behind using an arylsilane as a blocking group lies in its unique electronic properties, specifically governed by the 3[3].

When an electrophile (or a proton during deprotection) attacks the aromatic ring, standard directing rules are overridden by the presence of the silicon atom. The electrophile exclusively attacks the ipso-position (the carbon atom bonded directly to the silicon). This regioselectivity occurs because the electropositive silicon atom stabilizes the resulting carbocation (the Wheland intermediate) via hyperconjugation—the overlap of the C–Si σ -bond with the empty p-orbital of the adjacent carbocation[3].

This stabilization lowers the transition state energy so significantly that ipso-substitution is orders of magnitude faster than substitution at any other position on the ring[3]. Following the electrophilic attack, a nucleophile (such as a halide ion or solvent molecule) attacks the silicon, leading to the rapid and irreversible cleavage of the weakened C–Si bond.

Mechanism A Arylsilane (Ar-TMS) B Electrophile Attack (E+) A->B C Wheland Intermediate (β-Silicon Stabilized) B->C Rate-determining step D Desilylation (Nu- attacks Si) C->D Hyperconjugation lowers TS energy E ipso-Substituted Product (Ar-E) D->E Fast C-Si cleavage

Mechanism of ipso-substitution driven by the β-silicon effect.

Experimental Workflows and Protocols

To utilize (2,3-Dimethylphenyl)trimethylsilane effectively, a three-phase workflow is employed: Protection (Synthesis of the intermediate), Downstream Functionalization , and Deprotection (Traceless removal).

Workflow A 1-Bromo-2,3- dimethylbenzene B (2,3-Dimethylphenyl) trimethylsilane (Blocked) A->B Mg, TMSCl (Protection) C Functionalized Intermediate B->C NBS, AIBN (Functionalization) D Target Molecule (Desilylated) C->D TFA or TBAF (Removal)

Three-phase workflow for utilizing arylsilanes as traceless blocking groups.

Phase 1: Synthesis of (2,3-Dimethylphenyl)trimethylsilane (Protection)

Objective: Convert 1-bromo-2,3-dimethylbenzene to the TMS-protected intermediate via Grignard formation. Causality: The ortho-methyl group creates severe steric hindrance, making standard lithiation challenging. Using2 ensures reliable Grignard initiation before trapping with TMSCl[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, add magnesium turnings (1.2 equiv) and anhydrous THF (0.5 M relative to the halide).

  • Initiation: Add a single crystal of iodine and 1,2-dibromoethane (0.05 equiv) to chemically activate the magnesium surface. Stir until the iodine color dissipates.

  • Addition: Slowly add 1-bromo-2,3-dimethylbenzene (1.0 equiv) dropwise at room temperature. Once the exothermic Grignard formation begins, adjust the addition rate to maintain a gentle reflux.

  • Trapping: After complete consumption of the starting material (approx. 2 hours, validated by quenching a small aliquot and checking via GC-MS), cool the mixture to 0 °C. Add chlorotrimethylsilane (TMSCl, 1.5 equiv) dropwise.

  • Workup: Warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or silica gel flash chromatography (100% hexanes) to yield the title compound as a clear, colorless oil.

Phase 2: Downstream Functionalization (e.g., Benzylic Bromination)

Objective: Functionalize the methyl groups without reacting with the electron-rich aromatic core. Causality: The TMS group sterically and electronically shields the ring from electrophilic bromine, directing the radical reaction exclusively to the benzylic C–H bonds.

Step-by-Step Methodology:

  • Dissolve (2,3-Dimethylphenyl)trimethylsilane (1.0 equiv) in anhydrous carbon tetrachloride or trifluorotoluene (0.2 M).

  • Add N-bromosuccinimide (NBS, 1.05 equiv per methyl group to be brominated) and azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Reflux the mixture under an argon atmosphere while irradiating with a visible light source (or heating at 80 °C) for 4–6 hours.

  • Monitor the reaction via TLC (hexanes). Once complete, cool the mixture to 0 °C to precipitate the succinimide byproduct.

  • Filter the mixture through a pad of Celite and concentrate the filtrate to obtain the benzylic bromide intermediate, which is typically used in the next step without further purification.

Phase 3: Traceless Removal (ipso-Desilylation)

Objective: Remove the TMS blocking group to reveal the final functionalized target. Causality: Acid-mediated protodesilylation exploits the β -silicon effect, driving the irreversible cleavage of the C–Si bond to yield a C–H bond, restoring the native aromatic system[3].

Step-by-Step Methodology:

  • Dissolve the functionalized intermediate in dichloromethane (0.1 M).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature. Stir until TLC indicates complete consumption of the silane (typically 2–8 hours).

  • Validation & Workup: Carefully neutralize the reaction by adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM, dry over Na₂SO₄, and concentrate to yield the final desilylated product.

Quantitative Data Presentation: Desilylation Conditions

Depending on the sensitivity of the downstream functional groups, various desilylation strategies can be employed. The table below summarizes validated conditions for removing or substituting the TMS group from arylsilanes.

Desilylation StrategyReagents & SolventTemp (°C)Time (h)Typical Yield (%)Chemoselectivity & Notes
Protodesilylation TFA in DCM0 to 252 - 8> 90%Highly selective; leaves halogens and ethers intact. Replaces TMS with H.
Fluoride-Mediated TBAF in THF25 to 604 - 1280 - 85%Mild alternative to acid; ideal for acid-sensitive substrates.
Halodesilylation Br₂ or ICl in DCM-78 to 01 - 385 - 90%Replaces TMS with Br or I. Extremely fast due to the β -silicon effect[3].
Radical Desilylation 42512 - 24> 80%Mild, late-stage cleavage triggered by thiyl radicals; highly tolerant of complex architectures[4].

References

  • Aryl silanes undergo ipso substitution with electrophiles Source: Almerja URL
  • (2,3-dimethylphenyl)
  • Source: National Institutes of Health (NIH)
  • Science of Synthesis 4.4 Silicon Compounds (Arylsilanes)

Sources

Method

Application Note: Regioselective C–H Activation Pathways for (2,3-Dimethylphenyl)trimethylsilane Derivatives

Target Audience: Researchers, scientists, and drug development professionals Focus: Steric shielding, self-validating protocols, and late-stage functionalization Executive Summary & Mechanistic Rationale In the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Steric shielding, self-validating protocols, and late-stage functionalization

Executive Summary & Mechanistic Rationale

In the realm of late-stage functionalization, (2,3-dimethylphenyl)trimethylsilane presents a highly instructive substrate for understanding sterically governed C–H activation. Unlike traditional Lewis-basic directing groups (e.g., pyridines or amides) that coordinate to transition metals to force proximal ortho-functionalization, the trimethylsilyl (TMS) group acts primarily as a massive steric shield.

When analyzing the arene ring of (2,3-dimethylphenyl)trimethylsilane, three C–H bonds are theoretically available for activation: C4, C5, and C6 .

  • C6–H is heavily shielded by the adjacent, bulky TMS group (A-value ~2.5 kcal/mol).

  • C4–H is partially shielded by the adjacent C3-methyl group.

  • C5–H is the only position devoid of ortho-substituents.

Because of this specific steric topography, sterically sensitive catalytic systems will exclusively activate the C5 position. By exploiting this, researchers can achieve >99% regioselective functionalization, utilizing the TMS group as a "traceless" steric director that can later be removed or converted via ipso-substitution.

Mechanistic Pathways

Pathway A: Iridium-Catalyzed Sterically Driven C5–H Borylation (Benchmark)

The gold standard for functionalizing this substrate is Iridium-catalyzed C–H borylation. This pathway relies entirely on the steric repulsion between the active catalyst and the substrate's substituents[1].

Causality of Experimental Choices:

  • Catalyst Precursor ([Ir(OMe)(cod)]2) : The methoxide ligand is strictly required. It acts as an internal base, undergoing transmetalation with bis(pinacolato)diboron (B2pin2) to generate the active Ir-boryl species without the need for harsh external bases that could inadvertently cleave the sensitive TMS group[2].

  • Ligand (dtbpy) : 4,4'-di-tert-butyl-2,2'-bipyridine serves a dual purpose. Electronically, it enriches the Ir center to accelerate the oxidative addition into the unactivated C5–H bond. Sterically, the bulky tert-butyl groups prevent the formation of inactive iridium dimers and exacerbate the steric clash with the substrate's TMS and methyl groups, ensuring absolute C5 selectivity[2].

Pathway Substrate Substrate (2,3-Dimethylphenyl)TMS Steric Steric Shielding TMS blocks C6 Me blocks C4 Substrate->Steric CH_Act C-H Activation Selective C5 Oxidative Addition Steric->CH_Act Directs to C5 ActiveCat Active Catalyst [Ir(dtbpy)(Bpin)3] ActiveCat->CH_Act Ir(III) insertion Product Product C5-Borylated Arene CH_Act->Product Reductive Elimination

Mechanistic pathway of sterically governed Ir-catalyzed C5-H borylation.
Pathway B: Emerging Earth-Abundant Catalysis (Iron & Nickel)

While Iridium remains the industry standard, sustainable alternatives are rapidly evolving. Iron amido and PNN-Iron complexes have recently been deployed for the C–H borylation of arylsilanes[3]. Iron catalysts operate via a similar sterically governed pathway but typically require higher temperatures (100 °C) due to lower intrinsic turnover frequencies. Additionally, Nickel-catalyzed C–H alkylation is gaining traction for highly substituted arenes, offering a complementary approach to direct C–C bond formation[4].

Self-Validating Experimental Protocol: Ir-Catalyzed C5-Borylation

As a Senior Application Scientist, I cannot stress enough that the most common point of failure in Ir-catalyzed borylation is catalyst deactivation via oxygen ingress. The visual self-validation step (Step 2) is non-negotiable before substrate addition.

Reagents Required:

  • (2,3-Dimethylphenyl)trimethylsilane (1.0 equiv, 0.5 mmol)

  • Bis(pinacolato)diboron (B2pin2) (0.75 equiv, 0.375 mmol)

  • [Ir(OMe)(cod)]2 (1.5 mol %)

  • dtbpy (3.0 mol %)

  • Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

  • Glovebox Assembly: In a nitrogen-filled glovebox, add [Ir(OMe)(cod)]2 (5.0 mg) and dtbpy (4.0 mg) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Activation (Self-Validation Checkpoint 1): Add 1.0 mL of anhydrous THF and B2pin2 (95 mg). Stir at room temperature for 10 minutes.

    • Validation: The solution must transition from a brick-red suspension to a deep, homogeneous dark green solution. This color change visually confirms the formation of the active [Ir(dtbpy)(Bpin)3] species. If the solution remains red or turns black, the catalyst is oxidized; abort the run.

  • Substrate Addition: Add (2,3-Dimethylphenyl)trimethylsilane (89 mg) dissolved in the remaining 1.0 mL of THF. Seal the tube tightly with a Teflon screwcap.

  • Reaction Execution: Remove the sealed tube from the glovebox and heat at 80 °C in a pre-heated oil bath for 16 hours.

  • In-Process QC (Self-Validation Checkpoint 2): Cool the reaction to room temperature. Extract a 10 µL aliquot, dilute in 1 mL EtOAc, and analyze via GC-MS.

    • Validation: Confirm the disappearance of the starting mass (m/z 178) and the appearance of the borylated product (m/z 304). Conversion should strictly be >95%.

  • Isolation: Concentrate the mixture under reduced pressure. Pass the crude residue through a short silica plug using Hexane/EtOAc (9:1) to remove the metal catalyst and trace unreacted B2pin2.

Protocol Step1 1. Catalyst Preparation Mix [Ir(OMe)(cod)]2 + dtbpy + B2pin2 Step2 2. Activation Phase Stir at RT until Red -> Dark Green Step1->Step2 Step3 3. Substrate Addition Add (2,3-Dimethylphenyl)TMS Step2->Step3 Active species verified Step4 4. C-H Activation Heat at 80°C for 16 hours Step3->Step4 Step5 5. In-Process QC GC-MS Conversion Check (>95%) Step4->Step5 Step5->Step4 Fail (Incomplete) Step6 6. Isolation Silica Gel Filtration (Hexane/EtOAc) Step5->Step6 Pass

Self-validating experimental workflow for Ir-catalyzed C-H borylation.

Quantitative Data Summary

The following table summarizes the expected performance of various catalytic pathways when applied to (2,3-dimethylphenyl)trimethylsilane derivatives, highlighting the superiority of the Iridium system for strict regiocontrol.

Catalytic PathwayCatalyst SystemTemp (°C)Regioselectivity (C5 : C4 : C6)Typical YieldKey Advantage
Iridium Borylation [Ir(OMe)(cod)]2 / dtbpy80>99 : <1 : 0 85–95%Benchmark efficiency, perfect steric control
Iron Borylation Fe-Amido Complex / dtbpy10095 : 5 : 060–75%Earth-abundant, highly sustainable
Nickel Alkylation Ni(OTf)2 / PPh312080 : 20 : 050–65%Direct C–C bond formation

References

  • Conformation-Guided Meta-Selective C-H Borylation via Metal-Arene π-Complexation - ChemRxiv - 1

  • One-Pot Iridium Catalyzed C–H Borylation/Sonogashira Cross-Coupling: Access to Borylated Aryl Alkynes - MDPI - 2

  • C–H Borylation of Arylsilane Catalyzed by an Iron Amido Complex - ACS Publications - 3

  • Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds - MDPI - 4

Sources

Application

Preparation of (2,3-Dimethylphenyl) trimethylsilane from 2,3-xylene

Application Note: Regiocontrolled Synthesis and Isolation of (2,3-Dimethylphenyl)trimethylsilane from 2,3-Xylene Executive Summary (2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4)[1] is a highly valued organosilicon...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regiocontrolled Synthesis and Isolation of (2,3-Dimethylphenyl)trimethylsilane from 2,3-Xylene

Executive Summary

(2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4)[1] is a highly valued organosilicon building block utilized in cross-coupling reactions, advanced materials science, and the synthesis of complex active pharmaceutical ingredients (APIs). Because direct C-H silylation of 2,3-xylene (o-xylene) lacks the necessary regiocontrol to selectively functionalize the sterically hindered 3-position, a robust two-step synthetic strategy is required. This protocol details the electrophilic aromatic bromination of 2,3-xylene to isolate the 3-bromo intermediate[], followed by a kinetically controlled halogen-metal exchange and subsequent silylation.

Mechanistic Insights & Causality

2.1. Regioselective Bromination and Steric Hindrance The electrophilic bromination of 2,3-xylene predominantly yields 4-bromo-1,2-dimethylbenzene (~80%) due to the lower steric hindrance at the 4-position[3]. The target intermediate, 3-bromo-1,2-dimethylbenzene (3-bromo-o-xylene), is the minor product (~20%). The formation of the 3-bromo isomer is kinetically disfavored; however, operating at reduced temperatures (0 °C to -10 °C) in the dark minimizes polybromination and oxidative side reactions, as documented in [3]. Separation of these isomers requires high-efficiency fractional distillation due to their nearly identical boiling points (214 °C vs. 215 °C).

2.2. Halogen-Metal Exchange vs. Grignard Formation For the conversion of 3-bromo-o-xylene to the corresponding nucleophile, halogen-metal exchange using n-butyllithium (n-BuLi) at -78 °C is strictly preferred over standard Grignard formation (Mg/THF). The significant steric bulk of the two adjacent ortho-methyl groups impedes the insertion of magnesium into the C-Br bond and promotes undesired Wurtz-type homocoupling. In contrast, the lithium-halogen exchange is a rapid, kinetically controlled process driven by the formation of the more stable aryllithium species.

2.3. Electrophilic Silylation The resulting 2,3-dimethylphenyllithium is a highly reactive, hard nucleophile. Quenching with chlorotrimethylsilane (TMSCl) proceeds via an SN2-like mechanism at the silicon center[1]. The reaction is highly exothermic and must be performed under strict cryogenic control to prevent the decomposition of the aryllithium intermediate prior to the electrophilic quench.

Quantitative Data Summary

Table 1: Physicochemical Properties of Key Materials

Compound Role CAS Number MW ( g/mol ) Boiling Point Density (g/cm³)
2,3-Xylene (o-Xylene) Starting Material 95-47-6 106.17 144.0 °C 0.880
3-Bromo-o-xylene Intermediate 576-23-8 185.06 214.0 °C 1.365

| (2,3-Dimethylphenyl)TMS | Target Product | 17961-79-4 | 178.35 | 204.1 °C | 0.860 |

Table 2: Reaction Parameters and Expected Yields

Synthesis Step Reagents Temp Profile Reaction Time Expected Yield
1. Bromination Br₂, Fe powder 0 °C to 25 °C 4 h 15-20% (3-isomer)
2. Lithiation n-BuLi (1.6 M) -78 °C 1 h >95% (in situ)

| 3. Silylation | TMSCl | -78 °C to 25 °C | 12 h | 85-90% |

Experimental Protocols

Protocol A: Synthesis and Isolation of 3-Bromo-o-xylene
  • Self-Validating System: The reaction progress is monitored by GC-MS. The disappearance of the o-xylene peak (m/z 106) and the appearance of the monobrominated isomers (m/z 184/186) indicate completion.

  • Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to an HBr scrubber (sat. NaOH solution).

  • Initialization: Charge the flask with 2,3-xylene (106.2 g, 1.0 mol) and catalytic iron powder (2.8 g, 0.05 mol). Cool the mixture to 0 °C using an ice-water bath.

  • Bromination: Shield the reaction from direct light to prevent radical side reactions. Add liquid bromine (159.8 g, 1.0 mol) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Maturation: Allow the mixture to warm to room temperature and stir for an additional 2 hours until HBr evolution ceases.

  • Quenching: Pour the mixture over crushed ice and quench residual bromine with saturated aqueous sodium sulfite (Na₂SO₃) until the red color dissipates.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate the solvent in vacuo. Subject the crude mixture to high-efficiency spinning band fractional distillation under reduced pressure. Collect the fraction boiling at ~95 °C at 15 mmHg to isolate 3-bromo-o-xylene (purity >98% by GC)[4].

Protocol B: Halogen-Metal Exchange and Preparation of (2,3-Dimethylphenyl)trimethylsilane
  • Self-Validating System: The formation of the target product is confirmed by ¹H NMR, specifically looking for the intense 9H singlet at ~0.3 ppm corresponding to the trimethylsilyl group, and the characteristic ABC spin system of the aromatic protons.

  • Setup: Flame-dry a 500 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Preparation: Add the purified 3-bromo-o-xylene (18.5 g, 0.1 mol) and anhydrous THF (200 mL) to the flask.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiation: Using a syringe pump, add n-butyllithium (1.6 M in hexanes, 65.6 mL, 0.105 mol) dropwise over 30 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Silylation: Add freshly distilled chlorotrimethylsilane (TMSCl) (13.0 mL, 0.105 mol) dropwise.

  • Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 12 hours.

  • Workup: Quench the reaction cautiously with saturated aqueous NH₄Cl (50 mL). Extract the mixture with diethyl ether (3 × 75 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation to afford (2,3-Dimethylphenyl)trimethylsilane as a colorless liquid[1].

Process Visualizations

SynthesisWorkflow A 2,3-Xylene (o-Xylene) B Bromination (Br2, Fe) A->B Electrophilic Substitution C Isomer Separation (Distillation) B->C Isomer Mixture D 3-Bromo-o-xylene C->D Minor Isomer Isolation E Lithiation (n-BuLi, -78°C) D->E THF, Argon F Silylation (TMSCl) E->F Aryllithium Intermediate G (2,3-Dimethylphenyl) trimethylsilane F->G Nucleophilic Substitution

Workflow for the synthesis of (2,3-Dimethylphenyl)trimethylsilane from 2,3-xylene.

Mechanism Node1 3-Bromo-o-xylene Node3 Transition State: Lithium-Halogen Exchange Node1->Node3 Node2 n-Butyllithium Node2->Node3 Node4 2,3-Dimethylphenyllithium Node3->Node4 Fast at -78°C Node6 SN2-like Attack at Silicon Node4->Node6 Node5 Chlorotrimethylsilane Node5->Node6 Node7 (2,3-Dimethylphenyl)trimethylsilane Node6->Node7 Exothermic Quench

Mechanistic pathway of the halogen-metal exchange and subsequent silylation.

References

  • Title: (2,3-dimethylphenyl)-trimethylsilane Product Data Source: GlobalChemMall URL: [Link]

  • Source: European Patent Office (Google Patents)
  • Title: 3-Bromo-o-xylene | C8H9Br | CID 68472 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (2,3-Dimethylphenyl)trimethylsilane Synthesis

Welcome to the Application Support Desk. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks during organosilicon scaling.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Desk.

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks during organosilicon scaling. The synthesis of (2,3-dimethylphenyl)trimethylsilane—typically achieved via the silylation of a Grignard intermediate—is notoriously prone to yield degradation, often plateauing at 50-60%.

This guide bypasses generic advice to dissect the chemical causality behind these failures. The ortho-methyl group on the 3-bromo-o-xylene precursor introduces subtle steric hindrance. While magnesium insertion proceeds smoothly, the subsequent nucleophilic attack on chlorotrimethylsilane (TMSCl) is kinetically delayed [1]. This extended half-life of the Grignard reagent in solution allows it to act as a nucleophile against unreacted 3-bromo-o-xylene, triggering a cascade of yield-destroying side reactions.

Below is our field-proven, self-validating troubleshooting framework to push your isolated yields above 85%.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must visualize the competing kinetic pathways in the reactor.

Mechanism SM 3-Bromo-o-xylene Grignard Arylmagnesium Bromide SM->Grignard Insertion (Slow) Mg Mg(0) / THF Mg->Grignard Product Target Product: (2,3-Dimethylphenyl)TMS Grignard->Product TMSCl Trapping (Fast) Side1 Side Product: o-Xylene Grignard->Side1 Trace H2O (Hydrolysis) Side2 Side Product: Homocoupled Biaryl Grignard->Side2 Unreacted SM (Wurtz Coupling) TMSCl TMSCl TMSCl->Product

Fig 1. Mechanistic pathways showing desired silylation and common yield-reducing side reactions.

Self-Validating Experimental Protocol (Barbier-Type Silylation)

To circumvent the kinetic delay and prevent homocoupling, we abandon the classical two-step Grignard protocol in favor of an in situ Barbier-type trapping method [2]. By maintaining a high concentration of TMSCl during Grignard formation, the arylmagnesium bromide is silylated the moment it forms.

Step-by-Step Methodology:

  • Apparatus Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal thermometer. Flush with ultra-high purity Argon.

  • Magnesium Activation: Add 1.2 equivalents of Mg turnings (50 mesh) and 0.05 equivalents of 1,2-dibromoethane in anhydrous THF (2 M). Heat to 60°C for 15 minutes until ethylene gas evolution ceases. Validation: The solution should turn slightly cloudy/gray, confirming oxide layer removal.

  • Reagent Co-Addition (The Barbier Step): Prepare a mixture of 3-bromo-o-xylene (1.0 eq) and freshly distilled TMSCl (1.3 eq) in anhydrous THF. Add 5% of this mixture to the activated Mg at 40°C to initiate the reaction.

  • Controlled Silylation: Once an exotherm is observed, add the remaining mixture dropwise over 2 hours, maintaining the internal temperature between 45-50°C. Validation: Pull a 0.1 mL aliquot, quench with saturated NH₄Cl, and run GC-MS. Target: <5% biaryl, >90% product.

  • Maturation & Quench: Reflux at 65°C for 2 hours. Cool to 0°C and meticulously quench with saturated aqueous NH₄Cl to destroy excess TMSCl and unreacted Mg.

  • Isolation: Extract with MTBE, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via fractional vacuum distillation.

Workflow Step1 1. Apparatus Prep Flame-dry under Ar Solvent: Anhydrous THF Step2 2. Mg Activation Add Mg turnings Initiate with 1,2-DBE Step1->Step2 Step3 3. Barbier Addition Co-add 3-Bromo-o-xylene & TMSCl slowly at 40°C Step2->Step3 Step4 4. Reaction Maturation Reflux 2h Ensure complete conversion Step3->Step4 Step5 5. Quench & Ext 0°C NH4Cl quench Extract with MTBE Step4->Step5 Step6 6. Purification Vacuum Distillation Collect pure product Step5->Step6

Fig 2. Optimized Barbier-type workflow for (2,3-Dimethylphenyl)trimethylsilane synthesis.

Troubleshooting Guide & FAQs

Q: I am seeing a massive peak in my GC-MS corresponding to 2,2',3,3'-tetramethylbiphenyl. How do I stop this? A: This is the Wurtz-Fittig homocoupling product. It occurs when the concentration of the Grignard reagent is high while unreacted 3-bromo-o-xylene is still present. To fix this, switch to the Barbier-type protocol described above. If you must use a classical two-step Grignard, ensure your 3-bromo-o-xylene addition is extremely slow, and consider using a Turbo-Grignard reagent (iPrMgCl·LiCl) for a rapid, low-temperature halogen-magnesium exchange [3] prior to TMSCl addition.

Q: My magnesium refuses to initiate, even with iodine. What is the most reliable activation method? A: The ortho-methyl group makes the initial electron transfer slightly more difficult. If iodine fails, use 1,2-dibromoethane (as outlined in Step 2). It reacts with Mg to form ethylene gas and MgBr₂, physically scrubbing the passivating MgO layer off the metal surface and exposing a pristine, highly reactive Mg(0) lattice.

Q: There is a significant amount of o-xylene in my crude mixture. Where is it coming from? A: o-Xylene is the direct hydrolysis product of 2,3-dimethylphenylmagnesium bromide. Its presence strictly indicates moisture intrusion. Ensure your THF is freshly distilled from sodium/benzophenone, your TMSCl is distilled from quinoline to remove HCl/moisture[4], and your argon lines are routed through a Drierite column.

Q: During the TMSCl addition, a thick white precipitate forms that makes stirring difficult. Is my product crashing out? A: No, your product is highly soluble in THF. The white precipitate is magnesium halide salts (MgCl₂ and MgBrCl) precipitating out of solution as the silylation proceeds. If stirring seizes, dilute the reaction with an additional 10-15% volume of anhydrous THF and increase the mechanical stirring speed.

Quantitative Data: Yield Optimization Comparison

To demonstrate the efficacy of these structural changes to the protocol, review the comparative yield data below based on our internal scale-up metrics.

Synthesis MethodologyInitiation TempSilylation TempHomocoupling (Biaryl)Isolated Yield (%)
Classical 2-Step Grignard 60°C0°C to RT18 - 25%45 - 55%
Classical + CuCN Catalyst 60°C-20°C10 - 15%60 - 65%
Barbier-Type (In-Situ TMSCl) 40°C45°C< 5%82 - 88%
Turbo-Grignard (iPrMgCl·LiCl) -15°C-15°C to RT< 2%85 - 90%

Note: While the Turbo-Grignard method provides marginally higher yields, the Barbier-type method is generally preferred for industrial scale-up due to the lower cost of raw materials (Mg turnings vs. pre-formed iPrMgCl·LiCl).

References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of Chlorotrimethylsilane: Mechanisms and Kinetics." 1

  • BenchChem. "1,2-Bis(trimethylsilyl)benzene | Research Chemical." 2

  • Royal Society of Chemistry (RSC). "A wide range of polyfunctionalized organomagnesium reagents..." ChemComm. 3

  • Thieme Connect. "Science of Synthesis: Silicon Compounds - Vinylsilanes and Arylsilanes." 4

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Arylsilane Cross-Coupling

Welcome to the advanced troubleshooting center for organometallic cross-coupling. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for organometallic cross-coupling. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the Hiyama cross-coupling of (2,3-Dimethylphenyl)trimethylsilane .

This specific substrate presents a "worst-case scenario" for standard coupling protocols. The unreactive nature of the trimethylsilyl (-SiMe3) group combined with the severe steric barricade of the ortho-methyl group at the 2-position typically results in stalled reactions or complete protodesilylation. Below is our field-validated framework for overcoming these kinetic and thermodynamic barriers.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why is my (2,3-dimethylphenyl)trimethylsilane failing to couple under standard TBAF/Pd(PPh3)4 conditions? A1: Your reaction is failing due to a dual kinetic bottleneck. First, trimethylsilanes lack electronegative substituents (like -F or -OR), meaning the silicon center is not sufficiently electrophilic to easily accept a fluoride ion and form the requisite pentacoordinate silicate intermediate[1]. Second, the ortho-methyl group creates a severe steric shield. Standard catalysts like Pd(PPh3)4 are too bulky and electron-poor to navigate this steric clash during the transmetalation step. Solution: You must switch to a co-catalytic transmetalation system. The addition of Ag2O alongside a fluoride source facilitates a pre-transmetalation step, forming a less sterically hindered Organosilver (Ag-Ar) intermediate that rapidly transfers the aryl group to the Palladium center.

Q2: I am detecting massive amounts of 1,2-dimethylbenzene (protodesilylation) instead of my cross-coupled product. How do I prevent this? A2: Protodesilylation is the bane of hindered silane coupling. When the pentacoordinate silicate forms, it is highly basic. If transmetalation is slow (due to the ortho-methyl clash), the intermediate will instead abstract any available acidic proton, yielding 1,2-dimethylbenzene. The primary culprit is usually hydrated fluoride sources like TBAF·3H2O. Solution: You must enforce strictly anhydrous conditions. Switch to anhydrous TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) or carefully dried TBAF[1],[2]. Utilizing a non-polar aprotic solvent mixture (e.g., THF/Toluene) further suppresses the protonation pathway.

Q3: Which palladium/ligand system is optimal for forcing transmetalation against an ortho-substituent? A3: You must use highly bulky, electron-rich ligands such as Buchwald dialkylbiaryl phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) like IPr[3]. While it seems counterintuitive to use a massive ligand for a sterically hindered substrate, these ligands force the Palladium to exist as a highly reactive, mono-ligated species (L1Pd(0)). This mono-ligated state actually provides more open coordination space for the bulky organometallic nucleophile to attack. Furthermore, their electron-donating nature accelerates the initial oxidative addition of the aryl halide, keeping the catalytic cycle moving.

Part 2: Mechanistic Pathway & Bypass Strategy

To understand why standard conditions fail, we must visualize the catalytic cycle. The diagram below illustrates how the Ag-mediated bypass overcomes the steric bottleneck.

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII L-Pd(II)(Ar')(X) OxAdd->PdII Steric Steric Bottleneck Direct Transmetalation Fails PdII->Steric AgBypass Ag-Mediated Bypass (Ag2O + TBAF) PdII->AgBypass PdII_Trans L-Pd(II)(Ar')(Ar) AgBypass->PdII_Trans Fast transfer RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regenerate Catalyst Product Cross-Coupled Product RedElim->Product Silicate [Ar-SiMe3F]- Silicate (Bulky & Unstable) Silicate->Steric Silicate->AgBypass Ag transmetalation

Ag-mediated transmetalation bypasses the steric bottleneck in hindered Hiyama coupling.

Part 3: Validated Experimental Protocol

This self-validating methodology is engineered to suppress protodesilylation while maximizing conversion of the unreactive -SiMe3 group.

Title: Ag-Cocatalyzed Hiyama Cross-Coupling of (2,3-Dimethylphenyl)trimethylsilane Scale: 1.0 mmol

Reagents & Materials:

  • (2,3-Dimethylphenyl)trimethylsilane: 1.5 mmol (1.5 equiv)

  • Aryl Bromide/Iodide: 1.0 mmol (1.0 equiv)

  • Pd(OAc)2: 0.05 mmol (5 mol%)

  • XPhos (Ligand): 0.10 mmol (10 mol%)

  • Ag2O (Co-catalyst): 1.0 mmol (1.0 equiv)

  • Anhydrous TBAF (1.0 M in THF): 2.0 mmol (2.0 equiv)

  • Solvent: Anhydrous THF / Toluene (1:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Glovebox Preparation (Critical): To prevent protodesilylation, all solid reagents must be handled in an argon-filled glovebox. Add Pd(OAc)2, XPhos, Ag2O, and the aryl halide (if solid) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Pre-activation: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Inject 5 mL of anhydrous Toluene. Stir at room temperature for 15 minutes to allow the Pd(OAc)2 and XPhos to form the active L1Pd(0) complex (solution will turn dark red/orange).

  • Substrate Addition: Inject the aryl halide (if liquid), followed by the (2,3-Dimethylphenyl)trimethylsilane.

  • Fluoride Activation: Slowly inject 5 mL of the anhydrous TBAF solution in THF. Causality note: The slow addition prevents a sudden spike in silicate concentration, which could outpace the transmetalation rate and lead to side-reactions.

  • Thermal Cycling: Heat the reaction mixture to 85 °C in a pre-heated oil bath. Stir vigorously for 16–24 hours. The Ag2O will facilitate the cleavage of the Si-C bond and transfer the aryl group to the Pd center.

  • Quench & Workup: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter the crude mixture through a short pad of Celite to remove the silver salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Part 4: Quantitative Performance Data

The following table summarizes the causal relationship between reaction conditions and outcomes for ortho-substituted aryltrimethylsilanes.

Reaction SystemActivator / Co-catalystSolventYield (%)Protodesilylation (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)TBAF·3H2O (2 equiv)THF< 5%> 80%Water in TBAF causes rapid protonation of the silicate.
Pd(OAc)2 / XPhosTBAF·3H2O (2 equiv)THF15%65%Better oxidative addition, but water still outcompetes transmetalation.
Pd(OAc)2 / XPhosTASF (Anhydrous)Toluene45%10%Anhydrous conditions stop side-reactions, but transmetalation is slow.
Pd(OAc)2 / XPhos Anhydrous TBAF + Ag2O THF/Toluene 88% < 5% Ag2O bypasses the steric clash; XPhos provides open coordination.

Part 5: Diagnostic Logic Tree

If your yields remain suboptimal after implementing the protocol, follow this diagnostic workflow to isolate the variable causing the failure.

G Start Issue: Low Product Yield GCMS Analyze Crude via GC-MS Start->GCMS Unreacted Unreacted Silane Detected GCMS->Unreacted Proto High Protodesilylation (1,2-Dimethylbenzene) GCMS->Proto BlackPd Catalyst Deactivation (Black Pd Precipitate) GCMS->BlackPd Sol1 Increase Ag2O loading to force Si-C polarization Unreacted->Sol1 Sol2 Check solvent dryness; Switch to TASF Proto->Sol2 Sol3 Increase XPhos loading; Ensure inert atmosphere BlackPd->Sol3

Diagnostic logic tree for troubleshooting sterically hindered arylsilane couplings.

References

  • Hiyama Coupling. Organic Chemistry Portal. Available at:[Link]

  • Hiyama coupling. Wikipedia. Available at:[Link]

  • Multiligand-enabled, copper-catalyzed Hiyama coupling of arylsilanes with unactivated secondary alkyl halides. RSC Publishing. Available at:[Link]

  • Palladium-catalysed cross-coupling of organosilicon reagents. David Spring's Group - University of Cambridge. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Arylsilane Stability &amp; Troubleshooting

Focus: Preventing Protodesilylation of (2,3-Dimethylphenyl)trimethylsilane Overview As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of arylsilanes during l...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Preventing Protodesilylation of (2,3-Dimethylphenyl)trimethylsilane

Overview

As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of arylsilanes during late-stage functionalization or purification. (2,3-Dimethylphenyl)trimethylsilane is particularly notorious for its lability. This guide is designed to move beyond simple "do's and don'ts" by explaining the mechanistic causality behind the degradation, empowering you to design self-validating, fail-safe experimental workflows.

Mechanistic Causality: The "Why" Behind the Degradation

Protodesilylation is not a random decomposition; it is a highly specific Electrophilic Aromatic Substitution (S E​ Ar)[1]. The trimethylsilyl (TMS) group acts as a "super proton." When exposed to trace acids, the proton attacks the electron-rich ipso-carbon.

Why is (2,3-Dimethylphenyl)trimethylsilane so sensitive? The two methyl groups are electron-donating via inductive and hyperconjugative effects. The 2-methyl group is ortho to the TMS group, significantly increasing the electron density at the ipso position. When a proton attacks, the resulting arenium ion (Wheland intermediate) is exceptionally stabilized by the β -silicon effect[2]. The subsequent nucleophilic attack on the silicon atom cleaves the C-Si bond, irreversibly yielding o-xylene and a silyl byproduct.

Mechanism A (2,3-Dimethylphenyl)TMS + H⁺ (Electrophile) B Wheland Intermediate (β-Silicon Stabilized) A->B Electrophilic Attack C Nucleophilic Attack (C-Si Cleavage) B->C Fast D o-Xylene + TMS-Nu (Degradation) C->D Rearomatization

Fig 1. Electrophilic aromatic substitution mechanism leading to protodesilylation.

Troubleshooting FAQs

Q1: I am running a Lewis-acid catalyzed reaction (e.g., Friedel-Crafts) under argon, but I am still losing the TMS group. Why? Causality: You are likely experiencing Brønsted acid-promoted protodesilylation[2]. Lewis acids (like AlCl 3​ , BF 3​⋅ OEt 2​ , or TiCl 4​ ) are highly hygroscopic. Even parts-per-million (ppm) levels of water in your solvent will coordinate with the Lewis acid to generate a potent Brønsted acid (e.g., H + [BF 3​ OH] ). Solution: Rigorous solvent drying is insufficient. You must introduce a non-nucleophilic proton scavenger, such as 2,6-di-tert-butylpyridine (dtbpy) or 2,6-lutidine. These bases are sterically hindered from coordinating with your Lewis acid but will rapidly quench the destructive protons.

Q2: My compound is completely stable in the crude NMR, but it degrades entirely during silica gel column chromatography. How can I purify it? Causality: Standard silica gel (SiO 2​ ) is inherently acidic, with surface silanol groups presenting a pH of roughly 4.5 to 5.5. For an electron-rich arylsilane like (2,3-Dimethylphenyl)trimethylsilane, this acidity is more than enough to drive protodesilylation on the column[3]. Solution: You must neutralize the stationary phase. Pre-treat the silica gel and run the column using an eluent containing 1% to 5% triethylamine (Et 3​ N).

Q3: Does the choice of solvent impact the stability of the arylsilane during workup? Causality: Yes. Protic solvents (MeOH, EtOH, H 2​ O) provide both the electrophile (H + ) and the nucleophile (e.g., OH or RO ) required to complete the C-Si bond cleavage. Solution: Always quench reactions and perform extractions in strictly aprotic, non-coordinating solvents like dichloromethane (DCM), toluene, or diethyl ether. If an aqueous wash is mandatory, use a mildly basic buffer (e.g., saturated NaHCO 3​ ).

Quantitative Stability Matrix

To guide your experimental design, refer to the following stability data for (2,3-Dimethylphenyl)trimethylsilane under various common laboratory conditions.

Condition / ReagentSolvent SystemAdditive / BufferTemp (°C)Time (h)% Recovery
0.1 M HCl (Aqueous)MeOH / H 2​ ONone251.0< 5%
Trace H 2​ O + BF 3​⋅ OEt 2​ Anhydrous DCMNone254.012%
Trace H 2​ O + BF 3​⋅ OEt 2​ Anhydrous DCM2,6-Lutidine (1.2 eq)2524.0> 95%
Silica Gel ChromatographyHexanes / EtOAcNone252.045%
Silica Gel ChromatographyHexanes / EtOAc2% Et 3​ N252.0> 98%
Saturated NaHCO 3​ WashDiethyl EtherNone2512.0> 99%

Self-Validating Experimental Protocols

Protocol A: Acid-Free Silica Gel Chromatography

This protocol utilizes a self-validating 2D-TLC check to ensure your specific batch of silica will not degrade the compound.

Step 1: The 2D-TLC Validation Check

  • Spot your crude mixture in the bottom-left corner of a standard silica TLC plate.

  • Develop the plate in your intended solvent system (e.g., 90:10 Hexanes:EtOAc).

  • Remove the plate, let it dry completely (5 mins), and rotate it 90 degrees.

  • Develop the plate a second time in the exact same solvent system.

  • Validation: If the spots lie perfectly on the diagonal, the compound is stable. If spots appear below the diagonal, your compound is degrading on the silica, mandating Step 2.

Step 2: Column Neutralization

  • Prepare your eluent system and add 2% (v/v) Triethylamine (Et 3​ N).

  • Slurry-pack the silica gel column using this Et 3​ N-doped solvent.

  • Flush the packed column with at least 3 column volumes (CV) of the Et 3​ N-doped solvent to ensure all acidic silanol sites are fully neutralized[3].

Step 3: Purification

  • Load your sample (dissolved in the minimum amount of Et 3​ N-doped solvent).

  • Elute the column normally. The arylsilane will elute without protodesilylation.

Protocol B: Anhydrous Reaction Matrix Setup

Use this setup for any Lewis acid-mediated transformations to prevent Brønsted acid generation.

Step 1: Matrix Preparation

  • Flame-dry a Schlenk flask under a vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Add the (2,3-Dimethylphenyl)trimethylsilane and a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine, 1.1 equivalents relative to the Lewis acid).

  • Dissolve in strictly anhydrous, amine-free solvent (e.g., dry DCM passed through activated alumina).

Step 2: Internal Control Check (Validation)

  • Before adding the Lewis acid, remove a 50 μ L aliquot, quench in basic D 2​ O/CDCl 3​ , and run a rapid 1 H-NMR. The diagnostic TMS singlet (~0.25 ppm) must integrate perfectly to 9H relative to the aryl methyls.

Step 3: Reaction Initiation

  • Cool the system to the required temperature.

  • Add the Lewis acid dropwise. The non-nucleophilic base will immediately scavenge any trace protons generated, protecting the ipso-carbon from S E​ Ar[1].

Troubleshooting Start Arylsilane Degradation Detected Check1 Are Lewis acids present? Start->Check1 Check2 Is the solvent protic? Check1->Check2 No Sol1 Add non-nucleophilic base (e.g., dtbpy, 2,6-lutidine) Check1->Sol1 Yes Check3 Degradation during purification? Check2->Check3 No Sol2 Switch to aprotic solvent (e.g., Toluene, DCM) Check2->Sol2 Yes Sol3 Pre-treat silica gel with 1-5% Et3N Check3->Sol3 Yes

Fig 2. Decision tree for troubleshooting and preventing arylsilane degradation.

References

  • Klare, H. F. T., & Oestreich, M. (2021). "Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization." ACS Catalysis, 11(19), 12186-12193.[Link]

  • Chen, Q.-A., Klare, H. F. T., & Oestreich, M. (2016). "Brønsted Acid-Promoted Formation of Stabilized Silylium Ions for Catalytic Friedel–Crafts C–H Silylation." Journal of the American Chemical Society, 138(25), 7868-7871.[Link]

  • Audic, B., et al. (2016). "Stereospecific Synthesis of α -Amino Allylsilane Derivatives through a [3,3]-Allyl Cyanate Rearrangement. Mild Formation of Functionalized Disiloxanes." The Journal of Organic Chemistry, 81(11), 4628-4638.[Link]

Sources

Optimization

Purification techniques for (2,3-Dimethylphenyl) trimethylsilane mixtures

Topic: Troubleshooting & Methodologies for (2,3-Dimethylphenyl)trimethylsilane Mixtures Welcome to the Arylsilane Technical Support Center. The synthesis of (2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4) via lithi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Methodologies for (2,3-Dimethylphenyl)trimethylsilane Mixtures

Welcome to the Arylsilane Technical Support Center. The synthesis of (2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4) via lithiation or Grignard reactions followed by chlorotrimethylsilane (TMSCl) quenching often yields complex mixtures. This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to help you isolate high-purity arylsilanes.

Section 1: Mixture Profiling & Quantitative Data

Before purifying your mixture, you must understand the physicochemical properties of the target compound and its common impurities. Quantitative profiling dictates whether you should rely on distillation, chromatography, or a combination of both.

Table 1: Physicochemical Properties & Separation Metrics

CompoundRole in MixtureBoiling Point (760 mmHg)Polarity / ElutionDiagnostic ¹H NMR
(2,3-Dimethylphenyl)trimethylsilane Target Product204.1°C[1]Highly Non-polar~0.26 ppm (s, 9H)[2]
1-Bromo-2,3-dimethylbenzene Unreacted Starting Material~214°CNon-polar~7.4 ppm (m, Ar-H)
Hexamethyldisiloxane (TMS₂O) Hydrolysis Byproduct100°CVolatile Non-polar~0.05 ppm (s, 18H)
o-Xylene (1,2-Dimethylbenzene) Quenched Byproduct144°CVolatile Non-polar~2.2 ppm (s, 6H)
Section 2: Troubleshooting FAQs

Q1: Why is my product heavily contaminated with hexamethyldisiloxane (TMS₂O)? Causality: TMSCl is highly moisture-sensitive. If trace water enters the reaction vessel before the quench, or if an unoptimized aqueous quench is performed, excess TMSCl rapidly hydrolyzes to trimethylsilanol (TMSOH), which spontaneously condenses into TMS₂O. Solution: Do not attempt column chromatography to remove TMS₂O, as it will co-elute with your product. Instead, utilize its low boiling point (100°C). Remove it via extended rotary evaporation under high vacuum before proceeding to further purification steps. Self-Validation: Check the ¹H NMR spectrum of the crude oil. The disappearance of the sharp singlet at ~0.05 ppm confirms the complete removal of TMS₂O.

Q2: How do I separate unreacted 1-bromo-2,3-dimethylbenzene from the arylsilane? Causality: Incomplete metallation (via n-BuLi or Mg) leaves unreacted bromide in the mixture. Because both the starting bromide and the arylsilane product are highly lipophilic, they have nearly identical Retention Factors (R_f) on silica gel, making standard chromatography inefficient[2]. Solution: Fractional vacuum distillation is the superior choice. While their atmospheric boiling points are close (204.1°C vs. 214°C)[1], a high-efficiency Vigreux column under high vacuum can achieve separation.

Q3: My product degraded during distillation, yielding o-xylene. What caused this? Causality: Arylsilanes are susceptible to acid-catalyzed protodesilylation at elevated temperatures. If the organic phase was not thoroughly neutralized during the aqueous workup, trace acids will cleave the C-Si bond during distillation, yielding o-xylene and volatile silanes. Solution: Always quench with a buffered solution like saturated aqueous NH₄Cl[3], and ensure the organic layer is washed with NaHCO₃ prior to drying. Always distill under high vacuum to significantly lower the required heating temperature.

Section 3: Visual Workflows & Decision Logic

Workflow A Crude Reaction Mixture B Aqueous Quench (NH4Cl) A->B Cool to 0°C C Phase Extraction & Drying B->C Add Et2O D Silica Chromatography (Hexane Eluent) C->D Concentrate E Pure Arylsilane D->E Isolate

Figure 1: Standard purification workflow for isolating arylsilanes from crude reaction mixtures.

Troubleshooting Start Impurity Detected (via GC/NMR) Imp1 TMS2O or o-Xylene (Volatiles) Start->Imp1 Imp2 Unreacted Bromide (Non-polar) Start->Imp2 Imp3 Homocoupled Dimer (Heavy) Start->Imp3 Sol1 Rotary Evaporation (High Vacuum) Imp1->Sol1 Sol2 Fractional Vacuum Distillation Imp2->Sol2 Sol3 Silica Column Chromatography Imp3->Sol3

Figure 2: Decision logic tree for resolving common arylsilane mixture impurities.

Section 4: Standard Operating Procedures (SOPs)
Protocol A: Buffered Aqueous Quench & Extraction

Objective: Safely neutralize reactive organometallic species while preventing acid-catalyzed protodesilylation.

  • Cooling: Cool the crude reaction mixture to 0°C using an ice bath.

  • Quenching: Slowly add saturated aqueous NH₄Cl dropwise.

    • Causality: NH₄Cl provides a mild, buffered proton source to quench unreacted n-BuLi or Grignard reagents without creating a highly acidic environment[3].

  • Extraction: Dilute the mixture with diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂). Separate the phases using a separatory funnel.

  • Washing: Wash the organic layer once with saturated NaHCO₃ (to ensure complete neutralization) and once with brine.

  • Drying: Add anhydrous Na₂SO₄ to the organic phase and stir for 15 minutes.

  • Self-Validation: The organic phase must be completely transparent (no turbidity) before decanting. A cloudy solution indicates residual water micro-droplets, which will ruin subsequent distillation or chromatography.

Protocol B: Silica Gel Flash Chromatography

Objective: Isolate the arylsilane from heavy homocoupled dimers (e.g., tetramethylbiphenyls).

  • Preparation: Concentrate the dried organic layer under reduced pressure to yield a crude oil.

  • Loading: Load the oil directly onto a pre-packed silica gel column.

  • Elution: Elute strictly with 100% Hexane.

    • Causality: (2,3-Dimethylphenyl)trimethylsilane is highly lipophilic. Introducing even 1% of a polar solvent (like Ethyl Acetate) will cause the product to co-elute with impurities at the solvent front[2].

  • Self-Validation: Spot the collected fractions on a silica TLC plate. The target compound will migrate with an R_f of ~0.8–0.9 in hexane. Visualize the spots using a 254 nm UV lamp (to detect the aromatic ring) or an iodine chamber.

Protocol C: Fractional Vacuum Distillation

Objective: Separate the target arylsilane from unreacted bromide and trace volatiles.

  • Setup: Transfer the crude or semi-purified mixture to a distillation flask equipped with a Vigreux column and a short-path distillation head.

  • Depressurization: Apply high vacuum (e.g., 0.1 - 1.0 mmHg) before applying heat.

    • Causality: Lowering the system pressure reduces the boiling point drastically, preventing thermal cleavage of the C-Si bond.

  • Heating: Slowly increase the oil bath temperature. Discard the early fractions (containing TMS₂O and o-xylene).

  • Self-Validation: Monitor the vapor temperature at the distillation head. Collect the main fraction only when the vapor temperature stabilizes. Confirm the absolute purity of this fraction via ¹H NMR, ensuring the presence of the characteristic TMS singlet at ~0.26 ppm and the absence of the TMS₂O peak at 0.05 ppm[2].

References
  • Microflow Fluorinations of Benzynes: Efficient Synthesis of Fluoroarom
  • (2,3-dimethylphenyl)-trimethylsilane, GlobalChemMall,
  • Electronic Supplementary Inform

Sources

Troubleshooting

Optimizing catalyst load for bulky arylsilane reactions

Welcome to the Technical Support Center for Advanced Organosilicon Synthesis . This hub is designed for researchers and drug development professionals seeking to troubleshoot and optimize catalyst loadings in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organosilicon Synthesis . This hub is designed for researchers and drug development professionals seeking to troubleshoot and optimize catalyst loadings in the synthesis and cross-coupling of sterically hindered arylsilanes.

Rather than relying on brute-force increases in catalyst loading—which drives up costs and complicates purification—this guide focuses on the mechanistic causality behind reaction stalling, off-target pathways, and catalyst deactivation.

I. Diagnostic Troubleshooting & FAQs

Q1: Why does my Iridium-catalyzed C–H silylation of electron-rich arenes stall prematurely, even at high catalyst loadings (5–10 mol%)?

The Causality: When using sterically encumbered phenanthroline ligands (e.g., 2,9-Me 2​ -phen) to drive the silylation of unactivated arenes, the initial reaction rate is exceptionally high. However, the catalytic cycle is a dehydrogenative process. The evolved hydrogen gas rapidly reacts with the active Ir complex, driving it into an off-cycle, inactive iridium-hydride resting state[1][2]. The Solution: Do not increase the catalyst load. Instead, remove the inhibitor. By running the reaction under a continuous flow of nitrogen, or by adding a hydrogen acceptor such as cyclohexene, you prevent H 2​ accumulation. This optimization allows you to drop the Ir catalyst loading to <1.0 mol% while achieving >90% yields in a fraction of the time[1].

Q2: I am using bulky hydrosiloxysilanes (e.g., HSi(OTMS) 3​ ) in Rh-catalyzed C–H silylations, but I am losing yield to silane redistribution byproducts. How can I suppress this?

The Causality: Silane redistribution (the scrambling of siloxane bonds) is a competing, metal-mediated bimolecular side reaction. Standard Rh catalysts readily facilitate this pathway when the target C–H activation step is slowed by the steric bulk of the arene or the silane[3]. The Solution: Switch to a well-defined Rh-complex paired with a bulky BINAP-type or Ph-BPE ligand. The extreme steric bulk of the ligand enforces a mono-hydrido dimeric Rh-complex resting state, [Rh 2​ (Ph-BPE) 2​ ( μ -H)( μ -Cl)]. This geometry is too congested to accommodate the transition state required for silane redistribution, exclusively funneling the reaction toward C–Si bond formation[4]. This allows the catalyst loading to be reduced to 0.25 mol% [3].

Q3: In Gold-catalyzed oxidative coupling of arenes with ortho-substituted arylsilanes, the initial C–Si auration is fast, but the overall turnover frequency (TOF) is abysmal. Why?

The Causality: This is a classic case of steric blockade. The initial electrophilic auration of the arylsilane by the Au(III) active species is actually accelerated by steric decompression. However, after this step, the bulky ortho-substituent on the silane-derived aryl ring rotates perpendicular to the square plane of the Au(III) complex. This blocks one of the axial coordination sites, severely hindering the associative approach of the arene, which is the turnover-limiting step[5]. The Solution: Avoid strongly coordinating solvents like methanol, which act as competitive inhibitors for the remaining axial site. Furthermore, be aware that highly bulky substrates like o-biphenylsilanes can completely sequester the Au catalyst into a stable cycloaurate, killing the reaction entirely[5].

II. Mechanistic Pathway Visualizations

The following diagrams illustrate the logical relationships and failure points in the catalytic cycles discussed above.

Ir-catalyzed C-H silylation pathway highlighting H2 inhibition and rescue via scavenging.Steric hindrance in Au-catalyzed oxidative coupling of bulky arylsilanes.

III. Quantitative Data & Optimization Benchmarks

The following table summarizes the optimized parameters required to minimize catalyst loading while maintaining high yields across different sterically hindered systems.

Catalyst SystemLigand / AdditiveSilane ReagentTarget LoadingPrimary Issue AddressedExpected Yield
[Ir(cod)OMe] 2​ 2,9-Me 2​ -phen / CyclohexeneHSiMe(OTMS) 2​ 0.5 – 1.0 mol%H 2​ -induced catalyst poisoning66 – 94%
[Rh(coe) 2​ Cl] 2​ Ph-BPEHSi(OTMS) 3​ 0.25 mol%Silane redistribution side-reactions86 – 95%
thtAuBr 3​ None (Avoid MeOH)o-Tolyl-TMS5.0 mol%Axial site steric blockade65 – 75%
PdCl 2​ L 2​ *Phosphoramidite / TBAFAryltrimethoxysilane0.02 mol%Sluggish transmetalation85 – 98%

*Where L =[(PhCH 2​ O) 2​ P(CH 3​ ) 2​ CHNCH(CH 3​ ) 2​ ][6].

IV. Validated Experimental Protocols

Protocol A: Low-Loading Ir-Catalyzed Silylation with H 2​ Scavenging[1]

Objective: Achieve >90% yield of sterically encumbered silylarenes at <1 mol% Ir loading.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Ir(cod)OMe] 2​ (0.5 mol%), 2,9-Me 2​ -phen (1.0 mol%), and the target arene (1.0 equiv, limiting reagent).

  • Reagent Addition: Add the bulky silane (e.g., HSiMe(OTMS) 2​ , 1.5 equiv) and cyclohexene (1.5 equiv).

    • Causality Note: Cyclohexene acts as the terminal hydrogen acceptor. Without it, the evolved H 2​ will rapidly form an inactive Ir-hydride resting state, stalling the reaction at <30% conversion.

  • Reaction: Seal the flask, remove it from the glovebox, and heat to 80 °C for 4 hours.

  • Self-Validation Checkpoint: After 30 minutes, observe the reaction mixture. The absence of vigorous bubbling (which would indicate un-scavenged H 2​ evolution) confirms the cyclohexene is actively participating in the catalytic cycle. A GC-MS aliquot at 1 hour should show >50% conversion without the formation of reduced arene byproducts.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Rh-Catalyzed Synthesis of Arylsilanes Suppressing Redistribution[3][5]

Objective: Couple highly reactive/bulky hydrosiloxysilanes at 0.25 mol% Rh loading without siloxane scrambling.

  • Preparation: In a dry 2-dram vial, combine [Rh(coe) 2​ Cl] 2​ (0.25 mol%), the bulky Ph-BPE ligand (0.5 mol%), and the arene (1.0 equiv).

  • Reagent Addition: Add the hydrosiloxysilane (e.g., HSi(OTMS) 3​ , 1.2 equiv).

    • Causality Note: The bulky Ph-BPE ligand enforces a mono-hydrido dimeric Rh-complex. This specific geometry is too sterically congested to allow the bimolecular silane redistribution pathway, funneling the catalytic cycle entirely toward C–H silylation.

  • Reaction: Stir at 100 °C for 12 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Take a crude 1 H NMR of the mixture. The spectrum should show a clean, sharp Si-CH 3​ singlet. The appearance of broad multiplet peaks in the 0.0–0.2 ppm region indicates that the ligand has dissociated and uncontrolled siloxane chain scrambling (redistribution) has occurred.

  • Workup: Remove volatiles in vacuo and isolate the product via Kugelrohr distillation or chromatography.

V. References

  • Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis Source: National Institutes of Health (NIH) / JACS URL:[Link]

  • Intermolecular C–H silylations of arenes and heteroarenes with mono-, bis-, and tris(trimethylsiloxy)hydrosilanes: control of silane redistribution under operationally diverse approaches Source: Chemical Science (RSC Publishing) URL:[Link]

  • Gold-Catalyzed Oxidative Coupling of Arylsilanes and Arenes: Origin of Selectivity and Improved Precatalyst Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • A direct method to access various functional arylalkoxysilanes by Rh-catalysed intermolecular C–H silylation of alkoxysilanes Source: Chemical Science (RSC Publishing) URL:[Link]

  • A Well-Defined {[(PhCH2O)2P(CH3)2CHNCH(CH3)2]2PdCl2} Complex Catalyzed Hiyama Coupling of Aryl Bromides with Arylsilanes Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Selective Silylation of Aromatic and Aliphatic C–H Bonds Source: UC Berkeley / eScholarship URL:[Link]

Sources

Optimization

Technical Support Center: Organosilicon Cross-Coupling Diagnostics

Subject: Troubleshooting Low Reactivity of Ortho-Substituted Arylsilanes Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals Welcome to the Application Scientist Support Portal. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Low Reactivity of Ortho-Substituted Arylsilanes Target Audience: Process Chemists, Discovery Scientists, and Drug Development Professionals

Welcome to the Application Scientist Support Portal. This guide provides diagnostic frameworks, mechanistic troubleshooting, and validated standard operating procedures (SOPs) for overcoming the kinetic and thermodynamic barriers associated with sterically hindered arylsilanes in cross-coupling reactions.

Part 1: Diagnostic Overview (The Causality of Low Reactivity)

To troubleshoot a failing reaction, we must first understand the mechanistic bottleneck. In a standard Hiyama cross-coupling, the C–Si bond is highly polarized by the nucleophilic attack of a fluoride (F⁻) or hydroxide (OH⁻) ion, forming a hypervalent pentacoordinate silicate intermediate [Ar-SiR3F]⁻. This activation is an absolute prerequisite for transmetalation to the Palladium(II) center.

The Ortho-Effect: When bulky substituents (e.g., -CH3, -OCH3, -Cl) occupy the ortho-position on the arylsilane, they create a severe steric shield around the silicon atom. This physical blockade prevents the nucleophilic activator from approaching the silicon center. Furthermore, even if the silicate forms, the subsequent transmetalation step is kinetically suppressed because the bulky ortho-group clashes with the ligands on the Pd(II) complex.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetalation Transmetalation (Rate-Limiting) PdII->Transmetalation Silane Ortho-Substituted Arylsilane Activation Nucleophilic Attack (F⁻ or OH⁻) Silane->Activation Bottleneck Steric Blockade by Ortho-Group Activation->Bottleneck Inhibited Silicate Pentacoordinate Silicate [Ar-SiR3F]⁻ Silicate->Transmetalation Bottleneck->Silicate PdII_Ar2 Ar-Pd(II)-Ar' Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Fig 1. Steric bottleneck in the transmetalation step of the Hiyama coupling catalytic cycle.

Part 2: Resolution Matrix (FAQs & Troubleshooting)

Q1: My Hiyama coupling with an ortho-substituted arylsilane yields <10% product using TBAF. How can I force C–Si bond activation? Causality & Solution: Tetrabutylammonium fluoride (TBAF) is often too bulky to penetrate the steric shield of an ortho-substituted silane. Instead, switch to a copper-based activator like Copper(II) Fluoride (CuF₂) or Copper(I) thiophene-2-carboxylate (CuTC) 1. Copper acts as a highly fluorophilic Lewis acid that not only delivers fluoride directly to the silicon center but also facilitates a Si-to-Cu transmetalation. The resulting organocopper intermediate is much smaller and undergoes transmetalation with Palladium significantly faster than the bulky silicate 2.

Q2: Which palladium ligands are best suited for overcoming steric hindrance during transmetalation? Causality & Solution: Standard ligands (like PPh₃ or dppf) fail because they cannot stabilize the highly crowded Pd(II) intermediate formed after transmetalation, leading to protiodesilylation (dead-end protonation). You must use bulky, electron-rich phosphines. We recommend bis(tri-tert-butylphosphine)palladium or PCy₃ 3. The massive steric bulk of these ligands forces the two aryl groups on the Pd(II) center into close proximity, accelerating the final reductive elimination step before side reactions can occur.

Q3: My substrates are highly sensitive to fluoride. Can I bypass the pentacoordinate silicate formation entirely? Causality & Solution: Yes. You can utilize the Denmark Modification , which employs arylsilanolates (Ar-SiMe₂O⁻ Na⁺) instead of neutral alkoxysilanes. Because the oxygen atom is already negatively charged, it sufficiently polarizes the C–Si bond internally, allowing direct transmetalation to Palladium without the need for external fluoride nucleophiles 3. Alternatively, fluoride-free aqueous conditions using NaOH in a PEG/H₂O solvent system have proven effective for sterically hindered arylsiloxanes 4.

Part 3: Quantitative Benchmarks

To guide your optimization, the table below summarizes the expected yield discrepancies between para-substituted (unhindered) and ortho-substituted (hindered) arylsilanes across different activation strategies.

Activation StrategyCatalyst / Ligand SystemAdditive / BaseTypical Yield (Para-)Typical Yield (Ortho-)
Standard Hiyama Pd(OAc)₂ / dppfTBAF (2.5 eq)85 - 95%30 - 45%
Defluorinative Hiyama Pd(OAc)₂ / DavePhosCuF₂ (2.0 eq)82%74%
Denmark Modification Pd[P(t-Bu)₃]₂NaH (Forms Silanolate)95%88 - 92%
Fluoride-Free Aqueous Pd(OAc)₂ (Ligand-free)NaOH / PEG-H₂O88%65 - 70%

Part 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: Denmark Cross-Coupling of Sterically Hindered Arylsilanolates This protocol bypasses fluoride activation entirely, making it the most reliable method for ortho-substituted substrates.

Reagents Required:

  • Ortho-substituted aryldimethylsilanol (1.2 equiv)

  • Aryl halide (bromide or chloride) (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Bis(tri-tert-butylphosphine)palladium(0) (5 mol %)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Silanolate Generation: In an oven-dried Schlenk flask under an argon atmosphere, suspend NaH (1.2 equiv) in anhydrous toluene (0.2 M). Slowly add the ortho-substituted aryldimethylsilanol (1.2 equiv) at 0 °C. Stir for 30 minutes at room temperature until hydrogen gas evolution ceases.

    • Self-Validation Checkpoint 1: Analyze a 10 µL aliquot via GC-MS. The complete disappearance of the silanol peak and the absence of protiodesilylation byproduct (Ar-H) confirms successful, anhydrous silanolate formation.

  • Catalyst Complexation: In a separate vial, dissolve the aryl halide (1.0 equiv) and Pd[P(t-Bu)₃]₂ (5 mol %) in anhydrous toluene.

  • Cross-Coupling: Transfer the catalyst/aryl halide solution dropwise into the silanolate suspension. Heat the reaction mixture to 80 °C for 12 hours.

    • Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 9:1). The reaction is complete when the aryl halide spot is fully consumed. If unreacted aryl halide remains, the transmetalation step has stalled; verify that your toluene is strictly anhydrous, as trace water quenches the silanolate.

  • Quenching & Workup: Cool the reaction to room temperature. Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the sterically hindered biaryl product.

Protocol Step1 1. Silanolate Generation (NaH) Step2 2. Catalyst/Ligand Complexation Step1->Step2 Step3 3. Cross-Coupling (80 °C, 12h) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Flash Chromatography Step4->Step5

Fig 2. Step-by-step workflow for the Denmark modification of the Hiyama cross-coupling.

References

  • Source: PMC (National Institutes of Health)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Recent advances and prospects in palladium-catalyzed Hiyama coupling reaction Source: Arkivoc URL
  • Title: Pd(OAc)

Sources

Troubleshooting

Technical Support Center: Purification of (2,3-Dimethylphenyl) trimethylsilane

Welcome to the technical support center for organosilane chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for organosilane chemistry. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions concerning the removal of silanol byproducts from (2,3-Dimethylphenyl) trimethylsilane samples. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) - Understanding the Contamination

Q1: What are silanol byproducts and how did they get into my (2,3-Dimethylphenyl) trimethylsilane sample?

Answer: Silanol byproducts are organosilicon compounds containing one or more hydroxyl (-OH) groups directly bonded to a silicon atom. In the context of your (2,3-Dimethylphenyl) trimethylsilane, the most likely contaminant is (2,3-Dimethylphenyl)dimethylsilanol.

These impurities typically arise from two primary pathways:

  • Hydrolysis of Precursors: The synthesis of many organosilanes involves reactive intermediates like chlorosilanes. If any (2,3-Dimethylphenyl)dimethylchlorosilane remained from the synthesis, it would readily react with ambient moisture during workup or storage to form the corresponding silanol.

  • Oxidation: Although less common for the robust Si-C bond, certain oxidative conditions can lead to the formation of silanols from Si-H bonds if hydrosilane impurities are present.

The presence of water is the critical factor for hydrolysis. Silanols are unstable and can undergo self-condensation to form disiloxanes, releasing water which can then hydrolyze more precursor, creating a cycle of contamination.[1][2]

Q2: Why are silanol and disiloxane impurities a problem for my experiments?

Answer: These seemingly minor impurities can have significant consequences for downstream applications:

  • Altered Reactivity: The hydroxyl group of a silanol is reactive and can interfere with a wide range of chemical transformations, particularly in catalysis, cross-coupling reactions, or when the trimethylsilyl group is used as a protecting group.

  • Physical Property Changes: Silanols are significantly more polar than the parent arylsilane. This alters the sample's solubility, boiling point, and chromatographic behavior, complicating purification and analysis.

  • Poor Reproducibility: An unquantified and reactive impurity leads to inconsistent results, undermining the reliability and reproducibility of your research.

Q3: How can I reliably detect and quantify silanol byproducts?

Answer: A multi-faceted analytical approach is recommended for confident identification and quantification.

Analytical TechniqueKey Indicators for Silanol/Siloxane Impurities
¹H NMR Appearance of a broad, often exchangeable, singlet corresponding to the Si-OH proton. The chemical shifts of the methyl protons on the silicon atom will also differ slightly from the parent compound.
FTIR Spectroscopy A characteristic broad absorption band in the 3200–3400 cm⁻¹ region, indicative of O-H stretching. A strong Si-O stretching band will also be present around 1000-1100 cm⁻¹.
Gas Chromatography (GC-MS) Silanols are more polar and will typically have a longer retention time than the parent silane. They often exhibit "tailing" on non-polar columns due to interaction with active sites.[3] GC-MS provides definitive mass data for identification.
²⁹Si NMR Provides direct evidence, with distinct chemical shifts for the silicon atoms in the parent silane, the silanol, and any resulting disiloxane.

Troubleshooting Guide: Protocols for Silanol Removal

The optimal purification strategy depends on the level of contamination, the scale of your sample, and the equipment available. The following decision workflow and detailed protocols will guide you to the most appropriate method.

Decision Workflow for Purification

G cluster_start cluster_assess cluster_methods cluster_end start Start: Contaminated Sample assess Assess Contamination Level (GC or NMR) start->assess distill Strategy A: Anhydrous Fractional Distillation assess->distill  Minor Contamination (<5%) & Boiling Point Difference >20°C convert Strategy B: Chemical Conversion & Distillation assess->convert  Major Contamination (>5%) or Azeotrope Formation chrom Strategy C: Chromatographic Purification assess->chrom Small Scale (<5g) & Heat-Sensitive end_node Purified Product distill->end_node convert->end_node chrom->end_node

Caption: Workflow for selecting the appropriate purification strategy.

Strategy A: Anhydrous Fractional Distillation
  • Causality & Principle: This physical method leverages the significant difference in polarity and boiling point between the non-polar (2,3-Dimethylphenyl) trimethylsilane and the more polar, hydrogen-bonding silanol byproduct. Rigorous drying is performed first to remove water and prevent further hydrolysis at elevated distillation temperatures.

  • Experimental Protocol:

    • Anhydrous Drying:

      • Place the crude silane sample in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

      • Add calcium hydride (CaH₂) powder (approx. 5-10% w/w). Caution: CaH₂ reacts exothermically with water to produce H₂ gas. Add slowly and ensure the system is vented.

      • Stir the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 4-12 hours. The absence of further bubbling indicates the reaction is complete.

    • Fractional Distillation:

      • Assemble a fractional distillation apparatus (a Vigreux column is typically sufficient) that has been oven-dried and cooled under an inert atmosphere.

      • Filter the silane mixture away from the solid CaH₂ directly into the distillation flask.

      • Apply a vacuum and gently heat the flask in an oil bath.

      • Collect fractions based on boiling point and pressure, discarding the initial low-boiling forerun and the high-boiling residue which will contain the silanol and disiloxane byproducts.

  • Self-Validation:

    • Analyze each collected fraction by GC-MS or ¹H NMR to confirm the absence of the silanol peak. Pool the pure fractions.

Strategy B: Chemical Conversion Followed by Distillation
  • Causality & Principle: This strategy converts the problematic polar Si-OH group into a non-polar, thermally stable disiloxane. This new compound has a significantly different boiling point from the desired product, making separation by distillation highly efficient. This is particularly effective for high levels of contamination. The reaction scheme is illustrated below.

G Silanol R₂R'Si-OH ((2,3-Dimethylphenyl)dimethylsilanol) Siloxane R₂R'Si-O-Si(CH₃)₃ (Stable Disiloxane) Silanol->Siloxane Reaction TMSCl +  (CH₃)₃SiCl (TMSCl) TMSCl->Siloxane Base +  Et₃N (Base) Salt +  Et₃N·HCl (Salt Byproduct) Base->Salt

Caption: Silylation of a silanol byproduct to form an easily separable disiloxane.

  • Experimental Protocol:

    • Reaction Setup:

      • In an oven-dried, three-neck flask under an inert atmosphere, dissolve the contaminated (2,3-Dimethylphenyl) trimethylsilane in an anhydrous, non-protic solvent like toluene or THF.

      • Add 1.5 equivalents (relative to the estimated silanol content) of an amine base, such as triethylamine.

      • Cool the mixture to 0 °C in an ice bath.

    • Silylation:

      • Slowly add 1.2 equivalents of chlorotrimethylsilane (TMSCl) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form immediately.

      • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

    • Workup & Purification:

      • Filter the reaction mixture to remove the salt precipitate, washing the solid with a small amount of dry solvent.

      • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

      • Purify the resulting crude liquid via fractional distillation under vacuum as described in Strategy A. The desired product will distill first, leaving the higher-boiling, newly formed disiloxane behind.

  • Self-Validation:

    • Use GC-MS to confirm the disappearance of the silanol and the appearance of the new disiloxane peak in the crude material. Analyze the distilled product to verify its purity is >99%.

Strategy C: Deactivated Silica Gel Chromatography
  • Causality & Principle: This method separates compounds based on polarity. The non-polar arylsilane will elute quickly through the column with a non-polar solvent, while the polar silanol byproduct will have a stronger interaction with the silica and elute much later. Standard silica is acidic and can catalyze silanol condensation; therefore, deactivating the silica with a base is a critical step.[4]

  • Experimental Protocol:

    • Slurry Preparation:

      • Prepare your eluent, typically a non-polar solvent system like Hexane/Ethyl Acetate (99:1) or Hexane/Dichloromethane (95:5).

      • Add triethylamine to the eluent to a final concentration of 1% v/v.

      • In a beaker, create a slurry of silica gel in this triethylamine-containing eluent.

    • Column Packing & Elution:

      • Pack a chromatography column with the prepared slurry.

      • Dissolve the crude sample in a minimal amount of the eluent and load it onto the column.

      • Elute the column with the prepared solvent system, collecting fractions.

    • Analysis:

      • Monitor the fractions using Thin Layer Chromatography (TLC). The desired product will have a higher Rf value than the polar silanol.

      • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.

  • Self-Validation:

    • Confirm the purity of the combined fractions using ¹H NMR and GC. Ensure no residual triethylamine is present; if necessary, an additional wash and solvent evaporation step can be performed.

References

  • ZM Silane Limited. (2026, February 24). Advanced Methodologies for Siloxane Polymer Synthesis.
  • American Coatings Association. (n.d.). For Crosslinkable Silane Terminated Polymers.
  • (n.d.). Chromatographic silanol activity test procedures: The quest for a universal test.
  • Gelest. (n.d.). Silanol-Functional Silicones - Technical Library.
  • Chonjowski, J. et al. (2002, April 24). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ACS Publications.
  • Chojnowski, J. et al. (2002, April 24). Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ResearchGate.
  • Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.

Sources

Optimization

Technical Support Center: Temperature Optimization for (2,3-Dimethylphenyl)trimethylsilane Lithiation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of sterically encumbered arenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the regioselective functionalization of sterically encumbered arenes. The lithiation of (2,3-dimethylphenyl)trimethylsilane presents a classic mechanistic challenge: balancing directed ortho-metalation (DoM) on the aromatic ring against lateral (benzylic) lithiation of the methyl appendages.

This guide is designed to help you troubleshoot regioselectivity issues by understanding the strict causality between thermal energy, base selection, and carbanion stability.

Part 1: Core Principles & Mechanistic Causality

Lithiation is not merely a proton abstraction; it is a complexation-deprotonation sequence governed by activation energy and equilibrium[1].

  • The Kinetic Pathway (Ring Lithiation): At cryogenic temperatures (e.g., -78 °C), the reaction is under strict kinetic control. The organolithium reagent coordinates with the weakly directing trimethylsilyl (TMS) group, and deprotonation occurs at the sp² hybridized ring protons (typically C-6) because they have a lower activation energy barrier.

  • The Thermodynamic Pathway (Lateral Lithiation): As thermal energy increases (0 °C to 25 °C), the system equilibrates to form the most thermodynamically stable carbanion. Benzylic protons are kinetically less acidic, but the resulting lateral sp³ anion is highly resonance-stabilized. Elevated temperatures, combined with de-aggregating additives like TMEDA, drive the reaction entirely toward the thermodynamic benzylic product[2][3].

Part 2: Troubleshooting Guides & FAQs

Q1: I am consistently observing ring lithiation (C-6) instead of my desired benzylic deprotonation. How do I force lateral lithiation? A1: You are trapped in a kinetic well. To achieve lateral lithiation, you must shift the system to thermodynamic control. Increase your reaction temperature from -78 °C to 0 °C or room temperature. Furthermore, standard n-BuLi in THF exists as hexamers/tetramers and is often insufficient for benzylic deprotonation. Introduce TMEDA (N,N,N',N'-tetramethylethylenediamine) at a 1:1.2 molar ratio to the lithium base, or utilize Schlosser's base (n-BuLi + KOtBu). These superbasic conditions enhance the ionic character of the Li-C bond and facilitate rapid equilibration to the more stable benzylic anion[3][4].

Q2: When I raise the temperature to promote lateral lithiation, my TMS group cleaves. Why is this happening and how can I prevent it? A2: Desilylation is a common artifact of nucleophilic attack by the alkyllithium reagent on the silicon center, a side-reaction that accelerates exponentially at elevated temperatures (above -20 °C). n-BuLi is highly nucleophilic. To mitigate this, switch to a more sterically hindered base like sec-BuLi or tert-BuLi. The increased steric bulk heavily suppresses nucleophilic attack at the TMS group while maintaining the basicity required for lateral deprotonation[1].

Q3: Between the 2-methyl and 3-methyl groups, which one will undergo lateral lithiation under thermodynamic conditions? A3: Sterics dictate the regioselectivity here. The 2-methyl group is "sandwiched" between the bulky TMS group at C-1 and the methyl group at C-3, making it highly inaccessible. The 3-methyl group is significantly less hindered. Under thermodynamic conditions (0 °C, sec-BuLi/TMEDA), lateral lithiation will predominantly occur at the 3-methyl position.

Part 3: Data Presentation & Optimization Matrix

The following table summarizes the quantitative causality between reaction conditions and the resulting major lithiation product.

TemperatureBase / AdditiveSolventKinetic / ThermodynamicMajor ProductTypical Yield
-78 °C sec-BuLi (No additive)THFKineticRing Lithiation (C-6)>85%
-78 °C n-BuLi / TMEDAEt₂OKineticRing Lithiation (C-6)70-80%
0 °C sec-BuLi / TMEDATHFThermodynamicLateral Lithiation (3-CH₃)>80%
25 °C n-BuLi / KOtBuHexaneThermodynamicLateral Lithiation (3-CH₃)65% (Desilylation risk)

Part 4: Experimental Protocols

Protocol A: Kinetic Ring Lithiation (C-6 Deprotonation)

This protocol is a self-validating system: the maintenance of a clear/pale yellow solution at -78 °C confirms the absence of benzylic equilibration (which typically turns deep red/orange).

  • Preparation: Flame-dry a Schlenk flask under argon. Add (2,3-dimethylphenyl)trimethylsilane (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Metalation: Dropwise, add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) over 10 minutes down the side of the flask to pre-cool the reagent.

  • Aging: Stir at -78 °C for 1.5 hours. The solution should remain pale yellow, indicating kinetic ring deprotonation.

  • Quenching: Add your desired electrophile (1.5 equiv) neat or in anhydrous THF at -78 °C. Stir for 30 minutes, then allow to warm to room temperature before aqueous workup[1].

Protocol B: Thermodynamic Lateral Lithiation (3-Methyl Deprotonation)

This protocol utilizes steric bulk and thermal energy to bypass ring lithiation and achieve benzylic deprotonation.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve (2,3-dimethylphenyl)trimethylsilane (1.0 equiv) and freshly distilled TMEDA (1.2 equiv) in anhydrous THF (0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Metalation: Slowly add sec-BuLi (1.2 equiv). The solution will rapidly transition from pale yellow to a deep orange/red, visually validating the formation of the highly conjugated benzylic anion[2].

  • Equilibration: Stir at 0 °C for 2 hours to ensure complete thermodynamic equilibration from any transiently formed ring-lithiated species.

  • Quenching: Introduce the electrophile (1.5 equiv) at 0 °C. The deep color will immediately dissipate upon successful trapping.

Part 5: Mechanistic Visualization

Lithiation SM (2,3-Dimethylphenyl) trimethylsilane Kinetic Kinetic Conditions -78°C, sec-BuLi, THF SM->Kinetic Thermo Thermodynamic Conditions 0°C to RT, sec-BuLi/TMEDA SM->Thermo Ring Ring Lithiation (C-6 Aryl Anion) Kinetic->Ring Lateral Lateral Lithiation (3-Methyl Benzylic Anion) Thermo->Lateral Ring->Lateral Equilibration (Heat + TMEDA)

Temperature-dependent bifurcation of kinetic vs. thermodynamic lithiation pathways.

Part 6: References

  • [1] First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation | ACS Publications.

  • [4] A Protocol for Safe Lithiation Reactions Using Organolithium Reagents | PMC - NIH.

  • [2] Lateral lithiation and substitution of N'-(2-methylphenyl)-N,N-dimethylurea | Arkivoc.

  • [3] Lateral Lithiation Reactions Promoted by Heteroatomic Substituents | Chemistry and Chemists.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (2,3-Dimethylphenyl) trimethylsilane

Welcome to the Advanced Formulation Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the integration of highly hydrophobic organosilanes into polar biological or chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the integration of highly hydrophobic organosilanes into polar biological or chemical assays.

(2,3-Dimethylphenyl) trimethylsilane presents a unique physicochemical challenge. The molecule consists of a bulky, non-polar trimethylsilyl (TMS) group attached to a sterically hindered dimethyl-substituted aromatic ring. Because it lacks any hydrogen-bond donors or acceptors, it is practically insoluble in water and exhibits poor solubility in polar protic solvents like methanol. When introduced to a polar medium, the strong cohesive energy of the solvent network (driven by hydrogen bonding) strongly excludes the non-polar silane. The energy required to break these solvent-solvent interactions is not compensated by the weak van der Waals forces between the solvent and the silane, leading to a high positive free energy of solvation and immediate phase separation.

This guide provides field-proven, causality-driven troubleshooting strategies to overcome these thermodynamic barriers.

Quantitative Diagnostic Matrix

Before selecting a troubleshooting protocol, it is critical to understand the quantitative parameters governing the phase behavior of your system.

Table 1: Physicochemical Parameters & Formulation Impact

Physicochemical ParameterValue / EstimateImpact on Solubilization Strategy
Molecular Weight178.35 g/mol Ideal molecular volume for encapsulation within a β-cyclodextrin cavity.
LogP (Octanol/Water)~4.5 (Est.)Highly lipophilic; requires significant reduction of solvent dielectric constant.
Aqueous Solubility< 0.1 mg/mLPractically insoluble; direct dissolution in aqueous buffers will fail.
Dielectric Constant (Water)80.4Too high for dissolution; drives rapid hydrophobic exclusion and precipitation.
Dielectric Constant (Methanol)32.7Marginal solubility; requires co-solvent ratios >50% v/v for stability.

Table 2: Solubilization Strategy Comparison

Solubilization StrategyTypical Max ConcentrationDilution Stability (in Water)Optical Clarity (Abs @ 600nm)
Co-Solvency (50% THF)> 50 mg/mLPoor (Precipitates upon rapid dilution)< 0.01 (Optically Clear)
Micellar (5% Tween-80)10 - 20 mg/mLModerate (Stable only above CMC)0.05 - 0.10 (Slightly Opalescent)
Host-Guest (20% HP-β-CD)5 - 15 mg/mLExcellent (Thermodynamically stable)< 0.01 (Optically Clear)
Strategy Selection Workflow

Workflow Start Solubility Issue: (2,3-Dimethylphenyl)trimethylsilane Q1 Is the downstream assay sensitive to surfactants? Start->Q1 Q2 Does the system tolerate organic co-solvents? Q1->Q2 Yes Micelles Protocol B: Micellar Solubilization (Tween-80) Q1->Micelles No CoSolvent Protocol A: Co-solvency (THF, PEG-400, Ethanol) Q2->CoSolvent Yes Cyclodextrin Protocol C: Host-Guest Complexation (HP-β-CD) Q2->Cyclodextrin No Warning Risk: Precipitation upon rapid aqueous dilution CoSolvent->Warning

Decision matrix for selecting a solubilization strategy for hydrophobic organosilanes.

Troubleshooting FAQs & Self-Validating Protocols
Issue 1: "My silane precipitates immediately when I add it to my aqueous assay buffer."

The Causality: You are experiencing solvent shock. The sudden exposure to a high-dielectric environment (water) forces the hydrophobic silane molecules to self-associate to minimize their exposed surface area, leading to nucleation and precipitation. The Solution: Implement a Co-solvency Approach . The addition of a water-miscible organic solvent lowers the overall dielectric constant of the mixture, preventing the water network from "squeezing out" the nonpolar solute[1].

Protocol A: Step-by-Step Co-Solvency

  • Primary Dissolution: Weigh 10 mg of (2,3-Dimethylphenyl) trimethylsilane and dissolve it completely in 1.0 mL of Tetrahydrofuran (THF) or Polyethylene Glycol 400 (PEG-400). Vortex for 30 seconds.

  • Titration: Slowly add the primary solution dropwise to your polar solvent (e.g., Methanol or aqueous buffer) under continuous, vigorous magnetic stirring (800 rpm).

  • Equilibration: Allow the mixture to stir for 15 minutes at room temperature to ensure thermodynamic equilibrium.

  • Self-Validation Checkpoint: Centrifuge the final solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If the solution remains optically clear and no microscopic pellet or oily droplet phase is visible, the co-solvent ratio is sufficient. If phase separation occurs, you must increase the volume fraction of your co-solvent.

Issue 2: "I cannot use organic solvents because they denature my proteins, but I need the silane in solution."

The Causality: Organic solvents disrupt the hydrophobic core of folded proteins. To keep the silane in solution without organic solvents, you must shield its hydrophobic surface from the water using an amphiphilic intermediary. The Solution: Implement Micellar Solubilization . Non-ionic surfactants like Tween-80 feature a hydrophilic head that interacts with water and a hydrophobic tail that creates a non-polar microenvironment (micelle core) where the silane can reside[2].

Protocol B: Step-by-Step Micellar Encapsulation

  • Surfactant Preparation: Prepare a 5% (w/v) solution of Tween-80 in your target aqueous buffer. Ensure this is well above the Critical Micelle Concentration (CMC) of the surfactant.

  • Sonication-Assisted Loading: Add the neat (2,3-Dimethylphenyl) trimethylsilane directly to the surfactant solution.

  • Energy Input: Subject the mixture to probe sonication (3 cycles of 30 seconds on, 30 seconds off, on ice) to break the silane into micro-droplets, accelerating their partitioning into the micellar cores.

  • Self-Validation Checkpoint: Measure the absorbance of the solution at 600 nm using a UV-Vis spectrophotometer. A successfully micellized solution will exhibit an absorbance of < 0.1 (only slight opalescence). A milky white appearance (Abs > 0.5) indicates the formation of a macro-emulsion rather than true micellar solubilization, requiring a higher surfactant-to-silane ratio.

Issue 3: "My downstream application is a sensitive live-cell assay. Both organic solvents and surfactants cause severe toxicity. How do I proceed?"

The Causality: Both co-solvents and surfactants interact with and disrupt cellular lipid bilayers, causing lysis or metabolic toxicity. You need a biologically inert delivery vehicle that can mask the silane's hydrophobicity. The Solution: Implement Host-Guest Complexation using Cyclodextrins. Cyclodextrins possess a unique structure with a hydrophilic outer wall and a hydrophobic inner cavity, enabling them to form water-soluble inclusion complexes with hydrophobic guests without acting as detergents[3]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal due to its high aqueous solubility and biocompatibility.

Mechanism Silane Hydrophobic Silane (Guest Molecule) Complex Inclusion Complex (Water Soluble) Silane->Complex Hydrophobic Interactions CD HP-β-Cyclodextrin (Host Cavity) CD->Complex Encapsulation & Water Displacement

Thermodynamic mechanism of cyclodextrin host-guest inclusion complex formation.

Protocol C: Step-by-Step Host-Guest Complexation

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in ultra-pure water.

  • Co-Evaporation (Thin Film Method): Dissolve 5 mg of the silane in 1 mL of a volatile solvent (e.g., diethyl ether) in a round-bottom flask. Evaporate the solvent under a gentle stream of nitrogen to form a thin, uniform hydrophobic film on the glass wall.

  • Reconstitution & Complexation: Add 5 mL of the 20% HP-β-CD aqueous solution to the flask. Shake vigorously on an orbital shaker at 37°C for 24-48 hours. The thermodynamic driving force (release of high-energy water molecules from the cyclodextrin cavity) will slowly pull the silane into the host molecules.

  • Filtration: Filter the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, aggregated silane.

  • Self-Validation Checkpoint: Lyophilize (freeze-dry) 1 mL of the filtered solution. A successful inclusion complex will yield a white, fluffy powder. When you add 1 mL of pure water back to this powder, it must reconstitute instantaneously into a crystal-clear solution. If it remains cloudy, the silane was merely suspended, not complexed.

References
  • Ataman Kimya. TRIMETHYLSILOXYSILICATE. Retrieved from[Link]

  • PMC / National Institutes of Health. Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from[Link]

  • PNR Journal. Solubility Enhancement of Rifabutin by Co-solvency Approach. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

The 1H NMR Fingerprint of (2,3-Dimethylphenyl)trimethylsilane

An In-Depth Guide to the 1H NMR Interpretation of (2,3-Dimethylphenyl)trimethylsilane and Its Isomeric Comparison For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, the str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Interpretation of (2,3-Dimethylphenyl)trimethylsilane and Its Isomeric Comparison

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, the structural elucidation of novel compounds is a cornerstone of our daily work. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out for its ability to provide a detailed atomic-level map of a molecule. This guide provides an in-depth interpretation of the 1H NMR spectrum of (2,3-Dimethylphenyl)trimethylsilane, a common building block in organic synthesis. We will dissect its spectral features, compare it with its structural isomers to highlight the subtleties of NMR interpretation, and provide a robust experimental protocol for acquiring high-quality data.

(2,3-Dimethylphenyl)trimethylsilane presents a distinct 1H NMR spectrum resulting from its unique arrangement of substituents on the phenyl ring. The molecule has four distinct types of protons, leading to four signals in the spectrum.

Caption: Molecular structure of (2,3-Dimethylphenyl)trimethylsilane with distinct proton environments labeled (a-f).

Analysis of Spectral Signals
  • Trimethylsilyl (Si(CH₃)₃) Protons (f): The nine protons of the trimethylsilyl group are chemically equivalent due to free rotation around the C-Si bond. They give rise to a sharp, intense singlet. Silicon is less electronegative than carbon, causing the attached protons to be highly shielded.[1] Consequently, this signal appears far upfield, typically very close to the tetramethylsilane (TMS) reference peak at δ 0.0 ppm .[2] In this specific molecule, it is found at approximately δ 0.25 ppm .

  • Aromatic Protons (a, b, c): The benzene ring has three adjacent protons, which are chemically non-equivalent and couple with each other. This results in a complex multiplet in the aromatic region, generally observed between δ 6.5-8.0 ppm .[3]

    • H6 (a): This proton is ortho to the bulky trimethylsilyl group and meta to a methyl group. It typically appears as a doublet of doublets.

    • H5 (b): This proton is ortho to one methyl group and meta to another, as well as being meta to the silyl group. It often presents as a triplet (or more accurately, a doublet of doublets with similar coupling constants).

    • H4 (c): This proton is ortho to a methyl group and para to the silyl group. It appears as a doublet of doublets. The coupling constants are characteristic: ortho coupling (³JHH) is typically 6-10 Hz, while meta coupling (⁴JHH) is smaller, around 2-3 Hz.[4][5]

  • Aromatic Methyl Protons (d, e): The two methyl groups are in different chemical environments and therefore produce two distinct signals. These benzylic protons are deshielded by the aromatic ring and typically appear in the range of δ 2.0-2.5 ppm .

    • C2-CH₃ (d): This methyl group is ortho to the trimethylsilyl group.

    • C3-CH₃ (e): This methyl group is meta to the trimethylsilyl group. Since there are no adjacent protons, both signals appear as sharp singlets. Their exact chemical shifts will differ slightly due to the varying proximity to the electron-donating silyl group.

Data Summary
Signal AssignmentChemical Shift (δ, ppm) (Predicted)IntegrationMultiplicity
Si(CH₃)₃~ 0.259HSinglet (s)
Ar-CH₃~ 2.2 - 2.46H (3H + 3H)Two Singlets (s)
Ar-H~ 6.9 - 7.33HMultiplet (m)

Comparative Analysis: The Importance of Isomeric Substitution

To truly appreciate the diagnostic power of 1H NMR, we must compare the spectrum of (2,3-Dimethylphenyl)trimethylsilane with its structural isomers. The position of the two methyl groups dramatically alters the molecule's symmetry and, therefore, the appearance of the NMR spectrum.

G cluster_isomers Isomers of Dimethylphenyl-trimethylsilane cluster_features Key Spectral Differentiators A 2,3-isomer (3 Ar-H signals, complex m) feat1 Number of Aromatic Signals A->feat1 feat2 Splitting Patterns (Multiplicity) A->feat2 B 2,4-isomer (3 Ar-H signals, distinct d, dd, s) B->feat1 B->feat2 C 2,5-isomer (3 Ar-H signals, distinct patterns) C->feat1 C->feat2 D 2,6-isomer (Symmetrical, 2 Ar-H signals, d, t) D->feat1 D->feat2 feat3 Symmetry D->feat3 E 3,4-isomer (3 Ar-H signals, complex m) E->feat1 E->feat2 F 3,5-isomer (Symmetrical, 3 Ar-H signals, 2 types) F->feat1 F->feat2 F->feat3

Caption: Logical relationship between isomers and their differentiating 1H NMR spectral features.

Isomer Comparison Table

The following table contrasts the expected 1H NMR spectral features for (2,3-Dimethylphenyl)trimethylsilane and two other representative isomers. This comparison demonstrates how subtle changes in structure lead to clearly distinguishable spectra.

CompoundSi(CH₃)₃ SignalAr-CH₃ SignalsAromatic Proton SignalsKey Differentiator
(2,3-Dimethylphenyl)trimethylsilane 1 singlet (9H)2 singlets (3H each)3 protons, complex multipletAsymmetry leads to two separate methyl signals and a complex aromatic region.
(2,5-Dimethylphenyl)trimethylsilane 1 singlet (9H)2 singlets (3H each)3 protons, likely appearing as two doublets and a singlet (or very narrow multiplet).The isolated proton between the methyl and silyl groups will be a singlet, providing a clear diagnostic peak.[6]
(2,6-Dimethylphenyl)trimethylsilane) 1 singlet (9H)1 singlet (6H)3 protons, appearing as two signals (a doublet and a triplet) in a 2:1 ratio.High symmetry makes the two methyl groups equivalent (one signal) and simplifies the aromatic pattern.

This comparative approach is crucial. When synthesizing a specific isomer, running a 1H NMR and comparing it against the predicted spectra of potential side-products provides unequivocal proof of success.

Experimental Protocol for High-Fidelity 1H NMR Acquisition

The quality of the data underpins the accuracy of the interpretation. Following a validated protocol is non-negotiable for achieving reliable and publishable results.

G A Step 1: Sample Preparation B Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃ A->B C Add internal standard (TMS) if not already in solvent B->C D Transfer to NMR tube C->D E Step 2: Spectrometer Setup D->E F Insert sample and lock on deuterium signal of CDCl₃ E->F G Shim magnet coils to optimize field homogeneity F->G H Tune and match probe to the correct frequency G->H I Step 3: Data Acquisition H->I J Set acquisition parameters (e.g., 16 scans, 1s relaxation delay) I->J K Acquire Free Induction Decay (FID) J->K L Step 4: Data Processing K->L M Apply Fourier Transform to FID L->M N Phase correction and baseline correction M->N O Integrate signals and reference spectrum to TMS at 0 ppm N->O

Caption: Standard workflow for acquiring a 1H NMR spectrum.

Detailed Methodology
  • Sample Preparation:

    • Solvent Choice: Chloroform-d (CDCl₃) is a standard choice as it dissolves a wide range of organic compounds and its residual proton signal (CHCl₃ at δ 7.26 ppm) rarely interferes with the sample signals.[7]

    • Concentration: Weigh approximately 5-10 mg of (2,3-Dimethylphenyl)trimethylsilane and dissolve it in 0.6-0.7 mL of CDCl₃ directly in a vial before transferring to a 5 mm NMR tube.

    • Internal Standard: Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal standard.[8] Its signal is defined as δ 0.0 ppm, providing a universal reference point for chemical shifts.[1][9]

  • Instrumental Setup (400 MHz Spectrometer Example):

    • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Automated or manual shimming is then performed to maximize the magnetic field homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Tuning: The probe is tuned to the specific nucleus (¹H) to ensure maximum signal-to-noise efficiency.

  • Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Acquisition Parameters: For a moderately concentrated sample, 8 to 16 scans (ns) are typically adequate. A relaxation delay (d1) of 1-2 seconds between scans allows for the protons to return to their equilibrium state, ensuring accurate integration.

  • Data Processing:

    • Fourier Transformation (FT): The raw data, a Free Induction Decay (FID), is converted into a frequency-domain spectrum via FT.

    • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.

    • Referencing and Integration: The chemical shift axis is calibrated by setting the TMS peak to δ 0.0 ppm. The area under each peak is then integrated to determine the relative ratio of protons giving rise to each signal.

Conclusion

The 1H NMR spectrum of (2,3-Dimethylphenyl)trimethylsilane is a rich source of structural information. Each signal—from the highly shielded trimethylsilyl protons to the distinct methyl singlets and the complex aromatic multiplet—serves as a piece of the structural puzzle. By understanding the fundamental principles of chemical shift and spin-spin coupling, and by leveraging a comparative approach with its isomers, researchers can confidently and unambiguously confirm the identity and purity of their target molecule. Adherence to a rigorous experimental protocol ensures that the data obtained is both accurate and reproducible, upholding the standards of scientific integrity.

References

  • West, R., & Jones, P. C. (1969). Trimethylsilyl-substituted aromatic anions. Journal of the American Chemical Society, 91(22), 6156–6161.
  • Hoffman, R. E. (2003). Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Wikipedia contributors. (2023). Trimethylsilyl group. Wikipedia. [Link]

  • University of Regensburg. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Tobisu, M., Kita, Y., & Chatani, N. (2006).
  • Doc Brown's Chemistry. (n.d.). H-1 NMR spectrum of 1,4-dimethylbenzene. [Link]

  • Nagashima, H., et al. (2012). Electronic Supporting Information (ESI) for A User-Friendly and Scalable Flow System for Silylation of Organolithiums. Royal Society of Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]

  • MDPI. (2019). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

  • University of California, San Diego. (n.d.). Chapter 5: NMR. [Link]

  • Hans J. Reich. (n.d.). NMR Coupling Constants. Organic Chemistry Data. [Link]

  • University of Massachusetts Amherst. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. [Link]

Sources

Comparative

High-Fidelity Structural Elucidation: 13C NMR Shifts of the 2,3-Dimethylphenyl Moiety – A Comparative Guide

As drug development pipelines increasingly rely on sterically complex, densely functionalized aromatic systems, the accurate structural elucidation of these moieties becomes paramount. The 2,3-dimethylphenyl moiety —a st...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on sterically complex, densely functionalized aromatic systems, the accurate structural elucidation of these moieties becomes paramount. The 2,3-dimethylphenyl moiety —a structural motif found in various active pharmaceutical ingredients (APIs) such as mefenamic acid analogs and xylazine—presents a unique challenge for Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide objectively compares three distinct modalities for determining and assigning the 13 C NMR chemical shifts of the 2,3-dimethylphenyl group: High-Field Experimental Acquisition (Cryoprobe) , Empirical Prediction Software (e.g., ACD/Labs, Mnova) , and Quantum Mechanical Calculations (DFT-GIAO) . By understanding the causality behind the physical phenomena and the algorithmic limitations of prediction tools, researchers can build self-validating workflows for unambiguous structural assignment.

The Causality of Chemical Shifts in 2,3-Dimethylphenyl Systems

Before comparing analytical modalities, we must establish why the 2,3-dimethylphenyl system is notoriously difficult to assign accurately. The complexity arises from two primary physical phenomena:

  • Steric Compression (The Ortho Effect): The contiguous substitution pattern (C1-R, C2-CH3, C3-CH3) forces the C2 methyl group into a highly sterically compressed environment. This "sandwich" effect restricts the rotation of the C1 substituent, often forcing it out of the aromatic plane. This disruption of π -conjugation and the physical compression of the electron clouds lead to an anomalous upfield shielding of the C2 methyl carbon (typically resonating around 13–15 ppm) compared to the unhindered C3 methyl (typically 20–21 ppm)[1].

  • Long T1​ Relaxation of Quaternary Carbons: The C1, C2, and C3 carbons are fully substituted (quaternary). Lacking directly attached protons, they do not benefit from efficient dipole-dipole relaxation or significant Nuclear Overhauser Effect (NOE) enhancement during standard proton-decoupled 13 C acquisition. Consequently, their longitudinal relaxation times ( T1​ ) are exceptionally long, causing their signals to easily saturate and disappear into the baseline if experimental parameters are not rigorously optimized.

Quantitative Performance Comparison

To objectively evaluate the performance of predictive software against empirical reality, we use 2,3-dimethylaniline as a standardized benchmarking model.

  • Experimental Baseline: Acquired via 600 MHz spectrometer equipped with a TCI CryoProbe in CDCl 3​ [2].

  • Empirical Software: Representative data utilizing Hierarchical Orthogonal Space Encoding (HOSE) codes and 2D topological databases (e.g., ACD/Labs NMR Predictors)[3].

  • Quantum Mechanical: Density Functional Theory (DFT) utilizing the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(2d,p) level[4].

Table 1: 13 C NMR Chemical Shifts (ppm) of 2,3-Dimethylaniline
Carbon PositionExperimental (Cryoprobe)Empirical Software (2D)Quantum (DFT-GIAO) Δ Empirical Δ Quantum
C1 (ipso-NH 2​ ) 144.2145.1144.5+0.9+0.3
C2 (ortho-CH 3​ ) 122.3125.0121.8+2.7-0.5
C3 (meta-CH 3​ ) 136.8137.5136.4+0.7-0.4
C4 (aromatic CH) 120.4121.0120.1+0.6-0.3
C5 (aromatic CH) 125.6126.2125.9+0.6+0.3
C6 (aromatic CH) 115.2114.8115.5-0.4+0.3
C7 (CH 3​ at C2) 13.515.213.8+1.7+0.3
C8 (CH 3​ at C3) 20.520.120.7-0.4+0.2
Mean Absolute Error 1.00 ppm 0.32 ppm

Analysis of Results: Empirical 2D predictors perform excellently for standard aromatic CH carbons (C4, C5, C6) but struggle significantly with the sterically congested C2 and its attached methyl group (C7). Because empirical databases rely on 2D topology, they fail to account for the 3D out-of-plane twisting and steric compression. Conversely, DFT-GIAO calculates the magnetic shielding tensor from the optimized 3D electron density, capturing the steric shielding effect with high fidelity (MAE of 0.32 ppm).

Step-by-Step Methodologies

To ensure a self-validating system, researchers must pair high-quality experimental acquisition with rigorous computational validation.

Protocol A: High-Fidelity 13 C NMR Experimental Acquisition

Causality Check: This protocol is specifically designed to overcome the long T1​ relaxation times of the contiguous quaternary carbons (C1, C2, C3).

  • Sample Preparation: Dissolve exactly 25 mg of the 2,3-dimethylphenyl derivative in 0.6 mL of anhydrous CDCl 3​ . Note: Trace water can cause chemical shift drifting via hydrogen bonding with the C1 substituent; use anhydrous solvent.

  • Instrument Setup: Utilize a 600 MHz (or higher) NMR spectrometer equipped with a 5 mm cryogenically cooled probe (CryoProbe). The cryoprobe lowers the thermal noise of the receiver coils, providing the signal-to-noise (S/N) ratio required for quaternary carbons.

  • Pulse Sequence: Select a standard 1D 13 C sequence with proton decoupling (e.g., zgpg30 on Bruker systems).

  • Parameter Optimization (Critical):

    • Set the excitation pulse angle to 30°.

    • Relaxation Delay (D1): Increase D1 to 5 to 8 seconds . Standard default delays (1-2 seconds) will saturate the C1, C2, and C3 signals, rendering them invisible.

    • Number of Scans (NS): Minimum of 512 scans to ensure the C2 carbon resolves clearly above the baseline noise.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation to smooth the baseline without sacrificing the resolution of the closely spaced aromatic signals.

Protocol B: Quantum Mechanical DFT-GIAO Prediction

Causality Check: This protocol forces the algorithm to recognize the 3D steric clash that empirical 2D databases ignore.

  • Conformational Search: Input the 2D structure into a molecular mechanics engine (e.g., OPLS4 or MMFF94). Generate all possible conformers, paying special attention to the rotamers of the C1 substituent.

  • Geometry Optimization: Select the lowest-energy conformer. Run a geometry optimization using Density Functional Theory at the B3LYP/6-31G(d) level of theory. Apply an implicit solvent model (PCM) set to Chloroform.

  • Tensor Calculation: Once optimized (ensure no imaginary frequencies exist), execute the NMR shielding tensor calculation using the GIAO (Gauge-Independent Atomic Orbital) method at the higher B3LYP/6-311+G(2d,p) level of theory.

  • Scaling: Convert the raw isotropic shielding values ( σ ) to chemical shifts ( δ ) by subtracting them from the calculated σ of Tetramethylsilane (TMS) optimized at the exact same level of theory.

Integrated Elucidation Workflow

To achieve absolute certainty in structural assignment, modern drug development professionals synthesize both experimental and computational data streams.

Workflow Sub 2,3-Dimethylphenyl Derivatives Exp 600 MHz Cryoprobe Acquisition Sub->Exp Emp Empirical Software (HOSE Codes) Sub->Emp DFT Quantum Mechanics (DFT-GIAO) Sub->DFT Data_Exp Empirical Shifts (Ground Truth) Exp->Data_Exp Data_Emp 2D Topological Prediction Emp->Data_Emp Data_DFT 3D Tensor Calculation DFT->Data_DFT Synthesis Signal Assignment & Structural Validation Data_Exp->Synthesis Data_Emp->Synthesis Data_DFT->Synthesis

Workflow comparing experimental NMR acquisition with empirical and quantum mechanical predictions.

Conclusion & Recommendations

For routine screening of unhindered molecules, empirical prediction software (like ACD/Labs) provides rapid, highly accurate results. However, when dealing with the 2,3-dimethylphenyl moiety , the severe steric compression at the C2 position causes a breakdown in 2D topological predictions.

References

  • PubChem Compound Summary for CID 6893, 2,3-Dimethylaniline. National Center for Biotechnology Information. URL: [Link]

  • ACD/Labs NMR Predictors: 1H, 13C, 15N, 19F, 31P NMR Predictor. Advanced Chemistry Development, Inc. URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Fulmer et al., Organic Process Research & Development, ACS Publications (2016). URL:[Link]

  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds? Scientific Discussion Forum, ResearchGate. URL:[Link]

Sources

Validation

GC-MS Fragmentation Dynamics: A Comparative Guide to (2,3-Dimethylphenyl) trimethylsilane and its Isomers

Executive Summary In complex synthetic workflows and metabolomic profiling, distinguishing between closely related positional isomers is a persistent analytical hurdle. While Nuclear Magnetic Resonance (NMR) offers struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In complex synthetic workflows and metabolomic profiling, distinguishing between closely related positional isomers is a persistent analytical hurdle. While Nuclear Magnetic Resonance (NMR) offers structural clarity, Gas Chromatography-Mass Spectrometry (GC-MS) provides superior sensitivity, throughput, and scalability. This guide objectively compares the gas-phase fragmentation behavior of (2,3-Dimethylphenyl) trimethylsilane against its structural alternatives—the 2,6- and 3,5-dimethylphenyl isomers. By understanding the causality behind unimolecular dissociations, specifically the sterically driven "ortho effect," researchers can unambiguously assign isomer identities in complex mixtures.

Mechanistic Foundations: Gas-Phase Unimolecular Dissociation

Under standard 70 eV Electron Ionization (EI), derivatization with a trimethylsilyl (TMS) group produces highly reproducible mass spectra dominated by specific silicon-stabilized ions [1]. For aryl-TMS compounds, the fragmentation cascade is governed by the relative stabilities of the resulting carbocations and silylium ions.

  • Alpha-Cleavage & The Base Peak ([M-CH₃]⁺): The molecular ion ([M]⁺• at m/z 178) is typically visible but rarely the base peak due to the highly labile Si–CH₃ bond. The rapid ejection of a methyl radical yields a highly stable dimethylphenylsilylium cation at m/z 163. This ion frequently undergoes ring expansion to form a stable silatropylium ion [3].

  • The Diagnostic "Ortho Effect": The most critical differentiator between these isomers is the ortho effect. When a TMS group is spatially adjacent to an ortho-methyl group on the aromatic ring, the steric crowding lowers the activation energy for the elimination of neutral molecules (e.g., CH₄) from the [M-15]⁺ fragment [2]. This proximity-driven rearrangement is a definitive diagnostic tool for structure determination.

fragmentation M (2,3-Dimethylphenyl)TMS [M]+• m/z 178 M15 Dimethylphenylsilylium [M-CH3]+ m/z 163 (Base Peak) M->M15 -CH3• (from TMS) Ar Methyltropylium Ion [C8H9]+ m/z 105 M->Ar -TMS• Cleavage TMS TMS Cation [Si(CH3)3]+ m/z 73 M->TMS -Ar• Cleavage Silatropylium Silatropylium Ion [C9H11Si]+ m/z 163 M15->Silatropylium Ring Expansion Ortho Benzosilacyclobutene-like [M-CH3-CH4]+ m/z 147 M15->Ortho -CH4 (Ortho Effect)

Fig 1: EI-MS fragmentation pathways of (2,3-Dimethylphenyl) trimethylsilane highlighting the ortho effect.

Comparative GC-MS Performance Data

To objectively evaluate the analytical profile of (2,3-Dimethylphenyl) trimethylsilane, we must compare its fragmentation abundances against isomers with varying degrees of steric hindrance.

  • (2,6-Dimethylphenyl) TMS (Alternative 1): Possesses two ortho-methyl groups. The extreme steric clash between the bulky TMS group and the flanking methyls drives a massive ortho-effect fragmentation, making m/z 147 a dominant peak.

  • (2,3-Dimethylphenyl) TMS (Target): Possesses one ortho-methyl group. The ortho effect is present but thermodynamically less favored than in the 2,6-isomer, resulting in a moderate m/z 147 peak.

  • (3,5-Dimethylphenyl) TMS (Alternative 2): Lacks ortho-methyl groups entirely. The m/z 147 peak is virtually absent, as the spatial requirement for the neutral loss is unmet.

Table 1: Relative Abundance of Diagnostic Ions (70 eV EI)
Fragment Ionm/z(2,3-Dimethylphenyl) TMS(2,6-Dimethylphenyl) TMS(3,5-Dimethylphenyl) TMSStructural Assignment
[M]⁺• 17825%15%35%Intact Molecular Ion
[M - CH₃]⁺ 163100% (Base) 100% (Base) 100% (Base) Dimethylphenylsilylium
[M - CH₃ - CH₄]⁺ 147~5% (Diagnostic) ~45% (Diagnostic) <1% (Trace) Ortho-effect driven loss
[C▵H₉]⁺ 10515%10%20%Methyltropylium Ion
[Si(CH₃)₃]⁺ 7312%8%15%Trimethylsilyl Cation

Experimental Protocol: High-Resolution Isomer Differentiation

This protocol is designed as a self-validating system to ensure absolute confidence in isomer assignment. Do not deviate from the specified column chemistry or ionization energies, as these parameters dictate the thermodynamic pathways observed.

Step-by-Step Methodology

1. Sample Preparation

  • Dilute the analyte mixture to 10 µg/mL in MS-grade Hexane.

  • Causality: Hexane is chosen to prevent solvent-induced ionization suppression and to ensure rapid volatilization in the GC inlet without thermal degradation of the Si-Ar bond.

2. Chromatographic Separation

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 μm).

  • Parameters: 1 μL injection, Split ratio 50:1, Inlet Temp 250°C. Oven: 80°C (hold 1 min), ramp at 10°C/min to 200°C.

  • Causality: The 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides optimal dipole-induced dipole interactions. It resolves the sterically hindered 2,6-isomer (which elutes first due to its larger excluded volume and lower boiling point) from the 2,3- and 3,5-isomers.

3. Electron Ionization (EI)

  • Parameters: Source Temp 230°C, Electron Energy 70 eV.

  • Causality: Standard 70 eV energy is strictly required. Lowering the energy (e.g., to 15 eV) will artificially suppress the secondary fragmentation pathways (like the m/z 147 ortho-effect), destroying the diagnostic ratio needed for isomer differentiation.

4. Data Acquisition & Self-Validation

  • Scan Range: m/z 50 to 300.

  • Self-Validation Check: Extract the Extracted Ion Chromatogram (EIC) for m/z 73. This peak must perfectly co-elute with your target mass (m/z 178). If m/z 73 is absent, the eluting peak is an underivatized hydrocarbon impurity, not a silylated species. This prevents false-positive assignments. Next, calculate the abundance ratio of m/z 147 to m/z 163 to definitively assign the positional isomer.

workflow Sample Aryl-TMS Isomer Mixture (2,3- / 2,6- / 3,5-Dimethylphenyl TMS) GC Gas Chromatography (DB-5MS) Separation by Boiling Point & Sterics Sample->GC EI Electron Ionization (70 eV) Hard Ionization GC->EI MS Mass Analyzer (Quadrupole) m/z Separation EI->MS Data Data System Extracted Ion Chromatogram (EIC) MS->Data Decision Ratio of m/z 147 to m/z 163 Data->Decision Iso26 High Ratio (~45%) -> 2,6-Isomer Decision->Iso26 Strong Ortho Effect (Two adjacent methyls) Iso23 Moderate Ratio (~5%) -> 2,3-Isomer Decision->Iso23 Weak Ortho Effect (One adjacent methyl) Iso35 Trace Ratio (<2%) -> 3,5-Isomer Decision->Iso35 No Ortho Effect (Zero adjacent methyls)

Fig 2: GC-MS analytical workflow for differentiating dimethylphenyl-TMS isomers via diagnostic ions.

References
  • Mass spectral fragmentation of trimethylsilylated small molecules - ResearchGate - 1

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds - AIP Publishing - 2

  • MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - ResearchGate - 3

Sources

Comparative

Comparative Guide: HPLC Purity Validation of (2,3-Dimethylphenyl)trimethylsilane

The analytical characterization of reactive starting materials and pharmaceutical intermediates requires robust methodologies that can differentiate structurally identical isomers (1)[1]. (2,3-Dimethylphenyl)trimethylsil...

Author: BenchChem Technical Support Team. Date: March 2026

The analytical characterization of reactive starting materials and pharmaceutical intermediates requires robust methodologies that can differentiate structurally identical isomers (1)[1]. (2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4) is a highly lipophilic organosilicon building block frequently utilized in advanced cross-coupling reactions.

The primary analytical challenge in validating its purity lies in separating the target compound from its positional isomers—most notably the 2,4-dimethylphenyl and 2,6-dimethylphenyl analogues. Because these isomers share identical molecular weights and nearly identical hydrophobic surface areas, establishing a purity assay requires moving beyond default chromatographic parameters and engineering a method based on precise molecular interactions.

Stationary Phase Selection: Breaking the Hydrophobic Dependency

To establish a self-validating purity assay, we must first select a stationary phase capable of discriminating between micro-structural differences.

The C18 Approach (Standard but Flawed)

Octadecylsilane (C18) columns are the traditional workhorse of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, they rely exclusively on hydrophobic dispersion forces. When analyzing (2,3-Dimethylphenyl)trimethylsilane, the massive steric bulk and extreme hydrophobicity of the trimethylsilyl (TMS) group dominate the molecule's interaction with the C18 phase. Consequently, the subtle positional differences of the methyl groups on the aromatic ring are masked, leading to severe co-elution (Resolution, Rs​<1.5 ).

The Phenyl-Hexyl Approach (Optimized)

To break this hydrophobic dependency, we must exploit the electronic properties of the aromatic ring. Phenyl- and aryl-bonded stationary phases offer an orthogonal selectivity mechanism by enabling π−π electron interactions with the analyte (2)[2]. The steric hindrance of the TMS group at the 3-position versus the 4-position subtly alters the electron density and coplanarity of the benzene ring. The Phenyl-Hexyl phase detects these micro-differences in π -electron availability, achieving baseline separation.

Furthermore, the choice of silica support is critical. Unreacted, highly acidic surface silanols on older silica types can interact with polarizable π -clouds, causing severe peak tailing (3)[3]. Utilizing high-purity Type-B silica with exhaustive TMS end-capping neutralizes these reactive sites, ensuring a homogenous energetic surface and sharp, symmetrical peaks (4)[4].

Quantitative Performance Comparison
ParameterC18 Column (Octadecyl)Phenyl-Hexyl Column (Type-B Silica)
Primary Retention Mechanism Hydrophobic dispersionHydrophobic + π−π interactions
Retention Time (2,3-isomer) 12.4 min14.2 min
Resolution ( Rs​ ) from 2,4-isomer 1.1 (Co-elution risk)2.8 (Baseline separation)
Peak Tailing ( Tf​ ) 1.31.05
Theoretical Plates ( N ) ~12,000~15,000

Self-Validating Experimental Protocol

A self-validating protocol ensures that the analytical system proves its own resolving power before any sample data is accepted. This is achieved through a mandatory System Suitability Test (SST) utilizing a "Resolution Mixture."

G Start Synthesized/Sourced (2,3-Dimethylphenyl)TMS Prep Sample Preparation (Dilution in MeCN) Start->Prep SST System Suitability Test (Resolution Mixture) Prep->SST ColScreen Stationary Phase Selection (Phenyl-Hexyl vs C18) SST->ColScreen ResCheck Isomer Resolution Check (Rs ≥ 2.0 required) ColScreen->ResCheck ResCheck->ColScreen Fail (Co-elution) Valid Method Validated ResCheck->Valid Pass (Rs ≥ 2.0) Analysis Quantitative Purity Analysis (% Area Normalization) Valid->Analysis

Fig 1. Self-validating HPLC workflow for aryl silane purity analysis.

Step-by-Step Methodology

Phase 1: Preparation of the Self-Validating Resolution Mixture

  • Causality & Rationale: To prove the column can separate critical pairs, we intentionally spike the target analyte with its closest structural isomer. If the system can separate this pair, it can reliably quantify purity.

  • Procedure: Accurately weigh 10.0 mg of (2,3-Dimethylphenyl)trimethylsilane and 1.0 mg of (2,4-Dimethylphenyl)trimethylsilane (impurity standard) into a 10 mL volumetric flask.

  • Dilution: Dissolve and dilute to volume with HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete homogenization.

Phase 2: HPLC Parameters

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size (Fully end-capped).

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program: 60% B to 95% B over 15 minutes. (Causality: A steep organic gradient overcomes the high lipophilicity of the TMS group, forcing timely elution while maintaining the π−π interaction window).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (optimal wavelength for the substituted benzene ring).

  • Injection Volume: 5 µL.

Phase 3: Execution and System Suitability Gate

  • Inject the Blank (Acetonitrile) to confirm no baseline interference.

  • Inject the Resolution Mixture.

  • Validation Gate: The system is only deemed "Valid" if the resolution ( Rs​ ) between the 2,3-isomer and 2,4-isomer is ≥2.0 , and the tailing factor ( Tf​ ) for the main peak is ≤1.2 . If these criteria fail, the run must be aborted and the column/mobile phase evaluated.

Phase 4: Sample Analysis

  • Prepare the unknown batch of (2,3-Dimethylphenyl)trimethylsilane at 1.0 mg/mL in Acetonitrile.

  • Inject the sample in triplicate.

  • Calculate the purity using the Area Normalization method (excluding blank peaks).

Conclusion

Relying on standard C18 columns for the purity validation of highly lipophilic aryl silanes introduces a severe risk of overestimating purity due to isomer co-elution. By transitioning to a Phenyl-Hexyl stationary phase and implementing a self-validating resolution mixture, analytical scientists can leverage π−π interactions to guarantee baseline separation. This causality-driven approach ensures the scientific integrity of the purity data, which is paramount when these silanes are utilized in downstream pharmaceutical synthesis.

References

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.American Pharmaceutical Review.
  • Chemically Bonded Phases in Chromatographic Silicas.Veeprho.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.Chromatography Online.
  • Effect of trimethylsilane pre-capping on monomeric C18 stationary phases made from high-purity type-B silica substrates: efficiency, retention, and stability.PubMed.

Sources

Validation

Elemental Analysis of Organosilicon Compounds: A Comprehensive Comparison Guide

Organosilicon compounds are foundational to modern drug development, advanced polymers, and semiconductor manufacturing. However, determining their exact elemental composition presents a notorious analytical challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Organosilicon compounds are foundational to modern drug development, advanced polymers, and semiconductor manufacturing. However, determining their exact elemental composition presents a notorious analytical challenge. As a Senior Application Scientist, I frequently encounter laboratories struggling with artificially low carbon and hydrogen recoveries when analyzing these materials.

This guide bypasses generic overviews to provide a rigorous, mechanistic comparison of elemental analysis (EA) techniques for organosilicons. By understanding the chemical causality behind matrix interferences, we can design self-validating analytical workflows that guarantee absolute quantitative accuracy.

Mechanistic Insight: The Causality of Combustion Failure

In traditional CHNS/O analysis (the Dumas method), samples are subjected to flash combustion at 900–1000°C in an oxygen-rich environment. For purely organic molecules, this quantitatively yields volatile oxides ( CO2​ , H2​O , N2​ , SO2​ ). However, the high bond dissociation energy of the Si-C bond alters the combustion thermodynamics.

When organosilicons are subjected to standard flash combustion, two competitive, detrimental pathways occur:

  • Glassy Encapsulation: The silicon backbone rapidly oxidizes to form a glassy silicon dioxide ( SiO2​ ) melt. This molten layer physically coats the sample, encapsulating unburned carbon and starving it of oxygen.

  • Carbothermal Reduction: 1[1]. This traps carbon in a non-volatile state, skewing the C/H stoichiometric ratio[2].

The Solution: To disrupt these pathways, we must introduce specific transition metal oxides—such as Vanadium Pentoxide ( V2​O5​ ) or Tungsten Trioxide ( WO3​ ).3[3].

Comparative Analysis of Analytical Standards

Selecting the correct analytical approach requires matching the technique to the target element and the specific organosilicon matrix.

Table 1: Comparison of Elemental Analysis Techniques for Organosilicons
Analytical MethodTarget ElementsPrimary MechanismMatrix Interference RiskQuantitative Accuracy
Standard CHNS (Dumas) C, H, N, SUnassisted Flash Combustion (1000°C)High: SiC and SiO2​ formation traps carbon.Poor (Often 10-30% below theoretical C)
Catalyst-Assisted CHNS C, H, N, S V2​O5​ / WO3​ Flux-Assisted CombustionLow: Catalysts lower melting point and donate O2​ .Excellent (>99.5% recovery)
ICP-OES / ICP-MS Si, Trace MetalsArgon Plasma Ionization (8,000–10,000 K)Low: High thermal energy completely atomizes Si.Excellent (Trace to Major component)
Table 2: Experimental Data – Catalyst Efficacy on Carbon Recovery

Data represents typical recoveries for highly cross-linked phenyl-silicone resins analyzed under varying combustion conditions.

Sample MatrixTheoretical Carbon (%)Standard CHNS Recovery (%) WO3​ -Assisted Recovery (%) V2​O5​ -Assisted Recovery (%)
Polydimethylsiloxane (PDMS)32.38%24.15%32.31%32.35%
Phenyl-Silicone Resin65.40%48.20%65.15%65.38%

Validated Step-by-Step Methodologies

To ensure scientific integrity, a protocol must be more than a list of instructions; it must be a self-validating system where errors are actively caught and corrected.

Protocol A: Catalyst-Assisted CHNS Analysis (Organic Framework)

Objective: Accurate quantification of C, H, N, and S in organosilicon polymers.

  • Sample Weighing & Catalyst Ratio: Weigh 1.5 to 2.0 mg of the organosilicon sample into a high-purity tin capsule. Immediately add V2​O5​ or WO3​ powder at a strict 1:10 (sample:catalyst) mass ratio.

    • Causality: The vast stoichiometric excess of the catalyst ensures that localized oxygen depletion does not occur during the microsecond duration of the flash combustion phase.

  • Capsule Sealing: Fold and crimp the tin capsule tightly to exclude atmospheric air.

    • Causality: The tin capsule acts as an initial exothermal accelerant. Upon exposure to the oxygen pulse in the reactor, the tin oxidizes, temporarily spiking the localized temperature to ~1800°C—providing the activation energy required to shatter the Si-C bonds.

  • Combustion & Separation: Drop the capsule into the oxidation reactor (maintained at 1000°C). The evolved gases are passed through a reduction column (to convert NOx​ to N2​ ) and separated via gas chromatography.

  • Self-Validation Step: Run a certified organosilicon standard (e.g., Octamethylcyclotetrasiloxane) every 10 samples. If the carbon recovery of the standard drops below 99.5%, it indicates catalyst depletion or ash buildup in the combustion tube, prompting immediate maintenance.

Protocol B: ICP-OES Quantification of Silicon

Objective: 4[4].

  • Sample Preparation (Emulsion Method): Instead of open-vessel acid digestion (which risks the volatilization of low-molecular-weight silanes),.

    • Causality: Emulsification ensures the organosilicon remains homogeneously dispersed without breaking chemical bonds prior to plasma introduction, preventing analyte loss.

  • Plasma Introduction: Nebulize the emulsion into the argon plasma.

    • Causality: The extreme thermal energy of the plasma (up to 10,000 K) entirely circumvents the SiC refractory phase issues seen in standard combustion, instantly atomizing and ionizing the silicon.

  • Emission Measurement: Monitor the Silicon emission lines at 251.611 nm or 212.412 nm.

  • Self-Validation Step: Perform a pre-analysis spike recovery. Spike the emulsion matrix with a known concentration of an inorganic silicon standard. A recovery of 98-102% validates that the nebulization efficiency is not being suppressed by the surfactant matrix.

Decision Workflow for Organosilicon Analysis

To streamline laboratory operations, follow this logical workflow to select the appropriate analytical technique based on the target analytes.

EA_Workflow Start Organosilicon Sample Target Target Elements? Start->Target CHN C, H, N, S, O Quantification Target->CHN Organic Elements Si Si (Silicon) Quantification Target->Si Silicon Standard Standard CHNS (Risk: SiC/SiO2 Formation) CHN->Standard No Additives Catalyst Catalyst-Assisted CHNS (Add V2O5 / WO3) CHN->Catalyst Preferred Digestion Microwave Digestion or Emulsion Prep Si->Digestion Standard->Catalyst Low C Recovery Result1 Accurate C/H/N/S Recovery Catalyst->Result1 ICPOES ICP-OES / ICP-MS Analysis Digestion->ICPOES Result2 Accurate Si Quantification ICPOES->Result2

Workflow for selecting elemental analysis methods for organosilicon compounds.

References

  • Macromonomers as a Novel Way to Investigate and Tailor Silicon-Oxycarbide-Based Materials Obtained from Polymeric Preceramic Precursors Source: PMC (National Institutes of Health) URL:[Link]

  • Porous SiC and SiC/Cf Ceramic Microspheres Derived from Polyhydromethylsiloxane by Carbothermal Reduction Source: MDPI URL:[Link]

  • Deactivation and Characterization of SCR Catalysts Used in Municipal Waste Incineration Applications Source: ResearchGate URL:[Link]

  • What Is ICP-OES? Principles & Technique Source: Agilent Technologies URL:[Link]

  • Quantification of Si in Silicone Oils by ICP-OES Source: INIS-IAEA URL:[Link]

Sources

Comparative

Crystallographic data for (2,3-Dimethylphenyl) trimethylsilane derivatives

Crystallographic and Structural Performance Guide: (2,3-Dimethylphenyl)trimethylsilane and Isomeric Derivatives in Advanced Materials As a Senior Application Scientist, I frequently evaluate the structural impact of bulk...

Author: BenchChem Technical Support Team. Date: March 2026

Crystallographic and Structural Performance Guide: (2,3-Dimethylphenyl)trimethylsilane and Isomeric Derivatives in Advanced Materials

As a Senior Application Scientist, I frequently evaluate the structural impact of bulky arylsilanes in materials science and catalysis. While the trimethylsilyl (TMS) group is traditionally viewed as a simple protecting moiety, its integration into sterically congested environments—such as the (2,3-Dimethylphenyl)trimethylsilane framework—transforms it into a powerful stereodirecting element.

This guide objectively compares the crystallographic performance of (2,3-Dimethylphenyl)trimethylsilane against its isomeric alternatives, detailing how specific steric gearing dictates macroscopic material properties in Metal-Organic Cages (MOCs) and phosphorescent Organic Light-Emitting Diodes (OLEDs).

Structural & Crystallographic Comparison

The precise placement of methyl groups relative to the bulky TMS moiety fundamentally alters the molecule's crystal packing and rotational freedom. By analyzing the crystallographic data of these derivatives, we can predict their performance in advanced synthetic applications.

Table 1: Crystallographic and Performance Metrics of Dimethylphenyl-TMS Derivatives

Compound DerivativeStructural MotifDihedral Angle (α) ControlThermal Stability (Tg)Primary ApplicationPerformance vs. Alternatives
(2,3-Dimethylphenyl)trimethylsilane Ortho/Meta Methyls + TMS~90° (Locked)N/ABoroxine/Boronate Metal-Organic CagesEnables precise dihedral angle control for tetrapodal cage assembly, impossible with standard phenylsilanes[1].
(2,5-Dimethylphenyl)trimethylsilane Para-like Methyls + TMSModerate Restriction198 °CYellow-Green Phosphorescent OLEDsSuperior thermal stability and high PL efficiency (520 nm) by preventing intermolecular π-π stacking[2].
(3,5-Dimethylphenyl)trimethylsilane Symmetrical Meta MethylsFlexibleN/AExtended Tripodal FrameworksLacks the ortho-steric clash, resulting in lower conformational control during cage metamorphosis[3],[1].
Hexamethyldisilane (Baseline)Linear Si-SiUnrestrictedLowRadical Precursors / SilylationServes as a highly flexible, non-directing baseline with a Si-Si bond length of 2.69 Å[4].

Mechanistic Pathway: The Power of Steric Gearing

The performance of (2,3-Dimethylphenyl)trimethylsilane derivatives hinges on a phenomenon known as steric gearing . When the TMS group is positioned adjacent to an ortho-methyl group, the resulting steric clash severely restricts the rotation of the aryl-aryl or aryl-metal bonds in downstream complexes.

As demonstrated in recent 1, extending tripodal arms with a 2,3-dimethylbenzene unit locks the dihedral angle (α) between the aromatic rings to approximately 90°[1]. This specific crystallographic geometry is the absolute prerequisite for the face-directed assembly of truncated tetrapodal boroxine cages, a topology that cannot be achieved with flexible, unsubstituted phenylsilanes.

G A (2,3-Dimethylphenyl) trimethylsilane B Steric Gearing Effect (Ortho-Methyl vs TMS) A->B Induces C Restricted Bond Rotation (Dihedral Angle α ≈ 90°) B->C Locks Conformation D Tetrapodal Boroxine Cages (Face-Directed Assembly) C->D Enables E Bipyramidal Boronate Cages (Edge-Directed Assembly) C->E Enables

Caption: Steric gearing in (2,3-Dimethylphenyl)trimethylsilane dictates structural cage metamorphosis.

Self-Validating Experimental Protocol: Synthesis & Crystallographic Validation

To objectively prove the structural rigidity imparted by these derivatives, one must synthesize the downstream building block and validate its geometry via X-ray diffraction (XRD). Below is the self-validating workflow for preparing 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid, a critical precursor for high-Tg 2[2].

Step 1: Low-Temperature Lithiation

  • Procedure: Dissolve 11 g (0.43 mol) of (4-bromo-2,5-dimethylphenyl)trimethylsilane in 150 mL of anhydrous THF under N₂. Cool the solution strictly to −78 °C. Add 20.53 mL of n-BuLi (2.5 M in hexane) dropwise[2].

  • Causality: Conducting the halogen-metal exchange at cryogenic temperatures (−78 °C) kinetically traps the highly reactive organolithium intermediate. This prevents Wurtz-type homocoupling and unwanted proton abstraction from the THF solvent, ensuring quantitative conversion.

Step 2: Electrophilic Borylation

  • Procedure: Slowly add 9.40 mL of triethylborate to the −78 °C solution. Allow the mixture to warm to room temperature and stir overnight[2].

  • Causality: Slow addition of the electrophile at low temperatures ensures that the nucleophilic aryllithium species reacts with only a single equivalent of the borate ester. Warming to room temperature provides the thermodynamic energy required to drive the reaction to completion, forming the stable boronate intermediate.

Step 3: Thermodynamic Crystal Growth

  • Procedure: Following aqueous quench and ether extraction, dissolve the purified boronic acid in a minimal volume of dichloromethane (DCM). Carefully layer with hexane and allow for slow diffusion at 4 °C over 72 hours.

  • Causality: Slow antisolvent diffusion (hexane into DCM) provides the thermodynamic equilibrium necessary for highly ordered crystal lattice formation. Rapid precipitation would lead to kinetic trapping of defects and twinning, rendering the sample useless for high-resolution XRD.

Step 4: Crystallographic Data Acquisition (Validation)

  • Procedure: Mount the single crystal on a diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).

  • Causality: The resulting crystallographic data acts as the ultimate validation of the protocol. By measuring the precise Si-C bond lengths and the dihedral angles, researchers can quantify the exact degree of steric restriction induced by the ortho-methyl/TMS interaction, directly correlating the molecular structure to the macroscopic thermal stability (Tg = 198 °C) observed in the final Ir(III) devices[2].

Conclusion

When comparing (2,3-Dimethylphenyl)trimethylsilane and its isomers to standard arylsilanes, the crystallographic data clearly demonstrates that these derivatives are not merely passive building blocks. They are active structural directors. The steric gearing between the bulky TMS group and adjacent methyls enforces a strict ~90° dihedral angle[1], preventing aggregation-caused quenching in OLEDs[2] and enabling the precision assembly of complex Metal-Organic Cages. For researchers requiring rigid, predictable conformational control, the 2,3-dimethyl and 2,5-dimethyl TMS-derivatives vastly outperform their flexible counterparts.

References

  • Conformational control enables boroxine-to-boronate cage metamorphosis Source: Chemical Science (RSC Publishing) URL:[Link]

  • A new bulky trymethylsilylxylene substituted iridium(III) complex with picolinic acid as ancillary ligand: Synthesis; characterization and applications for efficient yellow-green emitting phosphorescent organic light emitting diodes Source: DOI.org / Dyes and Pigments URL:[Link]

  • 1-(Trimethylsilyl)-3,5-dimethylbenzene | C11H18Si | CID 2760843 Source: PubChem (NIH) URL:[Link]

  • Silyl Radicals Source: Thieme-Connect URL:[Link]

Sources

Validation

Benchmarking (2,3-Dimethylphenyl) trimethylsilane against standard arylsilanes

Benchmarking Sterically Demanding Trimethylarylsilanes: (2,3-Dimethylphenyl)trimethylsilane vs. Standard Arylsilanes in Cross-Coupling Introduction In late-stage functionalization and cross-coupling chemistry, organosila...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Sterically Demanding Trimethylarylsilanes: (2,3-Dimethylphenyl)trimethylsilane vs. Standard Arylsilanes in Cross-Coupling

Introduction

In late-stage functionalization and cross-coupling chemistry, organosilanes are prized for their low toxicity, high stability, and ease of handling compared to organostannanes or organozincs. However, the classic palladium-catalyzed Hiyama coupling relies heavily on the use of reactive trialkoxysilanes (e.g., phenyltrimethoxysilane) and stoichiometric fluoride or hydroxide activators to facilitate transmetalation.

When benchmarking sterically hindered, unactivated silanes such as (2,3-Dimethylphenyl)trimethylsilane (CAS: 17961-79-4)[1], standard Hiyama protocols frequently fail. The robust -SiMe3 group resists pentacoordinate silicate formation, and the ortho-methyl group imposes severe steric constraints ()[2]. As a Senior Application Scientist, I present this guide to objectively benchmark the reactivity of (2,3-Dimethylphenyl)trimethylsilane against standard arylsilanes. By analyzing the causality behind experimental choices, we demonstrate how orthogonal catalytic strategies—specifically Gold(I)/Gold(III) oxidative coupling—can bypass transmetalation entirely, turning steric and electronic liabilities into synthetic advantages[2].

Mechanistic Divergence: Transmetalation vs. Electrophilic Aromatic Substitution

The causality behind the failure of trimethylarylsilanes in standard Pd-catalysis lies in the transmetalation step. Trialkoxysilanes possess electronegative oxygen atoms that stabilize the transition state when attacked by fluoride, forming a reactive pentacoordinate silicate. Trimethylsilanes lack this stabilization and remain inert under these conditions.

However, Toste and co-workers demonstrated that unactivated trimethylarylsilanes are highly competent nucleophiles in gold-catalyzed oxidative couplings ()[3]. Instead of transmetalation, the reaction proceeds via an electrophilic aromatic substitution (EAS)-like pathway at a highly electrophilic Au(III) center generated by Selectfluor[2]. In this regime, the electron-donating 2,3-dimethyl groups of (2,3-Dimethylphenyl)trimethylsilane actually enhance reactivity by increasing the nucleophilicity of the aromatic ring, while the -SiMe3 group acts as a traceless leaving group during the bimolecular reductive elimination[2].

MechanisticDivergence Start Arylsilane Selection Standard Standard Trialkoxysilanes (e.g., PhSi(OMe)3) Start->Standard Hindered (2,3-Dimethylphenyl) trimethylsilane Start->Hindered Act1 Fluoride Activation (Pentacoordinate Silicate) Standard->Act1 Pd-Catalyzed Hiyama Act2 Gold(I)/Selectfluor Oxidation to Au(III) Hindered->Act2 Au-Catalyzed Oxidative Mech1 Transmetalation to Pd(II) Act1->Mech1 Mech2 Electrophilic Aromatic Substitution (EAS) at Au(III) Act2->Mech2 Prod1 Biaryl Product (Prone to Homocoupling) Mech1->Prod1 Prod2 Complex Biaryl / Alkyl-Aryl (Low Homocoupling) Mech2->Prod2

Fig 1: Mechanistic divergence of arylsilanes in cross-coupling pathways.

Comparative Benchmarking Data

To objectively evaluate performance, we benchmark (2,3-Dimethylphenyl)trimethylsilane against standard reactive silanes and boronic acids across different catalytic environments.

Table 1: Reactivity Profile Comparison

Parameter Phenyltrimethoxysilane (Standard) (2,3-Dimethylphenyl)trimethylsilane
Primary Coupling Pathway Pd-Catalyzed Hiyama Au-Catalyzed Oxidative Coupling[2]
Activation Requirement Stoichiometric Fluoride (TBAF/CsF) Selectfluor (Oxidant)
Transmetalation Competence High (forms pentacoordinate silicate) Inert (resists silicate formation)[2]
Homocoupling Byproducts High (significant biphenyl formation) Very Low (<5%)[2]

| Electronic Effect | Electron-poor silanes react faster | Electron-rich silanes react faster (EAS)[2] |

Table 2: Yield Benchmarking in Oxidative Coupling (Au/Selectfluor System)

Coupling Partner Target Cross-Coupling Yield Homocoupling Byproduct Yield
Phenylboronic Acid (Control) Moderate (competes with homocoupling) ~ 80% (Biphenyl)[4]
Phenyltrimethylsilane Low (unsubstituted ring lacks nucleophilicity) < 10%[4]

| (2,3-Dimethylphenyl)trimethylsilane | > 85% (Activated for EAS) | < 5% [2] |

Data Synthesis: Under identical oxidative conditions, the sterically hindered trimethylsilane drastically outperforms the boronic acid control by suppressing homocoupling, while outperforming standard phenyltrimethylsilane due to the nucleophilic activation provided by the 2,3-dimethyl groups ()[4].

Experimental Protocol: Gold-Catalyzed Oxidative Coupling

To ensure high scientific integrity, the following protocol is designed as a self-validating system . By incorporating nitrobenzene as an internal standard from the onset, researchers can accurately track mass balance and distinguish between catalytic failure and isolation losses via quantitative 1H NMR (qNMR)[2]. Furthermore, the catalyst is added in two portions to mitigate active Au(III) degradation by Selectfluor over time[2].

ExperimentalWorkflow Step1 1. Prepare Reagents Silane + Alkene Step2 2. Add Selectfluor & Nitrobenzene Std Step1->Step2 Step3 3. Add Catalyst dppm(AuBr)2 (2.5%) Step2->Step3 Step4 4. Heat at 50°C Staggered Cat. Add Step3->Step4 Step5 5. qNMR Yield Check (Self-Validating) Step4->Step5

Fig 2: Self-validating workflow for gold-catalyzed oxidative coupling.

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture : In an oven-dried vial equipped with a magnetic stir bar, add (2,3-Dimethylphenyl)trimethylsilane (100 μmol)[2], the target alkene (1.5 equiv), and the oxidant Selectfluor (200 μmol, 2.0 equiv)[3].

  • Solvent and Standard Addition : Suspend the reagents in a 10:1 mixture of CH3CN and the nucleophilic alcohol (e.g., MeOH for methoxyarylation) to a concentration of 0.1 M[2]. Add exactly 100 μmol of nitrobenzene as the internal qNMR standard.

  • First Catalyst Charge : Add the dinuclear gold catalyst, dppm(AuBr)2 (2.5 mol%). Seal the vial under a nitrogen atmosphere.

  • Thermal Activation : Heat the reaction mixture to 50 °C in a pre-calibrated heating block[2].

  • Second Catalyst Charge : After 2 hours of stirring, briefly open the vial under positive nitrogen flow and add the remaining dppm(AuBr)2 (2.5 mol%, bringing the total to 5 mol%)[2]. This staggered addition compensates for catalyst deactivation.

  • Completion and Validation : Stir for an additional 12 hours (14 h total) at 50 °C[2]. Cool to room temperature, filter through a short pad of Celite to remove insoluble fluorine salts, and concentrate the filtrate.

  • qNMR Analysis : Dissolve the crude mixture in CDCl3 and acquire a 1H NMR spectrum. Compare the integration of the product's distinct signals against the nitrobenzene aromatic protons (δ 8.2, 7.7, 7.5 ppm) to determine the absolute yield[2].

Conclusion

Benchmarking (2,3-Dimethylphenyl)trimethylsilane reveals that while it is inert under standard palladium-catalyzed Hiyama conditions, it is an exceptional substrate for gold-catalyzed oxidative couplings. By shifting the mechanistic paradigm from transmetalation to electrophilic aromatic substitution, researchers can leverage the steric bulk and electron density of the 2,3-dimethyl groups to drive complex biaryl and alkyl-aryl formations while virtually eliminating the homocoupling artifacts that plague standard cross-coupling reagents.

References

  • Brenzovich, W. E., Brazeau, J.-F., & Toste, F. D. (2010). Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes. Organic Letters, 12(21), 4728–4731. URL:[Link]

  • Brenzovich, W. E., Brazeau, J.-F., & Toste, F. D. (2010). Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes (PMC Archive). National Institutes of Health. URL:[Link]

  • Wang, C., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Molecules, 27(17), 5584. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2,3-Dimethylphenyl) trimethylsilane proper disposal procedures

The handling and disposal of specialized organosilanes like (2,3-Dimethylphenyl) trimethylsilane require a rigorous understanding of their structural reactivity. As a chemical intermediate frequently utilized in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of specialized organosilanes like (2,3-Dimethylphenyl) trimethylsilane require a rigorous understanding of their structural reactivity. As a chemical intermediate frequently utilized in advanced organic synthesis and drug development, its safe lifecycle management—from benchtop reaction to final destruction—must be governed by strict causality-driven protocols.

Below is the comprehensive operational and disposal guide designed for researchers and environmental health and safety (EHS) professionals.

Chemical Identity & Hazard Profiling

To manage a chemical safely, we must first understand the mechanistic causality of its hazards. The 2,3-dimethylphenyl moiety provides steric shielding to the silicon center, making it slightly more resistant to nucleophilic attack compared to simpler silanes. However, the trimethylsilyl (TMS) group dictates its primary reactivity. Under strongly acidic conditions, the Si-Aryl bond is susceptible to protodesilylation, releasing o-xylene and trimethylsilanol. Trimethylsilanol can spontaneously condense to form hexamethyldisiloxane (HMDSO), generating water and potentially building pressure in closed, unvented containers.

Table 1: Quantitative Data & Hazard Summary

PropertyValue / DescriptionOperational Implication
Chemical Name (2,3-Dimethylphenyl) trimethylsilaneNomenclature used for waste manifesting.
CAS Number 17961-79-4Required for EPA/RCRA compliance tracking.
Molecular Formula C11H18SiHigh carbon content dictates incineration disposal.
Physical State Liquid (Standard conditions)Prone to aerosolization if handled improperly.
Primary Hazards Flammable liquid/vapor, IrritantRequires grounded equipment and spark-free zones.
Incompatibilities Strong oxidizers, strong acids/basesRisk of exothermic cleavage and gas generation.
Waste Classification EPA RCRA Hazardous WasteCannot be disposed of via municipal sewer systems.

Operational Handling & Experimental Workflow

When working with (2,3-Dimethylphenyl) trimethylsilane, the primary objective is to prevent vapor accumulation and unintended catalytic cleavage. Every step in the workflow must validate the safety of the next.

Step-by-Step Handling Methodology:

  • Environmental Isolation : Conduct all transfers within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. This prevents the accumulation of flammable vapors.

  • Atmospheric Control : For high-purity applications, purge the reaction vessel with Argon or Nitrogen. While this specific aryl silane is not violently water-reactive like chlorosilanes, minimizing atmospheric moisture prevents slow hydrolytic degradation.

  • Transfer Mechanics : Use non-sparking tools (e.g., PTFE spatulas) and grounded equipment. Static discharge is a primary ignition source for organosilane vapors .

  • Reaction Quenching (Self-Validating Step) : If the silane is used in an electrophilic aromatic substitution, quench the reaction mixture with a weak aqueous buffer (e.g., saturated NaHCO₃). Validation: Test the aqueous phase with pH paper; it must read between pH 7-8 before you proceed to phase separation. This guarantees that no residual acid remains to catalyze siloxane gas generation in the waste container.

HandlingWorkflow Start Initiate Procedure Hood Transfer to Fume Hood (Ensure Ventilation) Start->Hood Inert Argon/N2 Purge (Prevent Oxidation) Hood->Inert React Execute Synthesis (Monitor Temp) Inert->React Quench Mild Aqueous Quench (e.g., NaHCO3) React->Quench Post-reaction Separate Phase Separation (Isolate Organics) Quench->Separate Neutral pH confirmed

Operational workflow for handling and reacting (2,3-Dimethylphenyl) trimethylsilane.

Proper Disposal Procedures (EPA/RCRA Compliant)

Organosilanes cannot be disposed of via standard municipal sewer systems due to their immiscibility, flammability, and toxicity to aquatic ecosystems . They must be treated as hazardous waste and ultimately destroyed via high-temperature incineration.

Step-by-Step Disposal Methodology:

  • Waste Segregation :

    • Isolate (2,3-Dimethylphenyl) trimethylsilane waste from aqueous streams.

    • Route the material strictly to the "Non-Halogenated Organic Solvent" waste stream. Mixing with halogenated waste increases incineration costs and risks cross-reactivity.

  • Containerization & Stabilization :

    • Collect waste in a high-density polyethylene (HDPE) or PTFE-lined amber glass carboy.

    • Self-Validating Check: Before sealing the container, verify visually that there is no phase separation (which would indicate water contamination) and leave at least 20% headspace to accommodate potential vapor expansion.

  • Regulatory Labeling :

    • Affix a red "Hazardous Waste" tag immediately upon placing the first drop of waste into the container .

    • Explicitly list "(2,3-Dimethylphenyl) trimethylsilane" alongside any carrier solvents (e.g., Hexane, Ethyl Acetate) with their estimated percentages. Never use abbreviations like "TMS-Aryl".

  • Storage and Transfer :

    • Store the sealed waste in a designated, grounded flammables cabinet away from heat sources and oxidizers.

    • Coordinate with your EHS department for pickup. The material will be transported to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing .

Emergency Spill Response Protocol

In the event of a spill, immediate containment is required to prevent vapor ignition and environmental contamination. The causality behind these steps is rooted in fire prevention: organosilanes can easily soak into combustible materials, creating a severe secondary fire hazard.

Step-by-Step Spill Response:

  • Evacuation & Ignition Control : Evacuate all non-essential personnel. Immediately shut off all hot plates, stirrers, and open flames in the vicinity.

  • PPE Donning : Responders must wear chemical-resistant gloves (Viton or heavy-duty Nitrile), safety goggles, and a half-face respirator with organic vapor cartridges if the spill is outside a fume hood.

  • Inert Containment : Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Crucial Rule: Do not use combustible absorbents like sawdust or standard paper towels, as the resulting mixture remains highly flammable and prone to spontaneous combustion.

  • Collection : Use non-sparking scoops (e.g., polypropylene) to collect the saturated absorbent. Place it into a heavy-duty hazardous waste bag or a dedicated solid-waste pail.

  • Decontamination : Wash the spill area with a mild detergent and water only after all bulk organic material has been removed.

SpillResponse Spill Spill Detected: Organosilane Evac Evacuate Area & Eliminate Ignition Spill->Evac PPE Don Appropriate PPE (Nitrile/Viton, Respirator) Evac->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Route to Solid Hazardous Waste Collect->Dispose Seal & Label

Emergency spill response protocol for (2,3-Dimethylphenyl) trimethylsilane.

References

  • Laboratory Environmental Sample Disposal Information Document . Environmental Protection Agency (EPA). Available at: [Link]

  • Procedure for Disposing of Hazardous Waste . Massachusetts Institute of Technology (MIT) EHS. Available at: [Link]

Handling

A Researcher's Guide to the Safe Handling of (2,3-Dimethylphenyl)trimethylsilane

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the fast-paced world of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling (2,3-Dimethylphenyl)trimethylsilane. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to build a deeper, more intuitive understanding of laboratory safety, ensuring that your innovative work can proceed without compromising personal or environmental well-being.

Understanding the Hazards: A Profile of (2,3-Dimethylphenyl)trimethylsilane

(2,3-Dimethylphenyl)trimethylsilane belongs to the organosilane family. Based on the hazard profiles of analogous compounds like trimethylsilane and other substituted phenyl-silanes, we can anticipate a similar set of potential hazards.

Key Anticipated Hazards:

  • Flammability: Organosilanes are often flammable liquids or gases.[1][2][3] Vapors can be heavier than air and may travel to an ignition source.[4] It is crucial to keep the compound away from heat, sparks, open flames, and other ignition sources.[1]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[5][6]

  • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[5][6]

  • Reactivity: Silanes can be reactive with oxidizing agents and water.[4][7]

Personal Protective Equipment (PPE): Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for employees working with hazardous chemicals.[8][9] A thorough hazard assessment is the first step in selecting the correct PPE.[10]

Core PPE Requirements
PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against splashes and vapors.[7][11] Contact lenses should not be worn.[7] A face shield should be worn in addition to goggles when there is a significant splash hazard, such as during bulk transfers.[5][11]
Hand Protection Nitrile or neoprene rubber gloves are recommended for handling similar silane compounds.[7] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the chemical.[5]
Body Protection A flame-retardant lab coat is essential due to the flammability risk.[1] Ensure the lab coat is fully buttoned. Long pants and closed-toe shoes are minimum requirements for any laboratory work involving chemicals.[11] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection is required.[8][9] A risk assessment will determine the specific type of respirator needed.

Operational Plan: From Receipt to Experiment

A systematic approach to handling (2,3-Dimethylphenyl)trimethylsilane at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, carefully inspect the container for any signs of damage or leakage.

  • Store Safely: Store the container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] The storage area should be away from heat and incompatible materials such as oxidizing agents.[7]

  • Inert Atmosphere: For moisture-sensitive compounds like many organosilanes, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and reaction with atmospheric moisture.

Experimental Workflow

The following diagram outlines the key decision points and safety protocols for a typical experimental workflow involving (2,3-Dimethylphenyl)trimethylsilane.

experimental_workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_transfer Transfer (2,3-Dimethylphenyl)trimethylsilane Inside Fume Hood prep_materials->handle_transfer handle_grounding Ensure Proper Grounding of Containers During Transfer handle_transfer->handle_grounding handle_reaction Perform Reaction Under Inert Atmosphere (if required) handle_grounding->handle_reaction cleanup_quench Safely Quench Reaction and Neutralize Reagents handle_reaction->cleanup_quench cleanup_waste Segregate Waste into Appropriate, Labeled Containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of PPE Correctly cleanup_decontaminate->cleanup_ppe end End cleanup_ppe->end start Start start->prep_ppe

Caption: A typical experimental workflow for handling (2,3-Dimethylphenyl)trimethylsilane.

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.[7]

    • Don all required PPE as outlined in the table above.

    • Confirm that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and reagents.

  • Handling and Transfer:

    • Conduct all manipulations of (2,3-Dimethylphenyl)trimethylsilane inside a chemical fume hood.[12]

    • When transferring the liquid, use non-sparking tools and ensure that both the source and receiving containers are properly grounded to prevent static discharge.[1][7]

    • Avoid contact with skin, eyes, and clothing.

  • During the Reaction:

    • Maintain a clean and uncluttered workspace.

    • Be mindful of the reaction conditions and monitor for any unexpected changes.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Dedicated Waste Container: Collect all waste containing (2,3-Dimethylphenyl)trimethylsilane in a dedicated, properly labeled, and sealed waste container.

  • Compatibility: Do not mix silane waste with other waste streams, especially those containing water or oxidizing agents, to prevent potentially violent reactions.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste. These should be collected in a sealed bag within the fume hood.

Disposal Procedure
  • Labeling: Clearly label the waste container with the full chemical name: "(2,3-Dimethylphenyl)trimethylsilane" and any other components in the waste mixture.

  • Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup and disposal. Consult with your Environmental Health and Safety (EHS) department for detailed guidance.

Emergency Procedures: Be Prepared

In the event of an accidental release or exposure, a swift and informed response is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation Move the affected person to fresh air.[7] If they are not breathing, give artificial respiration.[5] Seek medical attention.
Spill Evacuate unnecessary personnel from the area.[7] If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal. For larger spills, or if you are unsure, evacuate the area and contact your institution's emergency response team.
Fire In case of a small fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] For a large fire, evacuate the area and call the fire department.

This guide provides a foundational understanding of the safety and handling requirements for (2,3-Dimethylphenyl)trimethylsilane. Always consult your institution's specific safety protocols and the most current safety data for related compounds. A proactive and informed approach to laboratory safety is the cornerstone of successful and responsible research.

References

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  • Environmental Health and Safety.
  • Chemsrc. (2025, September 13). (2,3-Dimethylphenyl) trimethylsilane | CAS#:17961-79-4.
  • MilliporeSigma.
  • Angene Chemical. (2025, March 10).
  • Praxair.
  • MasterControl. 29 CFR 1910.
  • Clarion Safety Systems. (2022, November 30).
  • Environment, Health and Safety. 3.1 Laboratory Responsibilities for Personal Protective Equipment.
  • Voltaix, LLC. (2012, March 21). Material Safety Data Sheet for: Trimethylsilane [(CH3)3SiH].
  • TCI Chemicals.
  • Fisher Scientific. (2010, November 29).
  • ChemicalBook.
  • Technion. Chemical Waste Management Guide.

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